2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Description
BenchChem offers high-quality 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFDKYSMRPDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461416 | |
| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188538-25-2 | |
| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a valuable intermediate in pharmaceutical and materials science. The synthesis involves the chemoselective protection of the primary hydroxyl groups of 2-amino-1,3-propanediol (serinol) using tert-butyldimethylsilyl chloride. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the target compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Significance and Applications
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, bearing the CAS number 188538-25-2, is a key synthetic building block. The strategic placement of a primary amine and two bulky, silyl-protected hydroxyl groups makes it a versatile precursor for a range of applications. The tert-butyldimethylsilyl (TBDMS) ethers offer robust protection for the hydroxyl groups, allowing for selective reactions at the primary amine.[1] This compound is particularly useful in the synthesis of complex molecules where differentiation between a nucleophilic amine and hydroxyl groups is crucial. Its applications span from the development of novel pharmaceutical agents to the construction of specialized linkers in bioconjugation and building blocks for dendrimers and polymers.[2]
The starting material for this synthesis is 2-amino-1,3-propanediol, commonly known as serinol. Serinol itself is a significant intermediate in various chemical processes, including the synthesis of X-ray contrast agents and pharmaceuticals.[3] The transformation of serinol to its TBDMS-protected form enhances its utility in organic synthesis by masking the reactive hydroxyl groups.
Synthetic Strategy: Chemoselective Silylation
The core of the synthesis lies in the chemoselective protection of the two primary hydroxyl groups of serinol in the presence of a primary amine. The reagent of choice for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl).
The Silylation Reaction
Silylation is a common and effective method for the protection of hydroxyl groups.[4] The TBDMS group is favored due to its considerable steric bulk, which imparts stability to the resulting silyl ether under a wide range of reaction conditions, yet allows for its removal under specific, mild conditions.
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBDMSCl. This process is typically facilitated by a base, most commonly imidazole, which acts as a catalyst and an acid scavenger. Imidazole activates the silylating agent by forming a more reactive silylimidazolium intermediate.
Chemoselectivity: Alcohols vs. Amines
A key consideration in this synthesis is the potential for the primary amine of serinol to react with TBDMSCl. While amines can be silylated, the silylation of alcohols is generally more facile and thermodynamically favored. The greater nucleophilicity of the hydroxyl groups in this context, coupled with the steric hindrance around the silicon atom of the TBDMS group, favors the O-silylation over N-silylation. The choice of reaction conditions, such as the use of imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF), further promotes the selective protection of the hydroxyl groups.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-1,3-propanediol (Serinol) | ≥98% | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥97% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | - |
| Brine (Saturated aqueous NaCl) | Reagent Grade | - |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | - |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| n-Hexane | HPLC Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
Reaction Setup and Procedure
Figure 1: General workflow for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Step-by-Step Protocol:
-
To a solution of 2-amino-1,3-propanediol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (3.0 eq.) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel. Due to the basic nature of the free amine, which can cause tailing on the acidic silica gel, it is advisable to use an eluent system containing a small percentage of a basic modifier, such as triethylamine (TEA).
-
Column Preparation: Pack a silica gel column with a slurry of silica in n-hexane.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 20% ethyl acetate) containing 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a colorless oil or low-melting solid.
Characterization
The structure and purity of the synthesized 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl groups (a singlet around 0.9 ppm), the dimethylsilyl groups (a singlet around 0.05 ppm), the methylene protons adjacent to the silyloxy groups, and the methine proton attached to the carbon bearing the amino group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tert-butyl and dimethylsilyl groups, as well as the three carbons of the propane backbone.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the Si-O-C bond (around 1050-1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product (319.63 g/mol ).
Causality Behind Experimental Choices
-
Choice of Silylating Agent: TBDMSCl is selected for its ability to form a robust protecting group that is stable to a variety of reaction conditions, including chromatography.
-
Role of Imidazole: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction and as a catalyst to accelerate the silylation by forming a highly reactive silylimidazolium intermediate.
-
Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it dissolves both the polar starting material (serinol) and the less polar reagents, and its high boiling point allows for heating to drive the reaction to completion.
-
Purification Strategy: The addition of triethylamine to the chromatography eluent is a common practice to suppress the interaction of the basic amine with the acidic silanol groups on the silica gel surface, leading to better peak shapes and improved separation.
Conclusion
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a straightforward and efficient process that provides a valuable building block for organic synthesis. The chemoselective protection of the diol in the presence of an amine is a key feature of this transformation. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to enable researchers to successfully synthesize and utilize this versatile compound in their research and development endeavors.
References
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Kushwaha, B., Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5489. [Link]
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MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 297. [Link]
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MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5740. [Link]
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MDPI. (n.d.). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]
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PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
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ResearchGate. (2013). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]
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ResearchGate. (2021). Best way to remove triethylamine from a column fraction?. Retrieved from [Link]
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical chromatography : BMC, 18(7), 443–449. [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids on an (+)-18-crown-6-tetracarboxylic acid-derived chiral stationary phase. Retrieved from [Link]
-
AxisPharm. (n.d.). 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubMed. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85390). Applied Radiation and Isotopes, 65(11), 1244-1248. [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2898. [Link]
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ResearchGate. (1976). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Carbohydrate Research, 50(2), 229-241. [Link]
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- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This versatile bifunctional molecule, featuring a primary amine and two sterically hindered silyl ether-protected hydroxyl groups, serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, proteomics, and materials science. This document will delve into the nuanced reactivity of its constituent functional groups, provide a detailed, field-proven synthetic protocol, and explore its utility as a chemical linker and a foundational element in the construction of complex molecular architectures.
Introduction: A Molecule of Strategic Importance
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with the CAS number 188538-25-2, is a synthetically useful derivative of 2-amino-1,3-propanediol (serinol). The strategic protection of the hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers imparts a unique set of properties that allow for selective chemical transformations. The TBDMS groups offer robust protection under a variety of reaction conditions, yet can be readily cleaved when desired, making this compound an ideal intermediate in multi-step syntheses. The presence of a primary amine provides a reactive handle for a wide array of chemical modifications, including amidation, alkylation, and the formation of various nitrogen-containing heterocycles. This guide will explore the chemical principles that underpin the utility of this compound and provide practical insights for its application in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use. The following table summarizes the key physicochemical data for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
| Property | Value |
| Molecular Formula | C₁₅H₃₇NO₂Si₂ |
| Molecular Weight | 319.63 g/mol |
| CAS Number | 188538-25-2[1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Purity | Commercially available at ≥96% purity[1] |
| Storage Conditions | -20°C for long-term storage[1] |
| Shipping Conditions | Ambient temperature[1] |
Spectroscopic Characterization
While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, its spectral properties can be reliably predicted based on the well-established characteristics of its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS protecting groups, namely a sharp singlet at approximately 0.05-0.1 ppm corresponding to the four silicon-methyl groups (Si-(CH ₃)₂) and a larger singlet at around 0.9 ppm for the two tert-butyl groups ((CH ₃)₃C-Si). The protons of the propane backbone would appear as a set of multiplets in the 2.5-3.7 ppm region. The chemical shifts of the protons on the carbons adjacent to the silyloxy groups are expected to be in the range of 3.4 to 4.5 ppm. The protons of the primary amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the TBDMS groups, with the methyl carbons appearing at approximately -5 ppm and the tert-butyl carbons at around 18 and 26 ppm. The carbons of the propane backbone would resonate in the aliphatic region, with the carbons attached to the silyloxy groups appearing in the 50-80 ppm range.
The IR spectrum provides key information about the functional groups present. The most notable features would be:
-
N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range due to the aliphatic C-H bonds of the propane backbone and the TBDMS groups.
-
Si-O-C Stretch: Strong, characteristic absorptions in the 1050-1150 cm⁻¹ region, confirming the presence of the silyl ether linkages.
-
Si-C Stretch: Characteristic vibrations for the Si-C bonds are expected around 1250 cm⁻¹ and 780 cm⁻¹. The absence of a broad O-H stretching band around 3350 cm⁻¹ is a primary indicator of the successful silylation of the diol precursor.[2]
Under electron ionization (EI), the mass spectrum of silylated amines often shows characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, but it is often weak. Common fragmentation pathways for TBDMS ethers include the loss of a tert-butyl radical (M-57), which is often a prominent peak.[3] Other fragment ions may arise from cleavage of the C-C bonds of the propane backbone and loss of neutral molecules.
Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: A Step-by-Step Protocol
Reaction Scheme
Caption: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Experimental Protocol
Materials:
-
2-Amino-1,3-propanediol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-amino-1,3-propanediol (1.0 eq.).
-
Dissolution: Dissolve the diol in anhydrous DMF.
-
Addition of Imidazole: Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Silylating Agent: Dissolve tert-butyldimethylsilyl chloride (2.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Expertise & Experience Insights: The use of imidazole as a base is crucial as it not only scavenges the HCl byproduct but also forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which facilitates the efficient silylation of the hydroxyl groups. DMF is an excellent solvent for this reaction due to its ability to dissolve the starting materials and reagents, as well as its high boiling point, which allows for heating if necessary, although this reaction typically proceeds well at room temperature.
Chemical Reactivity and Applications
The synthetic utility of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane stems from the orthogonal reactivity of its primary amine and the protected hydroxyl groups.
Reactivity of the Primary Amine
The primary amine is a nucleophilic center and will readily react with a variety of electrophiles.[4] This allows for the introduction of a wide range of functionalities at the 2-position of the propane backbone.
-
Amide Bond Formation: The amine reacts with carboxylic acids (often activated with coupling reagents like DCC or EDC), acid chlorides, and active esters (e.g., NHS esters) to form stable amide bonds. This is a cornerstone of its application in peptide synthesis and the construction of peptoids.
-
Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively, which are common motifs in pharmacologically active compounds.
Reactivity of the TBDMS Ethers
The TBDMS ethers are robust protecting groups, stable to a wide range of conditions including basic, organometallic, and many oxidizing and reducing reagents. However, they can be selectively deprotected under specific conditions.
-
Acidic Deprotection: The silyl ethers are labile to acidic conditions. Treatment with acids such as acetic acid in a THF/water mixture or trifluoroacetic acid (TFA) will cleave the silyl ethers to reveal the free hydroxyl groups.
-
Fluoride-Mediated Deprotection: Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, are highly effective for the cleavage of silicon-oxygen bonds due to the high strength of the Si-F bond. This method is often preferred for its mildness and high efficiency.
Applications in Drug Development and Proteomics
The bifunctional nature of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane makes it a valuable tool in several areas of research and development.
-
As a Chemical Linker: The ability to selectively functionalize the amine and then deprotect the hydroxyls allows for its use as a linker to conjugate different molecules. For example, a drug molecule could be attached via the amine, and after deprotection, the diol could be further functionalized or used to attach to a carrier molecule.
-
In Peptide Synthesis: While not a standard amino acid, it can be incorporated into peptide chains to introduce a unique, flexible, and functionalizable element. The primary amine can be acylated with an amino acid, and after deprotection, the hydroxyl groups can be modified.
-
As a Scaffold for Combinatorial Libraries: The propane backbone can serve as a central scaffold, with diverse functionalities introduced at the amine and the two hydroxyl groups (after deprotection) to generate libraries of compounds for screening in drug discovery programs.
-
In Proteomics: As a biochemical reagent, it can be used to modify proteins or peptides. For instance, it can be used to introduce a linker with latent reactive sites (the hydroxyls) for subsequent bioconjugation reactions.
Experimental Workflow: Application as a Linker
The following diagram illustrates a logical workflow for the use of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a linker.
Caption: Workflow for utilizing the title compound as a chemical linker.
Safety and Handling
As a laboratory chemical, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration at -20°C is recommended.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a highly versatile and valuable synthetic intermediate. Its unique combination of a reactive primary amine and robustly protected diol functionality provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical guidance for researchers in the fields of organic synthesis, drug discovery, and beyond.
References
- BenchChem. (2025). Spectroscopic Evidence for the Formation of a TBDMS Ether: A Comparative Guide.
-
PubChem. (n.d.). 2-Amino-1,3-propanediol. Retrieved from [Link]
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ResearchGate. (2006). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]
- Vertex AI Search. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent.
- Vertex AI Search. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent.
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An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Introduction
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a key synthetic intermediate derived from serinol (2-amino-1,3-propanediol). The introduction of the tert-butyldimethylsilyl (TBDMS) protecting groups enhances its solubility in organic solvents and allows for selective reactions at the primary amine. This modification is crucial in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The precise confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps.
This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. We will delve into the rationale behind the selection of spectroscopic techniques, detailed experimental protocols, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of silylated organic molecules.
Synthesis and Structural Framework
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane originates from the protection of the two hydroxyl groups of serinol. Serinol itself is a versatile building block, and its derivatives are of significant interest in various chemical applications. The protection of the hydroxyl groups as TBDMS ethers is a common strategy to prevent their interference in reactions targeting the amino group.[1]
The reaction typically involves the treatment of serinol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an appropriate solvent like dimethylformamide (DMF). The bulky TBDMS groups selectively react with the primary hydroxyl groups over the amine.
Caption: Synthetic route to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Spectroscopic Verification Workflow
A multi-technique approach is essential for the unambiguous structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. The complementary information obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.
Caption: Workflow for the spectroscopic elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to provide a complete assignment of all atoms in the structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is expected to show distinct signals corresponding to the different types of protons present in the molecule. A key indicator of successful silylation is the disappearance of the hydroxyl protons of the starting serinol.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.5-3.7 | m | 4H | -CH₂-O- | Protons on the carbons adjacent to the silyloxy groups. |
| ~ 2.8-3.0 | m | 1H | -CH(NH₂)- | Methine proton at the C2 position. |
| ~ 1.5 | br s | 2H | -NH₂ | Protons of the primary amine; signal may be broad and its position can vary. |
| ~ 0.8-0.9 | s | 18H | -C(CH₃)₃ | Protons of the two tert-butyl groups. |
| ~ 0.0-0.1 | s | 12H | -Si(CH₃)₂ | Protons of the four methyl groups attached to the two silicon atoms. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of the TBDMS groups introduces characteristic upfield signals.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 65 | -CH₂-O- | Carbons of the methylene groups bonded to the silyloxy groups. |
| ~ 50 | -CH(NH₂)- | Methine carbon at the C2 position. |
| ~ 26 | -C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |
| ~ 18 | -C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |
| ~ -5 | -Si(C H₃)₂ | Methyl carbons attached to the silicon atoms. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain both ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The key transformations from serinol to its bis-silylated derivative are clearly observable in the IR spectrum.
Key Diagnostic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3400-3250 (broad) | O-H stretch | Disappearance of this band from the serinol starting material is a primary indicator of successful silylation of the hydroxyl groups. |
| 3350-3250 (two bands) | N-H stretch | Presence of the primary amine group. |
| 2960-2850 | C-H stretch | Aliphatic C-H bonds from the propane backbone and the TBDMS groups. |
| ~1600 | N-H bend | Bending vibration of the primary amine. |
| 1250 and 835 | Si-C stretch | Characteristic vibrations of the Si-(CH₃)₂ and Si-C(CH₃)₃ bonds, respectively. These are strong indicators of the TBDMS group. |
| 1100-1000 | C-O-Si stretch | Stretching vibration of the silyl ether linkage. |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile silylated compounds.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A common fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical.
Analogous Fragmentation Data from 1,3-bis(tert-butyldimethylsilanoxy)propane:
The mass spectrum of the closely related compound, 1,3-bis(tert-butyldimethylsilanoxy)propane (lacking the C2-amino group), provides valuable insight into the expected fragmentation.
| m/z | Ion | Rationale |
| 319.6 | [M]⁺ | Molecular ion of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. |
| 262 | [M - C₄H₉]⁺ | Loss of a tert-butyl group, a characteristic fragmentation of TBDMS ethers. This is often the base peak. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in bis-silylated compounds. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection of 1 µL of the sample solution.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., initial temperature of 100 °C, ramped to 280 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Conclusion
The structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is achieved through a synergistic application of NMR and FTIR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information, allowing for a confident and complete assignment of the molecular structure. The protocols and expected data presented in this guide serve as a robust framework for the characterization of this and other silylated organic molecules, ensuring the quality and reliability of materials used in research and development.
References
-
NIST. (n.d.). 1,3-Propanediol, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Serinol. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Retrieved from [Link]
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NIST. (n.d.). L-Alanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of spectrum. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]
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NIST. (n.d.). Propane, 2-isocyano-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Intermediate for Complex Molecular Architectures
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS Number: 188538-25-2) is a synthetically valuable derivative of serinol (2-amino-1,3-propanediol). In this molecule, the two primary hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers, leaving a free primary amine. This structural arrangement makes it a highly useful building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic protection of the hydroxyl groups allows for selective reactions at the primary amine, while the robust nature of the TBDMS ethers ensures stability under a variety of reaction conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
A clear understanding of the physicochemical properties of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 188538-25-2 |
| Molecular Formula | C₁₅H₃₇NO₂Si₂ |
| Molecular Weight | 319.63 g/mol |
| Appearance | Typically a colorless oil or low-melting solid |
| Purity | Commercially available with ≥95% purity |
| Storage | Recommended storage at -20°C for long-term stability |
The structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is characterized by a central propane backbone with a primary amine at the C2 position and two bulky tert-butyldimethylsilanoxy groups at the C1 and C3 positions.
Synthesis and Purification: A Methodical Approach
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane involves the selective protection of the hydroxyl groups of serinol. The use of the tert-butyldimethylsilyl (TBDMS) group is advantageous due to its stability under a wide range of non-acidic conditions and its susceptibility to cleavage with fluoride reagents or acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.
Experimental Protocol: Silylation of Serinol
This protocol outlines a general and reliable method for the preparation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Materials:
-
Serinol (2-amino-1,3-propanediol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve serinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (2.2 eq) in anhydrous DMF dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (serinol) and the appearance of a new, less polar spot corresponding to the product.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a pure compound.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the hydroxyl groups of serinol, making them more nucleophilic. It also serves as a catalyst by forming a more reactive silylating intermediate, silylimidazolium.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves both the starting materials and reagents, facilitating the reaction. The use of an anhydrous solvent is critical to prevent the hydrolysis of the silylating agent.
-
Inert Atmosphere: Prevents the reaction of the silylating agent with atmospheric moisture.
-
Aqueous Workup: Removes excess DMF, imidazole hydrochloride, and other water-soluble byproducts.
Applications in Drug Development and Medicinal Chemistry
The unique trifunctional nature of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with a reactive primary amine and two protected hydroxyl groups, makes it a valuable building block for the synthesis of complex molecules with therapeutic potential.
Synthesis of Chiral Ligands and Catalysts
The prochiral nature of the serinol backbone allows for its use in the synthesis of chiral ligands for asymmetric catalysis. The primary amine can be functionalized to introduce coordinating groups, and subsequent deprotection of the silyl ethers can provide diol functionalities for metal coordination.
Development of Bio-conjugates and Linkers
The primary amine serves as a convenient handle for conjugation to biomolecules or for the construction of linkers in targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The propane-1,3-diol backbone can provide desirable spacing and solubility properties to the linker.
Scaffolds for Novel Therapeutics
The serinol core is found in a number of bioactive natural products and pharmaceuticals.[1] By using the TBDMS-protected derivative, chemists can selectively modify the amino group to create libraries of novel compounds for screening and lead optimization. Subsequent deprotection of the hydroxyl groups can be performed at a later stage of the synthesis to yield the final target molecules.
Chemical Reactivity and Synthetic Transformations
The reactivity of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is dominated by its primary amine, while the TBDMS-protected hydroxyls remain inert to many common reagents.
Reactions at the Primary Amine:
-
Acylation: The amine readily reacts with acyl chlorides, anhydrides, and activated esters to form amides.
-
Reductive Amination: It can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a competing side reaction.
Deprotection of the TBDMS Ethers:
The TBDMS groups are stable to a wide range of conditions but can be selectively removed when desired.
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method for cleaving TBDMS ethers.
-
Acidic Conditions: Strong acids such as hydrochloric acid or trifluoroacetic acid will also remove the TBDMS groups, although this may not be compatible with other acid-labile functional groups in the molecule.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is not widely available, general precautions for handling silylating agents and amino compounds should be followed. The parent compound, serinol, is known to be corrosive and can cause skin and eye irritation. It is recommended to handle 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a strategically designed synthetic intermediate that offers significant advantages in the construction of complex molecules. Its orthogonal protecting group strategy allows for the selective functionalization of the primary amine, making it a versatile tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable scientists to effectively harness its potential in their synthetic endeavors.
References
-
Stamm, S., et al. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
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An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable bifunctional molecule widely employed in organic synthesis and medicinal chemistry. The presence of a primary amine and two protected hydroxyl groups makes it a versatile building block for the construction of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butyldimethylsilyl (TBDMS) protecting groups offer robust stability under a variety of reaction conditions, yet can be selectively removed when desired, providing synthetic flexibility.[1]
Core Directive: Strategic Selection of the Optimal Starting Material
The most direct and economically viable route to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane begins with a precursor that already contains the core 2-amino-1,3-propanediol skeleton. This approach simplifies the synthetic sequence by focusing on the protection of the hydroxyl groups.
Rationale for Selection: Serinol, also known as 2-amino-1,3-propanediol, emerges as the ideal and most logical starting material. Its structure, HOCH₂CH(NH₂)CH₂OH, provides the exact carbon-nitrogen framework of the target molecule.[2] This eliminates the need for complex carbon-carbon or carbon-nitrogen bond-forming reactions, streamlining the synthesis to a straightforward protection step.
Commercial Availability and Economic Considerations: Serinol is readily available from numerous chemical suppliers in high purity (typically ≥98%).[2][3][4] Its widespread use as an intermediate in various chemical applications, including pharmaceuticals and cosmetics, ensures a stable supply and competitive pricing, making it an economically sound choice for both laboratory-scale synthesis and potential scale-up operations.[3][4][5]
Physicochemical Properties of Serinol:
| Property | Value | Reference |
| CAS Number | 534-03-2 | [2][3][4] |
| Molecular Formula | C₃H₉NO₂ | [2][3] |
| Molecular Weight | 91.11 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 52-56 °C | [2][5] |
| Boiling Point | 115-116 °C (at reduced pressure) | [2][5] |
| Solubility | Very soluble in water | [5] |
While serinol is the most direct precursor, other starting materials could theoretically be employed. However, these routes typically involve more complex, multi-step syntheses, often with lower overall yields and higher costs.
-
From Serine: The amino acid serine shares a similar backbone. However, this route would necessitate the reduction of the carboxylic acid to a primary alcohol, adding an extra, and potentially challenging, synthetic step.
-
From Dihydroxyacetone: This approach would involve a reductive amination to introduce the amino group, followed by protection of the hydroxyls.[6][7] While feasible, it is a less direct pathway compared to starting with serinol.
-
From 1,3-Dihalopropan-2-ols: These precursors would require a nucleophilic substitution with an amine source, followed by protection. This route can be complicated by side reactions and the need for subsequent purifications.
Given these considerations, serinol remains the most efficient and practical starting material for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
The Synthetic Pathway: Protection of Serinol
The conversion of serinol to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane involves the selective protection of the two primary hydroxyl groups as tert-butyldimethylsilyl ethers. The amino group is typically left unprotected, as it is less nucleophilic than the hydroxyl groups under the reaction conditions employed for silylation.
The protection of alcohols with tert-butyldimethylsilyl chloride (TBDMSCl) is a well-established and reliable transformation in organic synthesis.[8] The reaction is typically carried out in the presence of a base, which acts as a proton scavenger.
Core Reagents:
| Reagent | Role |
| Serinol | Starting Material |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent |
| Imidazole | Base and Catalyst |
| Dimethylformamide (DMF) | Aprotic Polar Solvent |
Mechanism of Silylation: The reaction proceeds via the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[8] This intermediate then readily reacts with the hydroxyl groups of serinol to form the stable TBDMS ethers. The use of an aprotic polar solvent like DMF is crucial for dissolving the polar serinol and facilitating the reaction.[9]
Diagram of the Synthetic Workflow:
Caption: Synthetic route from Serinol to the target molecule.
This protocol provides a detailed methodology for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane from serinol.
-
Reaction Setup: To a solution of serinol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
For the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, serinol stands out as the most logical and efficient starting material. Its commercial availability, cost-effectiveness, and the directness of the subsequent silylation reaction make it the preferred choice for researchers and drug development professionals. By employing the well-established TBDMS protection strategy, the target molecule can be obtained in high yield and purity, providing a reliable foundation for further synthetic endeavors.
References
-
Glen Research. Serinol Reagents for Modification and Labeling of Oligonucleotides. [Link]
-
Seema Finechem Industry LLP. Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Sunshine Pharma. High Quality Serinol Powder 2-Amino-1 3-Propanediol. [Link]
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Al-Zoubi, R. M., et al. (2021). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 26(11), 3293. [Link]
- Google Patents.
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Tohoku University Research News. Total synthesis of (+)-siladenoserinol A. [Link]
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Fessner, W. D., & Helaine, V. (2011). Serinol: small molecule - big impact. Microbial biotechnology, 4(4), 411–423. [Link]
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Fessner, W. D., & Helaine, V. (2011). Serinol: small molecule - big impact. Microbial biotechnology, 4(4), 411–423. [Link]
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PubChem. 2-Amino-2-methyl-1,3-propanediol. [Link]
-
Bartoszewicz, A., et al. (2020). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 31(01), 37-40. [Link]
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link]
-
CP Lab Safety. 2-Amino-1,3-propanediol, 25g, Each. [Link]
- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4866. [Link]
- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
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A Technical Guide to the Spectroscopic Characterization of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functionalized materials. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound effectively.
Molecular Structure and Spectroscopic Overview
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane possesses a propane backbone functionalized with a central primary amine and two terminal hydroxyl groups protected by tert-butyldimethylsilyl (TBDMS) ethers. This structure gives rise to a unique spectroscopic fingerprint that can be systematically analyzed.
Caption: Molecular structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The symmetry in the two silyl ether groups of the title compound simplifies its predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the protons of the propane backbone and the TBDMS protecting groups. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the shielding effects of the bulky silyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Si-C(CH ₃)₃ | ~0.05 | Singlet | 18H |
| Si-C(C H₃)₂ | ~0.88 | Singlet | 12H |
| CH -NH₂ | ~2.8 - 3.2 | Multiplet | 1H |
| CH ₂-O | ~3.5 - 3.8 | Multiplet | 4H |
| NH ₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H |
Causality of Predictions:
-
The signals for the methyl protons on the silicon atoms are expected at approximately 0.05 ppm due to the electropositive nature of silicon.
-
The tert-butyl protons are shifted slightly downfield to around 0.88 ppm.
-
The methylene protons adjacent to the silyloxy groups are deshielded by the oxygen atoms, leading to a predicted shift in the range of 3.5-3.8 ppm.
-
The methine proton attached to the carbon bearing the amino group is also deshielded and is expected between 2.8 and 3.2 ppm.
-
The chemical shift of the amine protons is highly dependent on the solvent and concentration and can exchange with deuterium in deuterated solvents, leading to a broad signal or its disappearance.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the different carbon environments within the molecule. Due to the symmetry, only a few distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Si-C (CH₃)₃ | ~18 |
| Si-C(C H₃)₂ | ~26 |
| C H₂-O | ~65 |
| C H-NH₂ | ~50 |
| Si-C H₃ | ~-5 |
Causality of Predictions:
-
The methyl carbons of the TBDMS group are expected to be the most upfield, at approximately -5 ppm, due to the shielding effect of the silicon atom.[1]
-
The quaternary carbon of the tert-butyl group is predicted around 18 ppm, with the tert-butyl methyl carbons appearing near 26 ppm.[2]
-
The carbon atom attached to the amino group is anticipated to resonate around 50 ppm.
-
The methylene carbons bonded to the oxygen atoms are the most deshielded among the backbone carbons, with an expected chemical shift of about 65 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, the key vibrational modes will be associated with the N-H, C-H, Si-O, and Si-C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| C-H Bend (methyl/methylene) | 1370 - 1470 | Medium |
| Si-O-C Stretch | 1050 - 1150 | Strong |
| Si-C Stretch | 800 - 900 | Strong |
Causality of Predictions:
-
The presence of a primary amine will give rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3]
-
Strong C-H stretching absorptions are expected for the propane backbone and the TBDMS groups.
-
A prominent Si-O-C stretching band is a key indicator of the silyl ether linkage.
-
The Si-C bond will also produce a strong, characteristic absorption band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Molecular Ion: [M]⁺ = 320.2 m/z (for C₁₅H₃₇NO₂Si₂)
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-15): A common fragmentation for silicon-containing compounds, leading to a fragment at m/z 305.
-
Loss of a tert-butyl group (-57): Fragmentation of the TBDMS group, resulting in a significant peak at m/z 263.
-
Cleavage of the C-C bond adjacent to the nitrogen: This can lead to various fragments depending on the specific bond cleavage.
-
Formation of [M-15]⁺ and [M-57]⁺ ions: These are characteristic fragments for TBDMS ethers.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a larger spectral width, typically from -10 to 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Caption: A streamlined workflow for NMR analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are suitable methods to generate the molecular ion with minimal fragmentation. Electron ionization (EI) can be used to induce more extensive fragmentation for structural analysis.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offers a robust framework for researchers in the fields of chemical synthesis and drug development. The provided protocols further ensure that reliable and high-quality data can be obtained for the empirical validation of these predictions.
References
- Liang, Z.-P., & Li, J. (2012). Synthesis and Structural Characterization of Propane-1,3-diamino Bis[3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] Water Monosolvate. Asian Journal of Chemistry, 24(12), 5769-5771.
-
PubChem. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from [Link]
- Yurdakul, S., & Kurt, M. (2017). FT-IR, Raman and DFT studies on the vibrational spectra of 2,2-bis(aminoethoxy)propane. Journal of Molecular Structure, 1130, 84-93.
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Rafidain Journal of Science, 29(4), 79-87.
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
- Holman, T. R., & Midgley, I. (2018). 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane. Synlett, 29(01), 123-126.
- Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
- Cornu, D., Miele, P., & Bonn, B. (1996). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. Main Group Chemistry, 1(4), 455-459.
-
PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-Amino-3,3-dimethyl-1-butanol. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediol, 2TMS derivative. Retrieved from [Link]
-
NIST WebBook. (n.d.). L-Alanine, N-(tert-butyldimethylsilyl)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propane, 2-isocyano-2-methyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propanamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]-SPEC)
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An In-Depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. We will delve into its core physical and chemical characteristics, provide detailed protocols for its synthesis and subsequent chemical modifications, and explore its applications, particularly as a linker in bioconjugation.
Core Molecular Characteristics
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with the CAS number 188538-25-2, is a derivative of serinol (2-amino-1,3-propanediol) where the hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers.[1][2] This strategic protection imparts specific solubility and reactivity properties that are highly advantageous in multi-step organic synthesis. The primary amine group serves as a versatile nucleophilic handle for a wide array of chemical transformations.
The TBDMS protecting groups are known for their stability under a range of conditions, yet they can be readily cleaved under acidic conditions, providing an orthogonal deprotection strategy in the presence of other protecting groups.[3] This acid lability is a key feature that underpins its utility in complex molecule synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is presented in the table below. It is important to note that while some properties like molecular weight are calculated, others such as melting and boiling points are often not extensively reported in the literature and can vary based on purity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₇NO₂Si₂ | [4] |
| Molecular Weight | 319.6 g/mol | [4] |
| CAS Number | 188538-25-2 | [5] |
| Appearance | Colorless to light yellow oil (predicted) | |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | -20°C | [5] |
Synthesis and Purification
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is typically achieved through the silylation of 2-amino-1,3-propanediol (serinol). The following protocol outlines a general and efficient method for its preparation.
Synthesis Workflow
The overall synthetic strategy involves the protection of the diol functionality of serinol. Given the presence of a primary amine, chemoselectivity can be a consideration, though the hydroxyl groups are generally more amenable to silylation under standard conditions.
Caption: Synthetic workflow for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Detailed Synthesis Protocol
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-1,3-propanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Spectral Characterization
Accurate structural elucidation is paramount. Below are the expected spectral characteristics for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the TBDMS groups and the propane backbone.
-
~2.8-3.0 ppm (m, 1H): Methine proton (CH-NH₂)
-
~3.5-3.7 ppm (m, 4H): Methylene protons (CH₂-O)
-
~0.8-0.9 ppm (s, 18H): tert-Butyl protons of the TBDMS groups
-
~0.05 ppm (s, 12H): Methyl protons on the silicon atoms of the TBDMS groups
-
A broad singlet for the amine protons (NH₂) may be observed, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the structure.
-
~65-67 ppm: Methylene carbons (CH₂-O)
-
~50-52 ppm: Methine carbon (CH-NH₂)
-
~25-26 ppm: Methyl carbons of the tert-butyl groups
-
~18 ppm: Quaternary carbons of the tert-butyl groups
-
~ -5 ppm: Methyl carbons attached to the silicon atoms
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of silylated compounds often shows characteristic fragmentation patterns.[6][7] The molecular ion peak (M⁺) at m/z 319.6 may be observed. A prominent fragment is often the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation of TBDMS ethers.
Applications in Bioconjugation and Drug Development
The primary amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane serves as a key functional group for conjugation to other molecules, such as proteins, peptides, or drug molecules, that contain a carboxylic acid or an activated ester.
Amide Bond Formation via EDC/NHS Coupling
A common application is the formation of a stable amide bond with a carboxyl-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][8][9]
Caption: Workflow for EDC/NHS mediated amide coupling.
Protocol for Amide Coupling
Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
-
Carboxylic acid-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., DMF or Dichloromethane)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Activation of Carboxylic Acid: In a dry reaction vessel, dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.
-
Coupling Reaction: To the activated ester solution, add 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.1 eq) and DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Deprotection of TBDMS Ethers
The removal of the TBDMS groups to liberate the diol functionality is a critical step in many synthetic routes. This is typically achieved under acidic conditions.
Protocol for TBDMS Deprotection
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Hydrochloric acid (e.g., 4M in Dioxane)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected compound in THF.
-
Reagent Addition: Add the TBAF solution or HCl in dioxane dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting diol by column chromatography or recrystallization.
Safety and Handling
As with all silylated organic compounds, appropriate safety precautions should be taken.[10][11] Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. PubMed. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent. [Link]
-
Mass spectral fragmentation of trimethylsilylated small molecules. PubMed. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]
-
2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). [Link]
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]
-
Serinol: small molecule - big impact. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Deciphering Isotopic Fine Structures of Silylated - Compounds in Gas Chromatography - Vacuum - Photoionization Orbitrap Mass Spectrometry of Bio. ChemRxiv. [Link]
-
Precautions for Handling Organic Solvent. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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The Strategic Application of the TBDMS Protecting Group in Serinol Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serinol (2-amino-1,3-propanediol), a versatile chiral building block, presents unique challenges in synthetic chemistry due to the presence of a primary amine and two hydroxyl groups of differing reactivity. The strategic use of protecting groups is paramount to achieving regioselective modifications and unlocking its full potential in the synthesis of complex molecules, including pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of the theory and practice of employing the tert-butyldimethylsilyl (TBDMS) group for the selective protection of the primary hydroxyl moieties of serinol. We will delve into the underlying principles of regioselectivity, provide detailed, field-proven protocols for an orthogonal protection strategy, and offer expert insights into potential challenges and troubleshooting.
Introduction: The Serinol Challenge and the Role of Protecting Groups
Serinol is a trifunctional molecule containing a stereocenter, a primary amine, and two hydroxyl groups—one primary and one secondary. This arrangement makes it a valuable precursor for the synthesis of a wide array of chiral compounds.[1] However, the similar nucleophilicity of the amine and hydroxyl groups, as well as the differing steric environments of the two hydroxyls, necessitates a robust and selective protection strategy to avoid a mixture of products and achieve desired chemical transformations.
An orthogonal protection strategy, wherein different protecting groups can be removed under distinct conditions, is often the most effective approach.[2] This guide will focus on a common and highly effective strategy:
-
N-protection of the primary amine.
-
Regioselective O-silylation to differentiate the primary and secondary hydroxyl groups.
The tert-butyldimethylsilyl (TBDMS or TBS) group is an ideal candidate for the protection of the primary hydroxyl group in N-protected serinol due to its steric bulk, which favors reaction at the less hindered primary position.[3]
The Orthogonal Protection Workflow: A Three-Step Strategic Approach
A successful regioselective TBDMS protection of serinol hinges on a well-planned sequence of protection and deprotection steps. The presence of the nucleophilic amine group necessitates its protection prior to the introduction of the TBDMS group to prevent undesired N-silylation.
Caption: Orthogonal protection workflow for serinol.
Step 1: N-Protection of the Amine
The initial and critical step is the protection of the primary amine. Two of the most common and effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. The choice between them often depends on the planned subsequent reaction steps and the desired deprotection conditions.[4][5]
-
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[6][7]
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[8][9]
This protocol is adapted from standard procedures for the N-Boc protection of amino alcohols.[10]
-
Dissolution: Dissolve serinol (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (1.1 equiv.) and stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Extraction: Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-serinol, which can often be used in the next step without further purification.
The Core of the Strategy: Regioselective TBDMS Protection
With the amine group protected, the stage is set for the regioselective protection of one of the hydroxyl groups. The significant difference in steric hindrance between the primary and secondary hydroxyls of N-protected serinol allows for the selective silylation of the primary hydroxyl group with TBDMS-Cl.[3]
Caption: Regioselective TBDMS protection of N-Boc-serinol.
The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl. Imidazole plays a dual role, acting as a base to deprotonate the alcohol and as a nucleophilic catalyst to form a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[11] The bulky tert-butyl group on the silicon atom sterically hinders the approach to the more crowded secondary hydroxyl, leading to a significantly faster reaction rate at the primary hydroxyl.
Quantitative Data: Selectivity in Silylation
| Substrate Type | Protecting Group | Selectivity (Primary:Secondary) | Reference(s) |
| 1,2-Diols | TBDMS | >95:5 | [1][3] |
| Polyols | TBDMS | High to excellent | [3] |
Field-Proven Protocol: Regioselective Mono-O-TBDMS Protection of N-Boc-Serinol
This protocol is based on the well-established Corey protocol for silylation.[11]
-
Setup: Dissolve N-Boc-serinol (1.0 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add imidazole (2.5 equiv.) and stir until fully dissolved.
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 equiv.) portion-wise at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with a cold 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-O-TBDMS-serinol.
Strategic Deprotection: Unmasking the Functionality
The utility of a protecting group is defined by its ease of selective removal. The TBDMS group can be cleaved under conditions that leave the N-Boc or N-Cbz groups intact, and vice-versa, demonstrating the orthogonality of this strategy.
O-TBDMS Deprotection
The most common method for the cleavage of TBDMS ethers is by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond.[11] Mild acidic conditions can also be employed.
| Reagent(s) | Solvent(s) | Temperature (°C) | Compatible with N-Boc | Compatible with N-Cbz | Reference(s) |
| TBAF | THF | Room Temp. | Yes | Yes | [11] |
| HF-Pyridine | THF | 0 - Room Temp. | Yes | Yes | [12] |
| Acetic Acid/H₂O/THF | THF/H₂O | Room Temp. | Yes | Yes | [12] |
| PPTS | MeOH | Room Temp. | Yes | Yes | [13] |
-
Dissolution: Dissolve the N-Boc-O-TBDMS-serinol (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor by TLC for the disappearance of the starting material (typically 1-4 hours).
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.[13]
N-Protecting Group Deprotection
-
N-Boc Deprotection: As mentioned, the Boc group is labile to strong acids. A common procedure involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] It is important to note that strongly acidic conditions can potentially cleave the TBDMS ether, so careful selection of reagents and conditions is necessary if the TBDMS group is to be retained.[14]
-
N-Cbz Deprotection: The Cbz group is robustly removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) in a protic solvent like methanol or ethanol.[8] These conditions are orthogonal to the TBDMS group, which remains intact.
Troubleshooting and Expert Insights
-
Incomplete N-Protection: Ensure anhydrous conditions and the use of a sufficient excess of the protecting agent and base.
-
Low Regioselectivity in O-Silylation: Lowering the reaction temperature (to 0 °C or even -20 °C) can enhance the selectivity for the primary hydroxyl group. Slow, dropwise addition of the TBDMS-Cl is also recommended.
-
TBDMS Cleavage During Purification: TBDMS ethers can be sensitive to acidic silica gel. It is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Side Reactions: In the absence of N-protection, TBDMS-Cl can react with the amine to form N-silylated and O,N-bis-silylated products.
Conclusion
The TBDMS protecting group is an invaluable tool for the regioselective manipulation of serinol. A well-designed orthogonal protection strategy, beginning with the protection of the amine functionality, allows for the selective silylation of the primary hydroxyl group in high yield. The robustness of the TBDMS ether and the mild conditions required for its removal provide a versatile platform for the synthesis of complex chiral molecules derived from serinol. This guide provides the fundamental principles and practical protocols to empower researchers in leveraging this powerful synthetic strategy.
References
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (URL: [Link])
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (URL: [Link])
-
How do you deprotect the NHBoc group in the presence of the OTBS group? - ResearchGate. (URL: [Link])
-
Can TBDMS protecting group be cleaved under 25% TFA/DCM? - ResearchGate. (URL: [Link])
-
A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. (URL: [Link])
-
Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - Beilstein Journals. (URL: [Link])
-
Selective deprotection of strategy for TBS ether under mild condition - Applied Chemical Engineering. (URL: [Link])
-
TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives - ResearchGate. (URL: [Link])
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - NIH. (URL: [Link])
-
Serinol: small molecule - big impact. (URL: [Link])
-
2.6.2.4 Allyl-Based N"'-Protection. (URL: [Link])
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (URL: [Link])
- CZ351699A3 - Method for purifying isoserinol - Google P
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Monoallyl phthalate, TBDMS derivative - the NIST WebBook. (URL: [Link])
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Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - PubMed. (URL: [Link])
- CN112661672A - Crystallization method of Boc-amino acid - Google P
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GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (URL: [Link])
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Siladenoserinols M–P, sulfonated serinol derivatives from a tunicate - ResearchGate. (URL: [Link])
-
Synthesis and characterization of the novel monoamide derivatives of Gd-TTDA - PubMed. (URL: [Link])
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - MDPI. (URL: [Link])
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])
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An In-Depth Technical Guide to the Strategic Protection of Serinol using Tert-butyldimethylsilyl Chloride
For researchers, scientists, and drug development professionals, the strategic manipulation of polyfunctional molecules is a cornerstone of modern organic synthesis. Serinol (2-amino-1,3-propanediol), a versatile chiral building block, presents a classic synthetic challenge due to its three reactive functional groups: a primary amine and two primary hydroxyls.[1][2] The ability to selectively mask and unmask these sites is paramount for its successful incorporation into complex targets such as pharmaceuticals and X-ray contrast agents.[1][2]
This guide provides an in-depth exploration of the protection of serinol's hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride, a workhorse reagent in the chemist's toolbox. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.
The TBDMS Group: A Balance of Reactivity and Stability
The tert-butyldimethylsilyl ether is one of the most widely employed protecting groups for alcohols, prized for its ease of installation, robust stability across a wide pH range, and predictable cleavage under specific conditions.[3][4] Its utility stems from the significant steric hindrance imparted by the tert-butyl group, which shields the silicon-oxygen bond from unwanted nucleophilic or acidic attack.[5][6] This steric bulk is also the primary lever for achieving selectivity. The rate of silylation is highly sensitive to the steric environment of the target alcohol, following the general trend: primary > secondary >> tertiary.[3][7]
The archetypal silylation reaction, often referred to as the Corey protocol, involves reacting an alcohol with TBDMSCl in the presence of a base, typically imidazole, in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[3][8] The mechanism proceeds via activation of TBDMSCl by imidazole, which forms a highly reactive N-tert-butyldimethylsilylimidazole intermediate. This intermediate is then readily attacked by the alcohol nucleophile to furnish the TBDMS ether.[4][8]
The Serinol Challenge: A Case for Orthogonal Protection
Direct selective silylation of serinol is fraught with difficulty. The molecule possesses two sterically and electronically equivalent primary hydroxyl groups and a nucleophilic amine. Attempting a mono-silylation with one equivalent of TBDMSCl will inevitably lead to a statistical mixture of starting material, mono-silylated, and di-silylated products, creating a significant purification challenge.[9] Furthermore, under certain conditions, competitive N-silylation can occur.
Therefore, a robust and logical strategy relies on an orthogonal protecting group scheme .[10][11] This involves the sequential protection of the different functional groups using protecting groups that can be removed under distinct, non-interfering conditions. For serinol, the most effective approach is to first protect the amine, which then allows for the clean and high-yielding silylation of the two hydroxyl groups.
The tert-butoxycarbonyl (Boc) group is an excellent choice for the initial N-protection step. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic conditions of the subsequent silylation reaction. Crucially, it is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which will not affect the TBDMS ethers, thus fulfilling the requirement of orthogonality.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. Successful execution of each step, confirmed by standard analytical techniques (TLC, NMR), provides the validated starting material for the subsequent transformation, minimizing downstream failures.
This initial step pacifies the most basic site in the molecule, preventing side reactions during silylation.
-
Materials:
-
Serinol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Dioxane and Water (e.g., 1:1 mixture)
-
Sodium bicarbonate (NaHCO₃) (optional, to maintain basic pH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve serinol (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add Boc₂O (1.1 equiv) to the solution. If the solution is acidic, add NaHCO₃ until the pH is ~8-9.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor reaction completion by TLC (staining with ninhydrin; the starting material will be positive, the product negative).
-
Once complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-serinol, typically as a white solid or viscous oil, which can be used without further purification.
-
This protocol yields the fully protected serinol derivative, a stable intermediate ready for a variety of synthetic transformations.
-
Materials:
-
N-Boc-serinol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (2.5 - 3.0 equiv)
-
Imidazole (5.0 - 6.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add N-Boc-serinol (1.0 equiv) and imidazole (5.0-6.0 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add TBDMSCl (2.5-3.0 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC until the starting material is fully consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with Et₂O or EtOAc (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure di-silylated product.[4]
-
| Substrate | Silylating Agent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Outcome |
| N-Boc-Serinol | TBDMSCl (2.5) | Imidazole (5.0) | DMF | RT | 16 | Di-O-TBDMS product (>90% yield) |
| N-Boc-Serinol | TBDMSCl (1.0) | Imidazole (2.0) | DMF | 0 to RT | 12 | Mixture of mono- and di-silylated products |
Table 1: Representative conditions for the silylation of N-Boc-Serinol.
The key to the utility of TBDMS is its selective removal. The Si-F bond is exceptionally strong, making fluoride ions the reagent of choice for cleavage.
-
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv per silyl group)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Deprotection is typically rapid (0.5 - 2 hours).[8]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography as needed.
-
Field Insights and Troubleshooting
-
Causality of Reagent Excess: In the di-silylation protocol, a significant excess of imidazole and TBDMSCl is used. Imidazole acts as both a base and a catalyst. An excess drives the equilibrium towards the reactive silyl-imidazole intermediate and ensures the reaction goes to completion.
-
Workup Considerations: DMF is a high-boiling, water-miscible solvent. Thorough washing of the organic extracts with water during the workup is critical to remove it, as residual DMF can complicate purification and subsequent steps.
-
Silyl Migration: In 1,2- or 1,3-diol systems, silyl groups can sometimes migrate between hydroxyl groups under basic or acidic conditions.[6][12] While less common for the robust TBDMS group compared to TMS, using the prescribed basic conditions (imidazole) and ensuring a complete reaction minimizes this risk.
-
Chromatography: TBDMS-protected compounds are significantly more non-polar than their parent alcohols. This change in polarity facilitates monitoring by TLC and purification by column chromatography, typically requiring eluent systems with a higher hexane-to-ethyl acetate ratio.
Conclusion
The protection of serinol with tert-butyldimethylsilyl chloride is not a one-step process but a strategic workflow. Direct, selective mono-silylation is synthetically impractical. By embracing an orthogonal approach—first protecting the amine with a Boc group, followed by exhaustive silylation of the hydroxyls—researchers can generate a stable, fully-protected intermediate. This key building block is then primed for selective deprotection at either the nitrogen or oxygen atoms, opening a clear and reliable path for the asymmetric synthesis of complex molecules. The principles of steric control and orthogonality are not merely academic; they are the practical foundation upon which efficient and successful drug development campaigns are built.
References
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
Bandaru, S., & Tummalapalli, S. K. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Medicinal chemistry research, 21(9), 2634–2638. Retrieved from [Link]
-
Pawar, V. D., et al. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Retrieved from [Link]
- Sørbye, K., & Carlsen, P. H. J. (1997). Preparation of Protected Serinol.
- Sapkota, K., & Huang, F. (2011). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Letters in Organic Chemistry, 8(7), 493-497.
-
Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]
- Ravikumar, V. T., et al. (2013). Reagents utilizing a serinol scaffold for labeling synthetic oligonucleotides. U.S.
- Bracco Imaging Spa. (2022). Industrial synthesis of serinol. Google Patents.
-
ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. Retrieved from [Link]
- Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. Retrieved from [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. Retrieved from [Link]
-
Glen Research. (n.d.). Serinol Reagents. Retrieved from [Link]
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1, 12. Retrieved from [Link]
-
Glen Research. (n.d.). New Product — Azido-Modifier Serinol CPG. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 114-123. Retrieved from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 114-123. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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The 2-Amino-1,3-Propanediol Backbone: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1,3-propanediol scaffold, commonly known as serinol, is a deceptively simple, prochiral amino alcohol that has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural analogy to the amino acid serine provides a biocompatible foundation, while the strategic placement of its amino and hydroxyl groups offers a versatile platform for chemical modification.[3][4] This guide provides a comprehensive overview of the key features of the serinol backbone, from its fundamental physicochemical properties to its sophisticated applications in pioneering therapeutics, offering field-proven insights for its strategic deployment in drug design.
Physicochemical and Structural Characteristics
The unassuming structure of 2-amino-1,3-propanediol, with a central carbon atom flanked by two hydroxyl groups and an amino group, belies its significant chemical potential. This arrangement of functional groups dictates its physical and chemical behavior, making it a valuable and versatile building block in organic synthesis.[5]
Core Properties
Serinol is a stable, hygroscopic, and corrosive solid at standard conditions, exhibiting high solubility in water and alcohols.[1][6] This high polarity is a direct consequence of the multiple hydrogen bond donors and acceptors within the molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | 115-116 °C | [1] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Highly soluble in water and alcohol | [6] |
Stereochemistry and Prochirality
A key feature of the 2-amino-1,3-propanediol backbone is its prochiral nature.[2] While serinol itself is achiral, the substitution at either of the primary hydroxyl groups or the central carbon atom introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, where stereochemistry often dictates therapeutic efficacy and safety. The use of serinol as a chiral building block is a common strategy in the synthesis of complex, biologically active molecules.[8][9]
Synthesis of the Serinol Backbone and its Derivatives
The versatility of the 2-amino-1,3-propanediol backbone is further enhanced by the various synthetic routes available for its production and derivatization. Both chemical and biotechnological methods have been developed to yield serinol and its analogs.
Chemical Synthesis
Chemical synthesis of serinol can be achieved through several pathways, often starting from readily available precursors.[10] Common methods include:
-
Reduction of 2-nitro-1,3-propanediol: This is a classical and widely used method.
-
From dihydroxyacetone: This can be achieved via reaction with ammonia or through a dihydroxyacetone oxime intermediate.[1]
-
From 5-amino-1,3-dioxane: This provides another route to the core serinol structure.[10]
A general workflow for the synthesis and derivatization of the serinol backbone is illustrated below.
Caption: General workflow for the synthesis and derivatization of the 2-amino-1,3-propanediol backbone.
Biotechnological Production
Biocatalytic methods offer an alternative, often more stereoselective, route to serinol and its derivatives.[10] Enzymes such as amino alcohol dehydrogenases (AMDH) and transaminases have been employed for this purpose.[1] For instance, the transaminase RtxA from Bradyrhizobium elkanii has been described for serinol synthesis.[11]
Applications in Drug Development
The 2-amino-1,3-propanediol backbone is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Its ability to mimic natural structures and present functional groups in a defined spatial arrangement makes it an attractive starting point for drug design.
Sphingosine-1-Phosphate (S1P) Receptor Modulators
Perhaps the most prominent application of the serinol backbone is in the development of sphingosine-1-phosphate (S1P) receptor modulators.[12][13] S1P receptors are G-protein coupled receptors that play a crucial role in lymphocyte trafficking.[14]
Fingolimod (FTY720) , the first-in-class oral therapy for multiple sclerosis, is a pro-drug that is phosphorylated in vivo to its active form.[13][15] The resulting phospho-fingolimod acts as a potent S1P receptor agonist, leading to the internalization and degradation of S1P1 receptors on lymphocytes.[12] This effectively traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and subsequent autoimmune-mediated damage. The core 2-amino-1,3-propanediol structure of fingolimod is critical for its phosphorylation and subsequent activity.[14]
The success of fingolimod has spurred the development of a new generation of more selective S1P receptor modulators, such as ozanimod and siponimod, many of which retain the core serinol scaffold.[15]
Caption: Mechanism of action of Fingolimod, a serinol-based S1P receptor modulator.
Acyclic Nucleic Acid Analogs: Serinol Nucleic Acids (SNA)
The serinol backbone has been ingeniously employed to create Serinol Nucleic Acids (SNAs), a class of xeno-nucleic acids (XNAs) that mimic the structure and function of DNA and RNA.[16] In SNAs, the natural sugar-phosphate backbone is replaced by serinol units linked by phosphodiester bonds.[17][18]
Key features of SNAs include:
-
Enhanced Stability: SNAs exhibit increased resistance to nuclease degradation compared to natural nucleic acids.[16]
-
High Binding Affinity: They can hybridize with both DNA and RNA with high affinity and specificity.[16][17]
-
Achirality at the Monomer Level: The serinol building block is achiral, with chirality only emerging in the context of a sequence.[18]
These properties make SNAs promising candidates for various therapeutic and diagnostic applications, including antisense therapy, RNA interference, and molecular beacons.[16][19]
Chiral Building Blocks for Complex Syntheses
The prochiral nature of serinol makes it an invaluable starting material for the asymmetric synthesis of a wide array of complex molecules.[8][] By leveraging enzymatic or chemical methods to achieve stereoselective transformations, researchers can access enantiomerically pure intermediates for the synthesis of natural products and pharmaceuticals.[9][21]
Other Therapeutic Applications
The serinol backbone is found in a variety of other bioactive compounds, including:
-
Antibiotics: Serinol was historically used as a precursor for the synthesis of chloramphenicol.[10]
-
X-ray Contrast Agents: Iopamidol, a non-ionic X-ray contrast agent, incorporates a serinol-derived moiety.[2][11]
-
Anticancer Agents: Synthetic N-acylated serinols have been investigated for their potential to induce apoptosis in cancer cells.[10]
Experimental Protocols
General Procedure for N-Acylation of 2-Amino-1,3-Propanediol
This protocol describes a general method for the acylation of the amino group of serinol, a common step in the synthesis of many serinol-based drugs and intermediates.
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 eq) to the solution and stir.
-
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C.
-
If using a carboxylic acid, add the acid (1.0 eq) and the coupling agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated serinol derivative.
Conclusion
The 2-amino-1,3-propanediol backbone represents a powerful and versatile scaffold in modern drug discovery. Its unique combination of structural simplicity, prochirality, and diverse reactivity has enabled the development of groundbreaking therapeutics, from immunomodulators for autoimmune diseases to novel nucleic acid analogs. As our understanding of disease pathways becomes more nuanced, the strategic application of the serinol backbone will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
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- PubMed. (n.d.). Sphingosine and its analog, the immunosuppressant 2-amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol, interact with the CB1 cannabinoid receptor.
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Methodological & Application
The Versatile Synthon: Application Notes for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in Organic Synthesis
Introduction: A Protected Serinol Building Block for Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral building blocks, or synthons, are the linchpins in this endeavor, allowing for the construction of complex molecular architectures with precise stereochemical control. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane emerges as a highly valuable and versatile C3 chiral building block. It is a protected form of 2-amino-1,3-propanediol (serinol), a prochiral amino alcohol structurally analogous to the amino acid serine.[1] The strategic installation of bulky tert-butyldimethylsilyl (TBDMS) ether protecting groups on the primary hydroxyl functions serves a dual purpose: it masks the reactivity of the hydroxyls while leaving the primary amine nucleophile poised for a wide array of chemical transformations.[2] This design allows for chemoselective reactions at the amino group, such as amide bond formation, with the latent diol functionality ready to be revealed for subsequent cyclization or other modifications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. We will delve into its application in the synthesis of privileged chiral ligands, its potential as a precursor for biologically active molecules, and provide detailed, field-proven protocols for its preparation and manipulation.
Core Application: Synthesis of C₂-Symmetric Bisoxazoline (BOX) Ligands
One of the most powerful applications of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is in the synthesis of C₂-symmetric bisoxazoline (BOX) ligands. These ligands are considered "privileged" in asymmetric catalysis due to their ability to form well-defined chiral environments around a metal center, leading to high enantioselectivity in a wide range of transformations.[3][4] The synthesis of BOX ligands from our featured building block follows a logical and efficient three-step sequence: Amide Coupling , Deprotection , and Cyclization .
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Serinol] -->|TBDMSCl, Imidazole| B["2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane"]; B -->|Dicarboxylic Acid Derivative, Coupling Agent| C["N,N'-bis(silyl-protected) Diamide"]; C -->|Deprotection (e.g., TBAF)| D["N,N'-bis(2-hydroxypropyl) Diamide"]; D -->|Cyclization (e.g., SOCl₂)| E["Chiral Bisoxazoline (BOX) Ligand"];
} caption: "Workflow for BOX Ligand Synthesis"
Causality Behind the Synthetic Strategy
The logic of this synthetic pathway is rooted in the differential reactivity of the functional groups. The initial protection of the diol in serinol is crucial to prevent side reactions during the amide coupling step. The free primary amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane readily undergoes nucleophilic acyl substitution with an activated dicarboxylic acid derivative. Following the formation of the diamide, the robust TBDMS protecting groups are selectively removed, typically under fluoride-mediated or acidic conditions, to unmask the primary hydroxyl groups. This sets the stage for the final intramolecular cyclization, often promoted by reagents like thionyl chloride or tosyl chloride, which convert the hydroxyls into good leaving groups, facilitating the ring closure to form the two oxazoline rings.
Experimental Protocols
The following protocols are presented as a comprehensive workflow for the synthesis of a representative BOX ligand starting from serinol.
Protocol 1: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This procedure details the protection of the hydroxyl groups of serinol using tert-butyldimethylsilyl chloride.
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-1,3-propanediol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this solution, add tert-butyldimethylsilyl chloride (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a colorless oil.
Protocol 2: Amide Coupling with Malonyl Chloride
This protocol describes the formation of the diamide intermediate using malonyl chloride as a representative dicarboxylic acid derivative.
Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
-
Malonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (2.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of malonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude diamide is often of sufficient purity for the next step, or it can be purified by flash chromatography.
Alternative Coupling using HATU: For more sensitive or sterically hindered substrates, HATU is an excellent coupling reagent.[5][6][7]
HATU Coupling Procedure:
-
In a round-bottom flask, dissolve the dicarboxylic acid (e.g., malonic acid, 1.0 eq), 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (2.1 eq), and HATU (2.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Work-up as described in the malonyl chloride procedure.
Protocol 3: Deprotection of TBDMS Ethers
This protocol details the removal of the TBDMS protecting groups to reveal the diol.
Materials:
-
N,N'-bis(silyl-protected) Diamide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected diamide (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.5 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography to yield the pure N,N'-bis(2-hydroxypropyl) diamide.
Protocol 4: Cyclization to the Bisoxazoline (BOX) Ligand
This protocol describes the final ring-closing step to form the BOX ligand.
Materials:
-
N,N'-bis(2-hydroxypropyl) Diamide
-
Thionyl chloride (SOCl₂) or Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Thionyl Chloride:
-
Dissolve the diol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride (2.2 eq) to the solution.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a stirred, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure BOX ligand.
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled];
}
Further Applications and Future Outlook
The utility of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane extends beyond the synthesis of BOX ligands. Its structural motif is found in several biologically active molecules.
Precursor to Pharmaceutical Agents
The 2-amino-1,3-propanediol backbone is a key structural feature of the immunosuppressive drug Fingolimod (Gilenya) , which is used in the treatment of multiple sclerosis.[8][9] Synthetic routes to Fingolimod and its analogs often involve the construction of this core unit, highlighting the pharmaceutical relevance of serinol derivatives.
Enzyme Inhibitors
Serine derivatives have been explored as inhibitors for various enzymes, including proteases.[2] The ability to functionalize the amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and subsequently modify the diol portion allows for the synthesis of diverse molecular scaffolds that can be screened for inhibitory activity against enzymes such as serine hydrolases.[10]
Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1. Protection | Serinol | TBDMSCl, Imidazole | 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | >90% |
| 2. Amide Coupling | Silyl-protected amine, Dicarboxylic acid derivative | HATU, DIPEA or Acyl Chloride, TEA | N,N'-bis(silyl-protected) Diamide | 80-95% |
| 3. Deprotection | Silyl-protected diamide | TBAF | N,N'-bis(2-hydroxypropyl) Diamide | >90% |
| 4. Cyclization | Diol diamide | SOCl₂ or TsCl | Bisoxazoline (BOX) Ligand | 70-90% |
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a powerful and versatile synthon in modern organic chemistry. Its strategic design, with a reactive primary amine and protected diol functionality, provides a reliable platform for the synthesis of high-value molecules, most notably the privileged class of bisoxazoline chiral ligands. The protocols outlined in these application notes offer a robust framework for the successful utilization of this building block. As the demand for enantiomerically pure compounds continues to grow, the importance of synthons like silyl-protected serinol in enabling complex molecular construction will undoubtedly increase, paving the way for new discoveries in drug development and asymmetric catalysis.
References
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Chen, Y., Wang, X., Hu, C., & Li, S. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5. [Link]
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Gandeepan, P., & Li, C.-J. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(4), 393-396. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
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Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172–188. [Link]
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Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. [Link]
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Kim, Y., et al. (2006). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Journal of Medicinal Chemistry, 49(1), 159-170. [Link]
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Request PDF. (2025). (S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. [Link]
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Seppi, M., et al. (2006). Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations. The Journal of Organic Chemistry, 71(17), 6451–6458. [Link]
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ResearchGate. (n.d.). A retrosynthetic approach to fingolimod 1. [Link]
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Wang, L., et al. (2022). Side arm modified chiral bisoxazoline ligands. Tetrahedron, 111, 132717. [Link]
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Wikipedia. (n.d.). Bisoxazoline ligand. [Link]
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Singh, V. K. (2002). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Journal of the Indian Institute of Science, 82, 1-17. [Link]
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ResearchGate. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. [Link]
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Request PDF. (2025). Synthesis of non-symmetric bisoxazoline compounds. An easy way to reach tailored chiral ligands. [Link]
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Schinnerl, M., et al. (2001). New applications of bis(oxazoline) ligands in catalysis: asymmetric 1,2- and 1,4-addition of ZnR(2) to carbonyl compounds. Organic Letters, 3(26), 4259–4262. [Link]
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ResearchGate. (n.d.). New oxazoline-based ligands for application in asymmetric synthesis. [Link]
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Strader, C. R., et al. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of Natural Products, 74(4), 900–907. [Link]
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Wakharkar, R. D., et al. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
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Bachovchin, D. A., et al. (2010). Discovery libraries targeting the major enzyme classes: the serine hydrolases. Journal of the American Chemical Society, 132(17), 6136–6147. [Link]
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Harnessing Silylated Serinol Derivatives: From Strategic Protection to Therapeutic Innovation
An Application Guide for Medicinal Chemists
Serinol (2-amino-1,3-propanediol), a simple, prochiral amino alcohol, has emerged as a profoundly versatile scaffold in medicinal chemistry.[1][2][3] Its structural analogy to the amino acid serine and its presence in bioactive molecules like sphingolipids make it a valuable starting material.[1][4][5] However, the presence of three reactive functional groups—a primary amine and two primary hydroxyls—necessitates a robust protecting group strategy to achieve selective transformations.[6] This guide focuses on the strategic application of silyl ethers for the temporary protection of serinol's hydroxyl groups, unlocking its potential in the synthesis of complex pharmaceuticals and advanced drug delivery systems.
Silyl ethers are a cornerstone of modern organic synthesis, prized for their ease of installation, stability across a wide range of reaction conditions, and mild, selective removal.[7][8][9] The judicious choice of silylating agent allows chemists to modulate the stability and steric environment of the protected hydroxyl groups, enabling precise control over multi-step synthetic sequences.[6][8]
Application I: Synthesis of Sphingolipid Analogs and S1P Receptor Modulators
Serinol is a key precursor for synthesizing biologically active sphingolipid analogs, such as the multiple sclerosis drug Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor agonist.[1][10] The synthesis of these molecules requires the selective functionalization of the serinol core. Protecting the two hydroxyl groups as silyl ethers allows for clean and efficient modification at the amine or the carbon backbone.
Key Synthetic Rationale
The primary challenge in synthesizing FTY720 analogs is the construction of the C2-substituted 2-amino-1,3-propanediol core. By starting with a protected serinol derivative, the synthetic complexity is significantly reduced. The tert-Butyldimethylsilyl (TBDMS or TBS) group is often selected for its excellent stability under various conditions, including organometallic reactions and reductions, yet it can be readily cleaved using fluoride reagents like tetrabutylammonium fluoride (TBAF).[7][11]
Workflow for Silylation and Elaboration
The general workflow involves the protection of serinol's hydroxyls, followed by modification and final deprotection.
Caption: Synthetic workflow for FTY720 analogs using silylated serinol.
Protocol 1: Synthesis of a Di-TBDMS Protected Serinol Intermediate
This protocol details the robust protection of serinol's hydroxyl groups, a critical first step for many synthetic routes.
Materials:
-
Serinol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.5 eq)
-
Imidazole (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve serinol in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole to the solution and stir until it fully dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Add TBDMS-Cl portion-wise to the stirred solution. A white precipitate of imidazole hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-TBDMS protected serinol.
Trustworthiness Check: The formation of imidazole hydrochloride precipitate is a visual indicator of reaction progress. Complete consumption of the polar serinol starting material as monitored by TLC provides a reliable endpoint. The aqueous workup effectively removes the DMF and excess reagents.
Application II: Silylated Serinol as a Chiral Auxiliary
The inherent chirality of serinol, derived from natural amino acids, can be leveraged in asymmetric synthesis.[12][13][14] By protecting the hydroxyls with bulky silyl groups, the serinol backbone can be used as a chiral auxiliary to direct the stereoselective formation of new chiral centers.
Principle of Asymmetric Induction
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[13][15] After the desired transformation, the auxiliary is cleaved and can often be recovered. In the case of silylated serinol, the bulky silyl groups create a defined steric environment that forces incoming reagents to approach from a specific face, leading to high diastereoselectivity in reactions like aldol additions or alkylations.[12]
Caption: Logic of using silylated serinol as a chiral auxiliary.
Protocol 2: Asymmetric Aldol Reaction using a Silylated Serinol Auxiliary
This protocol outlines a general procedure for an asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction.
Materials:
-
N-Acyl-di-TBDPS-serinol derivative (1.0 eq)
-
Titanium(IV) chloride (TiCl₄, 1.1 eq)
-
Hünig's base (DIPEA, 1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl-di-TBDPS-serinol substrate in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add TiCl₄ to the solution and stir for 5 minutes.
-
Add DIPEA dropwise and stir the resulting dark red solution for 30 minutes to form the titanium enolate.
-
Add the aldehyde to the reaction mixture and stir at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution. The resulting diastereomeric aldol product can be purified by chromatography.
-
The chiral auxiliary can be cleaved under reductive (e.g., LiBH₄) or hydrolytic conditions to yield the chiral alcohol product.
Expertise Insight: The use of the bulky tert-Butyldiphenylsilyl (TBDPS) group provides superior steric shielding compared to TBDMS, often leading to higher diastereoselectivity in aldol reactions.[8] The choice of Lewis acid (TiCl₄) and base (DIPEA) is critical for efficient enolate formation and stereocontrol.[12]
Application III: Solid-Phase Synthesis and Oligonucleotide Modification
Serinol derivatives are valuable in solid-phase synthesis, particularly for modifying oligonucleotides and peptides.[16][17][18] Silylated serinol phosphoramidites can be used to introduce modifications, such as amino or thiol groups, at specific points in a synthetic oligonucleotide chain. The 1,3-diol structure of serinol provides a stable backbone that avoids side reactions sometimes seen with 1,2-diol linkers.[16]
Comparative Stability of Silyl Protecting Groups
The choice of silyl group is dictated by the conditions of the subsequent synthetic steps. For instance, in oligonucleotide synthesis, the protecting group must survive the repeated cycles of coupling and deprotection.
| Silyl Group | Abbreviation | Common Reagent | Relative Stability/Notes | Deprotection Conditions |
| Trimethylsilyl | TMS | TMS-Cl, HMDS | Low hydrolytic stability.[11] | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| Triethylsilyl | TES | TES-Cl | More stable than TMS. | Dilute acid (e.g., HCl) |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl | Good stability to chromatography and non-acidic conditions.[8][11] | Fluoride source (TBAF), strong acid |
| Triisopropylsilyl | TIPS | TIPS-Cl | Very high steric bulk and stability.[8] | Fluoride source (TBAF), strong acid |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | High stability, especially towards acidic conditions.[7] | Fluoride source (TBAF) |
Protocol 3: Preparation of a Silylated Serinol-Functionalized Solid Support
This protocol describes the initial step of functionalizing a resin, which can then be used in peptide or other solid-phase syntheses.[19][20]
Materials:
-
Rink Amide resin (or similar amino-functionalized resin)
-
Fmoc-Ser(tBu)-OH
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF, DCM
-
Piperidine (20% in DMF)
-
TBDMS-Cl, Imidazole
Procedure:
-
Fmoc-Serine Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-Ser(tBu)-OH using standard coupling reagents (e.g., DIC/HOBt) in DMF. Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the serine amine. Wash thoroughly.
-
Amine Protection (Optional but Recommended): Protect the newly exposed amine of the serine residue with a different protecting group (e.g., Boc anhydride) to allow selective deprotection later.
-
tert-Butyl Deprotection: Remove the side-chain tert-butyl group from the serine hydroxyl using a solution of trifluoroacetic acid (TFA) in DCM. Wash thoroughly. This exposes the hydroxyl group for silylation.
-
Silylation on Solid Support: Swell the resin in anhydrous DMF. Add a solution of TBDMS-Cl (5 eq) and imidazole (10 eq) in DMF. Agitate the mixture at room temperature for 12 hours.
-
Washing and Capping: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents. Cap any unreacted hydroxyl groups using acetic anhydride and a base.
-
The silylated serinol-functionalized resin is now ready for further elaboration in a solid-phase synthesis workflow.
Expertise Insight: Performing reactions on a solid support simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[18] The choice of protecting groups (Fmoc, tBu, TBDMS) is orthogonal, meaning each can be removed under specific conditions without affecting the others, which is fundamental to complex solid-phase synthesis.[6]
References
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
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(2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. DOI: 10.1039/D4MD00169A. Available at: [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 113–119. Available at: [Link]
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. Available at: [Link]
-
Glen Research. Serinol Reagents for Modification and Labeling of Oligonucleotides. Glen Research. Available at: [Link]
-
Jo, E., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2750. Available at: [Link]
-
LookChem. Serinol (2-Amino-1,3-propanediol): A Versatile Intermediate for Pharmaceuticals, Cosmetics, and Specialty Chemicals. LookChem. Available at: [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: Small molecule - big impact. ResearchGate. Available at: [Link]
- Process for the preparation of serinol and serinol derivatives. Google Patents.
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. PubMed. Available at: [Link]
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Total synthesis of (+)-siladenoserinol A. (2024). Tohoku University Research Repository. Available at: [Link]
-
Sharma, A., et al. (2022). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 27(23), 8527. Available at: [Link]
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(2021). 16: Silylethers. Chemistry LibreTexts. Available at: [Link]
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Gelest. Silyl Groups. Gelest Technical Library. Available at: [Link]
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Trovati, G., et al. (2019). Serinol derivatives for the sustainable vulcanization of diene elastomers. ResearchGate. Available at: [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1, 12. Available at: [Link]
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Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available at: [Link]
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Hirabayashi, Y., & Furuya, S. (2008). Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival. Journal of Neurochemistry, 107(3), 591-599. Available at: [Link]
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Ghosh, A. K., & Kass, J. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 55(3). Available at: [Link]
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techniques for silylation. ResearchGate. Available at: [Link]
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Gelest. General Silylation Procedures. Gelest Technical Library. Available at: [Link]
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Sphingolipid. Wikipedia. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
-
Oishi, S., et al. (2005). Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. Organic Letters, 7(16), 3473-3475. Available at: [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. Scite.ai. Available at: [Link]
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What is the best procedure for silylation of hydroxy compounds?. ResearchGate. Available at: [Link]
- Process for preparing serinol. Google Patents.
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Kumar, K. S., & Brik, A. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(10), 2943-2947. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Barz, M., et al. (2022). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Angewandte Chemie International Edition, 61(33), e202201053. Available at: [Link]
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Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. Available at: [Link]
-
Nagare, S., et al. (2020). Pharmaceutical applications of silk sericin. International Journal of Pharmaceutics, 587, 119641. Available at: [Link]
-
Liu, D., et al. (2017). Folic acid-functionalized drug delivery platform of resveratrol based on Pluronic 127/D-α-tocopheryl polyethylene glycol 1000 succinate mixed micelles. International Journal of Nanomedicine, 12, 6187-6201. Available at: [Link]
-
Kumar, K. S., & Brik, A. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]
-
Functionalized amino acid-based injectable hydrogels for sustained drug delivery. Soft Matter (RSC Publishing). Available at: [Link]
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Application Notes & Protocols: 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane - A Versatile Synthon for Complex Molecule Synthesis
Introduction: Unlocking Synthetic Versatility with a Protected Serinol Building Block
In the landscape of complex molecule synthesis, particularly in the fields of drug discovery and materials science, the strategic use of multifunctional building blocks is paramount. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane emerges as a highly valuable and versatile synthon, offering a unique combination of a reactive primary amine and two robustly protected primary hydroxyl groups. This molecule is, in essence, a protected form of serinol (2-amino-1,3-propanediol), a scaffold found in numerous bioactive molecules, including sphingolipids and the multiple sclerosis therapeutic, FTY720 (Fingolimod).[1][2]
The power of this building block lies in its orthogonal protecting group strategy. The tert-butyldimethylsilyl (TBDMS) ethers provide exceptional stability for the hydroxyl groups across a wide range of reaction conditions, including basic and nucleophilic environments, while remaining readily cleavable under acidic or fluoride-mediated conditions.[3][4][5] This allows for the selective functionalization of the primary amine, enabling its incorporation into more complex structures before the final unveiling of the diol functionality.
This guide provides an in-depth exploration of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, from its synthesis and handling to its practical application in the construction of sophisticated molecular architectures. We will provide detailed, field-proven protocols for its use in the synthesis of sphingolipid analogues and as a novel building block in solid-phase peptide synthesis (SPPS), complete with the causal reasoning behind key experimental choices to empower researchers to adapt and innovate.
Physicochemical Properties & Handling
| Property | Value | Source |
| CAS Number | 188538-25-2 | [6] |
| Molecular Formula | C₁₅H₃₇NO₂Si₂ | [6] |
| Molecular Weight | 319.63 g/mol | [6] |
| Appearance | Colorless to pale yellow oil/liquid | Commercially available |
| Storage | Store at -20°C for long-term stability.[6] | BroadPharm |
| Key Features | Free primary amine for nucleophilic reactions.[7] Acid-labile TBDMS ethers protecting primary hydroxyls.[7] |
Handling & Stability: 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a relatively stable compound. However, as with all amines, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide. The TBDMS ethers are robust but are sensitive to strong acids and fluoride ion sources.[3][4] Care should be taken to use anhydrous solvents for reactions to prevent premature deprotection.
Synthesis of the Building Block
While commercially available, the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane from the inexpensive starting material serinol is a straightforward three-step process. This is particularly useful for researchers requiring isotopically labeled or chiral variants. The strategy involves the protection of the amine, protection of the diol, and finally, selective deprotection of the amine.
Caption: Synthetic workflow for the preparation of the target building block.
Protocol 1: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Step 1: N-Boc Protection of Serinol
-
Rationale: The amine is more nucleophilic than the hydroxyl groups and must be protected first to prevent it from reacting with the silylating agent in the next step. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of silylation but can be removed under acidic conditions without cleaving the TBDMS ethers.[8]
-
Procedure:
-
Dissolve serinol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once complete, concentrate the mixture in vacuo to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-serinol, which can often be used in the next step without further purification.[9]
-
Step 2: bis-TBDMS Protection of N-Boc-Serinol
-
Rationale: TBDMS-Cl in the presence of imidazole is a highly effective system for the silylation of primary alcohols. Imidazole acts as a catalyst and a base, activating the silyl chloride and scavenging the HCl byproduct.[5] DMF is an excellent polar aprotic solvent for this transformation.
-
Procedure:
-
Dissolve N-Boc-serinol (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-2-amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
-
Step 3: Selective N-Boc Deprotection
-
Rationale: Strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, efficiently cleaves the Boc group while leaving the more robust TBDMS ethers intact.
-
Procedure:
-
Dissolve the fully protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture in vacuo.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
-
Application in the Synthesis of Sphingolipid Analogues
The serinol backbone is the core of sphingoid bases, making this building block an ideal precursor for synthesizing ceramide and sphingosine analogues, which are crucial for studying lipid signaling pathways.[10] The following protocol outlines the synthesis of a simple ceramide analogue via N-acylation.
Caption: General workflow for synthesizing a ceramide analogue.
Protocol 2: Synthesis of an N-Palmitoyl Serinol Analogue
Step 1: N-Acylation
-
Rationale: The free primary amine of the building block can be readily acylated using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt). This forms a stable amide bond.
-
Procedure:
-
Dissolve palmitic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add EDC (1.1 eq) and HOBt (1.1 eq) and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.05 eq) in anhydrous DCM.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to yield the N-palmitoyl intermediate.
-
Step 2: TBDMS Deprotection
-
Rationale: Fluoride-based deprotection is the method of choice for removing TBDMS ethers due to its high efficiency and mild conditions. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose. The strong Si-F bond formation is the driving force for the reaction.[5]
-
Procedure:
-
Dissolve the N-palmitoyl intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (2.2 eq) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the final ceramide analogue, N-palmitoyl-2-amino-1,3-propanediol.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The unique structure of this building block allows for its incorporation into peptides, creating unnatural amino acids with a diol side chain. This can be used to introduce sites for further modification, alter peptide conformation, or improve solubility. The TBDMS groups are stable to the standard basic conditions (20% piperidine in DMF) used for Fmoc deprotection, making it fully compatible with the most common SPPS strategy.[11][12][13]
Caption: Workflow for incorporating the building block into a peptide via Fmoc-SPPS.
Protocol 3: Incorporation into a Peptide Sequence
-
Prerequisite: The primary amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane must first be protected with an Fmoc group and the resulting secondary amine coupled to a carboxylic acid linker to create a functionalized amino acid for SPPS. A common strategy is to react it with Fmoc-glycine-pentafluorophenyl ester.
-
Procedure (Single Coupling Cycle on Resin):
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Coupling: a. In a separate vessel, pre-activate the N-Fmoc protected building block analogue (3 eq) with a coupling reagent such as HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to prepare for the next cycle.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This single step will cleave the peptide from the resin, remove side-chain protecting groups (including the TBDMS ethers), and yield the final peptide with the free diol side chain.
-
The Chiral Dimension: Accessing Enantiopure Building Blocks
Serinol is a prochiral molecule, and for many applications, particularly in pharmacology, stereochemical purity is essential. The racemic building block can be resolved, or enantiomerically pure versions can be synthesized de novo.
-
Chiral Resolution: Racemic 2-amino-1,3-propanediol can be resolved using classical methods, such as fractional crystallization of diastereomeric salts formed with a chiral acid (e.g., tartaric acid or camphorsulfonic acid).[14] The resolved enantiopure serinol can then be carried through the synthetic sequence described in Protocol 1.
-
Asymmetric Synthesis: Several methods for the enantioselective synthesis of serinol and its derivatives have been reported. These often involve proline-catalyzed α-amination of aldehydes or the use of chiral auxiliaries to direct stereochemistry.[15] These advanced methods provide direct access to enantiopure building blocks without the need for resolution.
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane stands out as a powerful and adaptable building block for modern organic synthesis. Its inherent orthogonality, with a reactive amine and robustly protected diol, provides chemists with a reliable tool to construct complex molecular architectures. The protocols detailed herein for its synthesis and application in sphingolipid and peptide chemistry serve as a foundation for researchers. The true potential of this synthon, however, lies in the creativity of the scientists who will undoubtedly adapt and expand its use in the pursuit of novel therapeutics, advanced materials, and a deeper understanding of molecular function.
References
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Yadav, J. S., & Reddy, B. V. S. (2023). Organocatalytic Approach to the Enantioselective Total Synthesis of (+)-Serinolamides A and B and (+)-Lacosamide. Journal of Organic Chemistry. [Link]
-
Paioti, P. H. S., Rezende, P., & Coelho, F. (2012). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 23(2), 285–293. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total-Synthesis.com. [Link]
-
Pyne, S. G., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. Bioorganic & Medicinal Chemistry, 17(12), 4238-4247. [Link]
-
Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Fiveable Chemistry Key Terms. [Link]
-
Bieberich, E., et al. (2000). N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells. Journal of Biological Chemistry, 275(1), 177-181. [Link]
-
Pawar, S. A., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]
-
Park, S. J., Kim, J., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2818. [Link]
-
Park, S. J., Kim, J., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
-
Kumar, S., et al. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(28), 7678-7682. [Link]
-
Kumar, V., et al. (2016). A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 6(78), 74867-74874. [Link]
-
Thiele, C., et al. (2012). A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7. Journal of Lipid Research, 53(12), 2636-2646. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Wang, Y., et al. (2021). Pharmacological Effects of FTY720 and its Derivatives. Current Pharmaceutical Design, 27(1), 124-132. [Link]
-
Bera, S., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(38), 12492-12496. [Link]
-
Adachi, K., et al. (2007). The FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. Perspectives in Medicinal Chemistry, 1, 11-23. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Haginaka, J., & Murashima, T. (2003). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 5(1), 119-123. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Rajan, R., et al. (2004). Synthesis of 7-oxasphingosine and -ceramide analogues and their evaluation in a model for apoptosis. Chemistry & Biodiversity, 1(11), 1785-1799. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 1-13). Springer. [Link]
- Google Patents. (1999). Process for production of 2-amino-1,3-propanediol.
-
Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701701. [Link]
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Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3948. [Link]
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Sreedasyam, J. S., et al. (2013). N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698. [Link]
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Gajda, A., et al. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules, 27(11), 3589. [Link]
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Sreedasyam, J. S., et al. (2013). N,N'-(Propane-1,3-di-yl)bis-(2-amino-benzamide). Acta Crystallographica Section E: Structure Reports Online, 69(5), o698. [Link]
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Application Notes and Protocols for Coupling Reactions with 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable synthetic intermediate, representing a protected form of serinol (2-amino-1,3-propanediol).[1][2][3] Serinol and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and X-ray contrast agents.[2][3] The protection of the hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers enhances the compound's solubility in organic solvents and allows for selective reaction at the primary amine.[4] This guide provides detailed protocols for common coupling reactions involving this versatile reagent, focusing on amide bond formation and reductive amination, followed by protocols for the deprotection of the TBDMS ethers to yield the final serinol derivative.
The TBDMS protecting group is favored for its stability under a variety of reaction conditions and the multiple methods available for its removal.[5] The primary amine of the parent molecule is a nucleophile that readily reacts with electrophilic partners such as carboxylic acids, activated esters, aldehydes, and ketones.[4]
Core Coupling Reactions: Protocols and Mechanistic Insights
Two of the most common and powerful methods for forming carbon-nitrogen bonds in organic synthesis are amide bond formation and reductive amination. These reactions are particularly well-suited for elaborating the structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Protocol 1: Amide Bond Formation with Carboxylic Acids
Amide bonds are a cornerstone of peptide chemistry and are prevalent in a vast number of pharmaceutical agents. The coupling of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane with a carboxylic acid is a straightforward approach to introduce a wide range of functional groups. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is known for its efficiency in forming amide bonds, even with sterically hindered or electron-deficient substrates.[6]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated acyl intermediate.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.2 eq) in anhydrous DMF, followed by the addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is an efficient coupling reagent that converts the carboxylic acid into a highly reactive acyl-pyridinium species, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
-
Excess Amine and Base: A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion.
Visualization of Amide Bond Formation Workflow:
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for forming secondary and tertiary amines.[7][8] This process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction.[8] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the carbonyl group.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
pH Adjustment: Add acetic acid (1-2 eq) to the mixture to catalyze imine formation. The optimal pH for imine formation is typically between 4 and 6.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 1-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Causality Behind Experimental Choices:
-
Acid Catalysis: The formation of the imine intermediate is acid-catalyzed. Acetic acid is a mild acid that effectively promotes this step without causing significant side reactions.
-
Selective Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the more stable carbonyl group of the starting aldehyde or ketone.[8] This selectivity prevents the reduction of the starting carbonyl compound.
-
One-Pot Procedure: This protocol is a one-pot reaction, which is efficient as it avoids the isolation of the intermediate imine.[7]
Visualization of Reductive Amination Pathway:
Caption: General pathway for reductive amination.
Deprotection of TBDMS Ethers
Following the successful coupling reaction, the TBDMS protecting groups can be removed to unveil the diol functionality of the serinol backbone. The choice of deprotection method depends on the overall stability of the synthesized molecule.
Protocol 3: Acid-Catalyzed Deprotection
TBDMS ethers are labile under acidic conditions.[5] A common and effective method for their removal is treatment with a solution of hydrogen fluoride in pyridine (HF-Pyridine) or a solution of acetyl chloride in methanol.
Experimental Protocol (using Acetyl Chloride in Methanol):
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 eq) in dry methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of acetyl chloride (0.1-0.5 eq) in dry methanol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, quench the reaction by the addition of a solid base such as sodium bicarbonate until gas evolution ceases.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
In situ HCl generation: Acetyl chloride reacts with methanol to generate HCl in situ. This provides a controlled and mild acidic environment for the deprotection, minimizing potential side reactions.[9]
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and a reactant to generate the acidic species.
Visualization of Deprotection Logic:
Caption: Logic of acid-catalyzed TBDMS deprotection.
Data Summary
The following table provides a general overview of the reaction conditions and expected outcomes for the described protocols. Note that yields are highly substrate-dependent and may require optimization.
| Protocol | Reaction Type | Key Reagents | Typical Reaction Time | Typical Yield Range |
| 1 | Amide Bond Formation | Carboxylic Acid, HATU, DIPEA | 2-12 hours | 70-95% |
| 2 | Reductive Amination | Aldehyde/Ketone, NaBH₃CN, Acetic Acid | 1-24 hours | 60-90% |
| 3 | TBDMS Deprotection | Acetyl Chloride, Methanol | 0.5-2 hours | >90% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation of carboxylic acid; Hydrolysis of activated intermediate; Sterically hindered substrates. | Increase activation time; Ensure strictly anhydrous conditions; Use a more potent coupling agent or increase reaction temperature.[6] |
| Incomplete reductive amination | Incorrect pH; Inactive reducing agent. | Optimize the amount of acetic acid added; Use fresh sodium cyanoborohydride. |
| Incomplete deprotection | Insufficient acid; Steric hindrance around the TBDMS group. | Increase the amount of acetyl chloride or reaction time; Consider a stronger deprotection agent like TBAF or HF-Pyridine. |
| Formation of side products | Di-alkylation in reductive amination; Epimerization at chiral centers. | Use a 1:1 stoichiometry of amine to carbonyl; Run the reaction at a lower temperature. |
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a highly versatile and valuable building block for the synthesis of complex molecules. The protocols outlined in this guide for amide bond formation and reductive amination, followed by efficient deprotection, provide a robust toolkit for researchers in drug discovery and chemical biology. The key to success lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.
References
- 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent. Google.
- Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH.
- Conditions for removing TBDMS group in the presence of other protecting groups - Benchchem. BenchChem.
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradi
- Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2, C3H9NO2 Manufacturers & Suppliers In Navi Mumbai - Seema Finechem. Seema Finechem.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal.
- A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol - Organic Chemistry Portal. Organic Chemistry Portal.
- Amine Preparation 4 - Reductive Amin
- 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane - BroadPharm. BroadPharm.
- Serinol: small molecule - big impact. Applied Microbiology and Biotechnology.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal.
- 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane - AxisPharm. AxisPharm.
- DE102012104679A1 - Preparing 2-amino-1,3-propanediol (serinol) starting from a substrate containing glycerol, comprises converting glycerol by a dihydroxyacetone-phosphate aminotransferase/dihydro rhizobitoxin synthase, or its portion - Google Patents.
- Serinol: small molecule - big impact - PMC - PubMed Central.
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC.
- Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.
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- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Incorporation of a C3-Amino Spacer Using Protected Serinol: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of a C3-amino spacer into biomolecules, particularly oligonucleotides, using a protected serinol-based phosphoramidite strategy. We delve into the underlying chemical principles, the rationale for utilizing a 1,3-diol serinol backbone, and the critical role of orthogonal protecting groups. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of modified bioconjugates for therapeutic and diagnostic applications.
Introduction: The Significance of C3-Amino Spacers and the Serinol Advantage
The covalent attachment of functional moieties—such as fluorophores, biotin, or therapeutic agents—to biomolecules is a cornerstone of modern biotechnology and drug development.[1] This process, known as bioconjugation, often requires the use of linker molecules to bridge the biomolecule and the desired functional group. Amino-terminated spacers are particularly versatile due to the nucleophilic nature of the primary amine, which allows for efficient conjugation with a wide array of activated esters, isothiocyanates, and other electrophilic species.[2][3]
A C3-amino spacer, with its three-carbon chain, provides a short, flexible linkage that can reduce steric hindrance between the conjugated molecule and the biomolecule, without introducing excessive hydrophobicity.[4] This is crucial for maintaining the biological activity and binding affinity of the parent molecule.
Traditionally, amino-modifiers for oligonucleotide synthesis were based on 1,2-diol backbones. However, these structures are susceptible to a dephosphorylation side reaction, which proceeds through a favored 5-membered cyclic phosphate intermediate, leading to loss of the incorporated label or modifier.[5][6] The use of a serinol-based phosphoramidite, which is derived from the 1,3-diol serinol, circumvents this issue. The 1,3-diol backbone would need to form a less-favored 6-membered cyclic phosphate intermediate, making the elimination reaction virtually non-existent.[5][6][7] This inherent stability of the serinol backbone ensures higher fidelity and yield of the final modified oligonucleotide.
This application note will focus on the use of protected serinol phosphoramidites for the seamless incorporation of a C3-amino spacer during solid-phase oligonucleotide synthesis.
Chemical Principles and Strategy
The core of the strategy lies in the use of a serinol molecule where the amino group and one of the hydroxyl groups are protected, while the remaining hydroxyl group is phosphitylated to create a phosphoramidite. This phosphoramidite can then be used as a building block in standard automated oligonucleotide synthesis.[][9]
The Serinol Backbone
Serinol, or 2-amino-1,3-propanediol, provides a trifunctional core. The primary amino group is the point of attachment for the eventual functionalization, while the two hydroxyl groups allow for its incorporation into the phosphodiester backbone of an oligonucleotide.
Orthogonal Protecting Group Strategy
To achieve selective reaction at each functional group, an orthogonal protecting group strategy is essential.[10][11] This means that each protecting group can be removed under specific conditions without affecting the others.[11][12]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group (or the equivalent position on the serinol backbone for incorporation) is typically protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile and is removed at the beginning of each coupling cycle in automated DNA synthesis.[]
-
Amino Group Protection: The primary amino group of the serinol moiety requires a base-labile protecting group that is stable to the acidic conditions of DMT removal. The fluorenylmethyloxycarbonyl (Fmoc) group is a common and effective choice.[5][6][13] It is readily cleaved by a mild base, such as a solution of piperidine in the synthesis solvent, which does not affect the other protecting groups on the nucleobases or the phosphodiester linkage.
-
Phosphoramidite Moiety: The 3'-hydroxyl group is reacted to form a phosphoramidite, typically with a diisopropylamino group and a cyanoethyl protecting group on the phosphorus atom. The cyanoethyl group is removed during the final deprotection step with aqueous ammonia.[9]
This orthogonal scheme ensures that the C3-amino spacer is incorporated at the desired position within the oligonucleotide chain with high efficiency and fidelity.
Visualizing the Workflow and Chemistry
To better illustrate the process, the following diagrams outline the key structures and the overall workflow.
Key Chemical Structures
Caption: Simplified reaction scheme for spacer incorporation and deprotection.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of a C3-amino spacer using a protected serinol phosphoramidite on an automated DNA/RNA synthesizer.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Protected Serinol Phosphoramidite | Various | Anhydrous, Synthesis Grade |
| Standard DNA/RNA Phosphoramidites (A,C,G,T/U) | Various | Anhydrous, Synthesis Grade |
| Solid Support (CPG or Polystyrene) | Various | Appropriate for synthesis scale |
| Acetonitrile | Various | Anhydrous, Synthesis Grade |
| Activator Solution (e.g., 0.45 M Tetrazole) | Various | Synthesis Grade |
| Capping Reagents (Cap A and Cap B) | Various | Synthesis Grade |
| Oxidizer Solution (Iodine/Water/Pyridine) | Various | Synthesis Grade |
| Deblocking Solution (3% Trichloroacetic Acid) | Various | Synthesis Grade |
| Cleavage and Deprotection Solution (AMA) | Various | Reagent Grade |
| Fmoc Deprotection Solution (20% Piperidine in ACN) | Prepared in-house | Reagent Grade |
Protocol for On-Column Fmoc Deprotection and Conjugation
This protocol is suitable when conjugation to the primary amine is desired while the oligonucleotide is still attached to the solid support.
-
Oligonucleotide Synthesis:
-
Synthesize the desired oligonucleotide sequence up to the point of spacer incorporation using standard phosphoramidite chemistry.
-
In the desired cycle, couple the Fmoc-protected serinol phosphoramidite using the standard synthesizer protocol.
-
Complete the synthesis of the remaining oligonucleotide sequence.
-
Note: Keep the final 5'-DMT group on if purification by reverse-phase HPLC is intended.
-
-
Fmoc Group Removal (On-Column):
-
Once the synthesis is complete, remove the column from the synthesizer.
-
Using two syringes, manually push 2 mL of a 20% piperidine solution in acetonitrile through the column.
-
Let the column stand for 30 minutes at room temperature.
-
Wash the column thoroughly with 10 mL of acetonitrile to remove the piperidine and the cleaved Fmoc adduct.
-
Dry the support by passing a stream of argon or nitrogen through the column.
-
-
On-Column Conjugation:
-
Prepare a solution of the desired activated molecule (e.g., NHS ester of a fluorophore) in an appropriate solvent (e.g., DMF or DMSO/acetonitrile).
-
Dissolve the activated molecule at a concentration of approximately 0.1-0.2 M.
-
Draw the solution into a syringe and pass it back and forth through the column for 2-4 hours at room temperature.
-
Wash the column with 10 mL of acetonitrile, followed by 5 mL of diethyl ether.
-
Dry the support under a stream of argon or nitrogen.
-
-
Cleavage and Global Deprotection:
-
Treat the solid support with AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. [14] * Evaporate the solution to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the conjugated oligonucleotide by reverse-phase HPLC or other suitable chromatographic techniques.
-
Protocol for Post-Synthetic Solution-Phase Conjugation
This protocol is used when the conjugation is to be performed after the oligonucleotide has been cleaved from the solid support and fully deprotected.
-
Oligonucleotide Synthesis and Deprotection:
-
Synthesize the oligonucleotide with the incorporated Fmoc-protected serinol phosphoramidite as described in step 1 of protocol 4.2.
-
Cleave and deprotect the oligonucleotide using AMA at 65°C for 15 minutes. This step will also remove the Fmoc group.
-
Evaporate the solution to dryness.
-
Purify the amino-modified oligonucleotide by HPLC to isolate it from any failure sequences.
-
-
Solution-Phase Conjugation:
-
Dissolve the purified amino-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).
-
Dissolve the activated molecule (e.g., NHS ester) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the activated molecule solution to the oligonucleotide solution in a 10-20 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugated oligonucleotide from the excess labeling reagent and unconjugated oligonucleotide using HPLC or gel filtration.
-
Verify the final product by mass spectrometry.
-
Troubleshooting and Key Considerations
-
Incomplete Fmoc Removal: If subsequent conjugation yields are low, ensure the piperidine solution is fresh and the incubation time is sufficient.
-
Low Coupling Efficiency of Serinol Phosphoramidite: Like all phosphoramidites, the serinol-based reagent is sensitive to moisture. Ensure anhydrous conditions are maintained.
-
Side Reactions during Conjugation: When performing solution-phase conjugation, ensure the pH of the buffer is optimized for the reaction. A pH that is too high can lead to hydrolysis of NHS esters.
-
Choice of Protecting Group: While Fmoc is widely used, other protecting groups for the amino function are available. The choice will depend on the specific chemistry of the molecule to be conjugated and the desired deprotection conditions. For instance, a phthalimidyl (PT) protecting group can also be used, which is stable to synthesis conditions and removed during the final AMA deprotection. [14]
Conclusion
The use of protected serinol phosphoramidites offers a robust and reliable method for the incorporation of a C3-amino spacer into synthetic oligonucleotides. The inherent stability of the 1,3-diol backbone minimizes side reactions, leading to higher yields and purity of the final product. The orthogonal protection strategy allows for either on-column or solution-phase conjugation, providing flexibility to the researcher. By following the detailed protocols and considering the key technical points outlined in this guide, scientists can confidently produce high-quality amino-modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Glen Research. (n.d.). Serinol Reagents for Modification and Labeling of Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Amino C3 Linker Oligonucleotide Modification. Retrieved from [Link]
-
Glen Research. (n.d.). Protected Biotin Serinol Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Product for Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - Which 3'-Amino-Modifier? Glen Report 26.26. Retrieved from [Link]
-
Glen Research. (n.d.). 3'-Amino-Modifier Serinol CPG. Retrieved from [Link]
-
ResearchGate. (2018). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups. Retrieved from [Link]
-
Cambio. (n.d.). 3'-Amino-Modifier Serinol CPG - Oligo Synthesis. Retrieved from [Link]
-
Kumar, P., et al. (2015). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research, 43(22), 10614–10625. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
EMD Millipore. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (2021). US20210187114A1 - Novel linker, preparation method, and application thereof.
-
Zheng, X., et al. (2022). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Acta Pharmaceutica Sinica B, 12(5), 2433-2442. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
Glen Research. (n.d.). Products for DNA Research. Retrieved from [Link]
-
Raines, R. T., & Gellman, S. H. (2021). Serine-Selective Bioconjugation. Journal of the American Chemical Society, 143(1), 18-22. Retrieved from [Link]
-
Corzana, F., & Bernardes, G. J. L. (2019). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Retrieved from [Link]
-
Vabbilisetty, P., & Lee, H. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(16), 4938. Retrieved from [Link]
-
Kumar, A., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 7(1), 19. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Chiral Ligands from 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Introduction: A Versatile Chiral Building Block
In the landscape of modern synthetic chemistry, particularly in the realm of asymmetric catalysis and drug development, the demand for novel chiral ligands is incessant. These molecules are the architects of stereoselectivity, guiding metal catalysts to construct one enantiomer of a product with high fidelity. 2-Amino-1,3-propanediol, also known as serinol, is a prochiral compound that serves as a valuable precursor for a variety of fine chemicals, including pharmaceuticals and chiral ligands.[1][2] Its derivatives are integral to biological structures like sphingolipids, which are crucial for signal transmission and cell recognition.[3]
The strategic protection of the hydroxyl groups in serinol is paramount for selective functionalization of the primary amine. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane emerges as a superior starting material for ligand synthesis. The bulky tert-butyldimethylsilyl (TBDMS or TBS) ether protecting groups offer robust stability across a wide range of reaction conditions, yet they can be removed under mild, specific conditions, revealing the diol functionality post-ligand construction.[4] This allows for the primary amine to be selectively reacted with various electrophiles, such as aldehydes to form Schiff bases or acyl chlorides to form amides, without interference from the hydroxyl groups.[4]
This application note provides detailed protocols for the synthesis of two distinct classes of ligands derived from 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: a C1-symmetric Schiff base (salen-type) ligand and an N-acyl pincer-type ligand. These protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.
Part 1: Synthesis of a C1-Symmetric Salen-Type Ligand
Salen ligands, typically C2-symmetric tetradentate compounds, are renowned for their ability to form stable complexes with a wide array of metals, finding extensive use in catalysis.[5] By utilizing the prochiral 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as the diamine surrogate, we can access a C1-symmetric ligand. The initial product is a tridentate (N, O, O) Schiff base, which, after deprotection, can coordinate to a metal center. The bulky 3,5-di-tert-butyl groups on the salicylaldehyde moiety enhance the solubility and steric profile of the resulting ligand and its metal complexes.[6][7]
Experimental Workflow: Salen-Type Ligand Synthesis
The synthesis proceeds in two main stages: the condensation reaction to form the silyl-protected Schiff base, followed by the deprotection of the TBS ethers to yield the final ligand.
Caption: Workflow for the synthesis of a salen-type diol ligand.
Protocol 1.1: Synthesis of N-(3,5-di-tert-butylsalicylidene)-2-amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This protocol details the condensation of the primary amine with 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The reaction is typically carried out at reflux to drive the condensation forward by removing the water byproduct.[2]
Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and dissolve it in a minimal amount of anhydrous ethanol.
-
Add a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil or solid, is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure, protected Schiff base.
Protocol 1.2: Deprotection to Yield the Final Diol Ligand
The removal of the TBS protecting groups is a critical step. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose due to the high affinity of fluoride for silicon.[10] The reaction is typically performed in tetrahydrofuran (THF) at room temperature.
Materials:
-
N-(3,5-di-tert-butylsalicylidene)-2-amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected Schiff base in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final diol ligand.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | 319.66 | - | Colorless oil |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 234.33 | - | Yellow crystalline solid |
| N-(3,5-di-tert-butylsalicylidene)-2-amino-1,3-bis(tert-butyldimethylsilanoxy)propane | 536.00 | 85-95% | Yellow viscous oil |
| N-(3,5-di-tert-butylsalicylidene)-2-amino-1,3-propanediol | 307.44 | 90-98% | Pale yellow solid |
Part 2: Synthesis of an N-Acyl Pincer-Type Ligand Precursor
The primary amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane can also undergo N-acylation with acyl chlorides to form amide-containing ligands.[1][3][11][12] This route allows for the introduction of a wide variety of functionalities depending on the acyl chloride used. This protocol describes the synthesis of a bis-acylated product, which, after deprotection, can act as a pincer-type ligand.
Experimental Workflow: N-Acylation
This synthesis involves the reaction of the starting aminodiol with an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: Workflow for the N-acylation of the starting aminodiol.
Protocol 2.1: Synthesis of N-Benzoyl-2-amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This procedure details the formation of an amide bond. Dichloromethane is a common solvent for this reaction, and a tertiary amine base like triethylamine is used to neutralize the HCl generated during the reaction.
Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and triethylamine in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected N-acyl ligand.
The deprotection of the resulting N-acyl protected ligand can be carried out using the TBAF protocol described in section 1.2 to yield the final N-acyl-2-amino-1,3-propanediol.
Conclusion
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a highly valuable and versatile building block for the synthesis of chiral ligands. The strategic use of silyl protecting groups allows for the selective modification of the primary amine, enabling the construction of diverse ligand architectures such as Schiff bases and amides. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of both a C1-symmetric salen-type ligand and an N-acyl ligand precursor. These ligands, upon complexation with various metals, have significant potential for application in asymmetric catalysis and the development of novel therapeutic agents.
References
- Antony, A., Fasna, F., Ajil, P. A., & Varkey, J. T. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry, 5(2), 1-6.
- Brunner, H., & Nishiyama, H. (1989). Optically active pyridine-bis(oxazoline) ligands for the catalytic hydrosilylation of ketones. Angewandte Chemie International Edition in English, 28(11), 1497-1499.
- Consiglio, G., & Waymouth, R. M. (1989). Enantioselective Hydrocyclization of Olefins Catalyzed by a Homogeneous Zirconium Catalyst. Chemical Reviews, 89(1), 257-276.
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in asymmetric catalytic reactions of carbenoids. Journal of Organometallic Chemistry, 624(1-2), 249-256.
- Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric addition reactions. A new class of C2-symmetric ligands for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728.
- Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
- Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: synthesis of tert-butyl-hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131.
- Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 70(23), 9233-9236.
-
ResearchGate. (2008). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2012). N,N′-bis(3,5-di-t-butylsalicylideneimine)propanediamine and its some tetradentate Schiff base complexes. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of N,N'-bis-3,5-ditertbutylsalicylamides. Retrieved from [Link]
- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821.
- S. Sreedasyam, J., Sunkari, J., Kundha, S., & Gundapaneni, R. R. (2013). N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E: Structure Reports Online, 69(5), o673.
-
NIST. (n.d.). 2-Amino-1,3-propanediol. Retrieved from [Link]
- Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 350-355.
- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803.
- Zhang, X., & Li, Y. (2014). Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands. Inorganic Chemistry, 53(15), 7928-7935.
- Zhu, C., et al. (2011). 3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-1,1′-binaphthalen-2-ol methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1429.
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Application Notes and Protocols for the Synthesis of Chiral Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and materials science sectors where the three-dimensional structure of a molecule dictates its biological activity and material properties.[1] This comprehensive guide provides an in-depth exploration of key methodologies for the synthesis of chiral compounds. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to successfully implement asymmetric synthesis in their work. This document eschews a rigid template, instead opting for a structure that logically flows from foundational principles to detailed experimental procedures and data analysis. We will delve into the core strategies of asymmetric catalysis, including organocatalysis, metal-mediated hydrogenations, and epoxidations. Each section is underpinned by a commitment to scientific integrity, offering not just procedural steps, but also the mechanistic rationale behind them, troubleshooting insights, and methods for validating stereochemical outcomes.
The Imperative of Chirality in Scientific Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications.[2] Enantiomers, the pair of mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and physiological properties.[3] For instance, one enantiomer of a drug may provide a therapeutic effect while the other could be inactive or even harmful.[4] This makes the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—a cornerstone of modern drug discovery and development.[3][5] Beyond pharmaceuticals, the stereochemistry of molecules is crucial in agrochemicals, flavors, fragrances, and advanced materials.[2]
This guide will focus on several powerful and widely employed methods to achieve high levels of enantioselectivity:
-
Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric transformations.
-
Asymmetric Hydrogenation: The enantioselective reduction of prochiral substrates, such as ketones and olefins, using chiral metal catalysts.
-
Asymmetric Epoxidation: The enantioselective oxidation of prochiral olefins to form chiral epoxides, which are versatile synthetic intermediates.
A logical workflow for a typical asymmetric synthesis project is outlined below.
Caption: A generalized workflow for an asymmetric synthesis experiment.
Organocatalysis: The Metal-Free Approach
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis.[6] It utilizes small, purely organic molecules to induce enantioselectivity, often mimicking the reaction mechanisms of enzymes.[7] A significant advantage of organocatalysis is its general insensitivity to air and moisture, obviating the need for strictly anhydrous or anaerobic conditions.[8]
Proline-Catalyzed Asymmetric Aldol Reaction
The L-proline-catalyzed asymmetric aldol reaction is a classic example of organocatalysis, providing a direct route to chiral β-hydroxy ketones.[8] Proline, a naturally occurring amino acid, is inexpensive, readily available in both enantiomeric forms, and environmentally benign.[7]
Mechanism of Action: The reaction proceeds through an enamine intermediate, formed from the reaction of the ketone with the secondary amine of proline. This enamine then attacks the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the proline catalyst. Hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst.
Caption: The catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
This protocol details a representative L-proline-catalyzed aldol reaction.
Materials:
-
L-proline
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a vial, add p-nitrobenzaldehyde (1.0 mmol), cyclohexanone (5.0 mmol), and DMSO (2.0 mL).
-
Add L-proline (0.3 mmol, 30 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.[5]
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| p-Nitrobenzaldehyde | Cyclohexanone | 30 | DMSO | 68 | 95:5 | 96 (anti) |
| Benzaldehyde | Acetone | 20 | Neat | 97 | - | 76 |
| 4-Cyanobenzaldehyde | Cyclohexanone | 30 | DMSO | 72 | >95:5 | 99 (anti) |
Asymmetric Hydrogenation: Precision in Reduction
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral molecules, particularly alcohols and amines.[9][10] This technique typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands.[10] The groundbreaking work of Noyori and Knowles, recognized with the Nobel Prize in Chemistry in 2001, established the utility of catalysts like the BINAP-Ru(II) complex.[11][12]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation of ketones is a highly efficient method for producing chiral secondary alcohols with excellent enantioselectivity.[12] The catalysts, typically ruthenium complexes of chiral diphosphine and diamine ligands, are highly active and can be used at low loadings.[11]
Mechanism of Action: The catalytic cycle involves the coordination of the ketone to the chiral ruthenium complex. Hydrogen is then transferred from the metal to the carbonyl carbon in a stereodefined manner, dictated by the chiral ligand environment.
Caption: A simplified catalytic cycle for Noyori asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone using a Ru-TsDPEN catalyst.[9]
Materials:
-
[RuCl2(p-cymene)]2
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
2-Propanol
-
Potassium tert-butoxide (t-BuOK)
-
High-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.001 mmol) and (S,S)-TsDPEN (0.0022 mmol) to a vial.
-
Add degassed 2-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to form the precatalyst.
-
In a separate vial, dissolve acetophenone (1.0 mmol) and t-BuOK (0.02 mmol) in degassed 2-propanol (1 mL).
-
Transfer the catalyst solution and the substrate solution to a high-pressure reactor.
-
Pressurize the reactor with hydrogen to 10 atm and stir the reaction at 25 °C.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, carefully release the pressure and remove the solvent in vacuo.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.[5]
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| Acetophenone | RuCl₂-(S,S)-TsDPEN/t-BuOK | 1000 | 10 | 25 | >99 | 98 (R) |
| 1-Tetralone | [Rh(COD)₂]OTf/(S)-BINAP | 100 | 10 | 25 | >99 | 95 (S) |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 1000 | 100 | 25 | >99 | 99 (R) |
Sharpless Asymmetric Epoxidation: Access to Chiral Building Blocks
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalyst generated from titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).[13] The resulting chiral epoxides are versatile intermediates that can be converted into a wide range of other functional groups.[13]
Stereochemical Control and Mnemonic
A key feature of the Sharpless epoxidation is the predictable stereochemical outcome. The choice of the enantiomer of diethyl tartrate determines which face of the olefin is epoxidized.
-
(+)-Diethyl tartrate ((+)-DET): Delivers the oxygen atom to the "bottom" face of the allylic alcohol when drawn in a specific orientation.
-
(-)-Diethyl tartrate ((-)-DET): Delivers the oxygen atom to the "top" face.
A simple mnemonic can be used to predict the stereochemistry:
-
Draw the allylic alcohol with the C=C bond horizontal.
-
Place the alcohol-bearing carbon at the bottom right.
-
With (+)-DET, the epoxide forms below the plane.
-
With (-)-DET, the epoxide forms above the plane.
Protocol: Asymmetric Epoxidation of Geraniol
This protocol details the Sharpless asymmetric epoxidation of geraniol.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)
-
Dichloromethane (CH2Cl2), anhydrous
-
Powdered 4Å molecular sieves
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous CH2Cl2 (50 mL) and cool the suspension to -20 °C.
-
Add Ti(OiPr)4 (1.0 mmol) followed by (+)-DET (1.2 mmol). Stir for 30 minutes at -20 °C.
-
Add geraniol (10 mmol) to the mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (20 mmol) dropwise, maintaining the internal temperature below -10 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, add 10 mL of 10% aqueous NaOH solution and warm the mixture to room temperature. Stir vigorously for 1 hour until the two phases are clear.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Allylic Alcohol | Tartrate | Yield (%) | ee (%) |
| Geraniol | (+)-DET | 90 | 95 |
| (E)-2-Hexen-1-ol | (-)-DET | 95 | >95 |
| Cinnamyl alcohol | (+)-DET | 91 | 96 |
Determination of Enantiomeric Purity
The successful execution of an asymmetric synthesis is validated by the determination of the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this analysis.[5][9]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[5] This differential interaction leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
General Procedure for Chiral HPLC Analysis:
-
Column Selection: Choose a chiral column appropriate for the class of compound being analyzed. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are broadly applicable.
-
Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of hexane/isopropanol or other solvent systems, to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of ee:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Troubleshooting Common Issues in Asymmetric Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (% ee) | - Degraded or impure catalyst/ligand.- Suboptimal reaction temperature.- Inappropriate solvent.- Impurities in the substrate. | - Verify the purity of the catalyst and ligand; use a fresh batch if necessary.- Lower the reaction temperature, as this often increases enantioselectivity.- Perform a solvent screen to identify the optimal solvent.- Ensure the high purity of the starting material. |
| Low or No Conversion | - Inactive catalyst.- Insufficient catalyst loading.- Presence of catalyst poisons (e.g., water, oxygen). | - Ensure proper activation of the catalyst.- Increase the catalyst loading incrementally.- Use rigorously dried solvents and perform the reaction under an inert atmosphere. |
| Inconsistent Results | - Variations in reagent quality.- Inconsistent reaction setup or conditions. | - Use reagents from the same batch for a series of experiments.- Meticulously control reaction parameters such as temperature, stirring rate, and addition rates. |
Conclusion
The synthesis of chiral compounds is a dynamic and essential field of chemical research. The methodologies of organocatalysis, asymmetric hydrogenation, and asymmetric epoxidation represent robust and versatile tools for the stereocontrolled construction of complex molecules. A thorough understanding of the underlying principles of these reactions, coupled with careful execution of established protocols and rigorous analysis of the stereochemical outcome, is paramount for success. This guide provides a foundational framework for researchers to confidently and effectively implement these powerful synthetic strategies in their pursuit of new medicines and materials.
References
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Hernández, J. G., & Juaristi, E. (2012). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 77(13), 5744–5749.
-
Martínez-Cual, M., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6943. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
Kulkarni, A. (2013). Chiral Organocatalysis. [Link]
-
Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. [Link]
-
Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
-
Chemistry Notes. (2021). Sharpless Epoxidation: Easy Mechanism. [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]
- Brooks, W. H., et al. (2011). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Sciences, 100(7), 2533-2557.
- Ager, D. J. (1999). Handbook of Chiral Chemicals. Marcel Dekker.
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Chemistry Notes. (2021). Sharpless Epoxidation: Easy Mechanism. [Link]
-
University of Windsor. (n.d.). Asymmetric-Synthesis. [Link]
-
YouTube. (2024). What Is Asymmetric Catalysis?. [Link]
- Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 220-231.
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). ChemistrySelect, 8(30), e202301899.
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
- Recent applications in chiral high performance liquid chromatography: A review. (2025). Journal of Pharmaceutical and Biomedical Analysis, 257, 116631.
-
Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
-
Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols for PROTAC Development in Targeted Therapies
Sources
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- 3. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]
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Troubleshooting & Optimization
Technical Support Center: Deprotection of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Last Updated: January 17, 2026
Welcome to the technical support guide for the deprotection of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This molecule is a protected form of serinol (2-amino-1,3-propanediol), a valuable building block in pharmaceutical and materials science. The removal of the two tert-butyldimethylsilyl (TBDMS or TBS) ether groups is a critical step to liberate the free aminodiol for subsequent reactions.
This guide is designed for chemistry professionals and provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure a successful and high-yielding deprotection.
Experimental Workflow Overview
The deprotection process involves the cleavage of two silicon-oxygen bonds to yield the highly polar serinol. The choice of reagent and reaction conditions is critical for success and is often dictated by the stability of other functional groups in the molecule. The general workflow is outlined below.
Caption: General workflow for the deprotection of bis-TBDMS protected serinol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection reaction.
Q1: My reaction is incomplete. TLC and/or LC-MS analysis shows starting material and a mono-deprotected intermediate. What should I do?
A1: This is a common issue that can arise from several factors. Here’s how to troubleshoot it:
-
Insufficient Reagent: The reaction requires at least two equivalents of the deprotection reagent to remove both TBDMS groups. For fluoride-based deprotections like Tetrabutylammonium fluoride (TBAF), it is common to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.[1]
-
Solution: Add another portion (0.5-1.0 equivalents) of the deprotection reagent and continue to monitor the reaction.
-
-
Reagent Quality: Commercial TBAF solutions in THF contain a small percentage of water, which can affect reactivity.[2][3] While completely anhydrous TBAF can be excessively basic, too much water can slow the reaction.[2]
-
Solution: Use a fresh bottle of commercial TBAF solution. For highly sensitive substrates, consider using other fluoride sources like HF-Pyridine or Tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[4]
-
-
Steric Hindrance & Temperature: Although both TBDMS ethers are on primary carbons, the overall molecular environment can influence reaction rates.[2] Some reactions may be sluggish at room temperature.
-
Solution: Gently warm the reaction mixture to 30-40 °C. Monitor carefully, as elevated temperatures can sometimes lead to side reactions.
-
-
Poor Solubility: The starting material may have limited solubility in the reaction solvent, reducing the effective concentration.[2]
-
Solution: Ensure your substrate is fully dissolved. If necessary, a co-solvent might be required, but this should be chosen carefully to not interfere with the reaction.
-
Q2: I'm observing significant side product formation. How can I identify and prevent this?
A2: Side products often arise from the inherent reactivity of the deprotection reagents or the product itself.
-
Basicity of TBAF: Commercial TBAF is basic and can promote unwanted reactions, especially if your substrate contains other base-sensitive functional groups.[1][3] In some cases, the initially formed alkoxide can catalyze side reactions like carbamate cleavage if such a group is present elsewhere in the molecule.[5]
-
Solution 1 (Buffering): Buffer the TBAF by adding an equivalent of acetic acid. This neutralizes the basicity without significantly impeding the fluoride's ability to cleave the silyl ether.[1][3]
-
Solution 2 (Alternative Reagents): Switch to a less basic fluoride source like HF-Pyridine.[1][6] CAUTION: HF-Pyridine is highly toxic and corrosive; handle with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
-
Silyl Byproducts: The main byproducts are t-butyldimethylsilanol (TBS-OH) and its dimer, hexamethyldisiloxane.[1] These are greasy and can complicate TLC analysis and purification.
-
Solution: These are typically removed during aqueous workup and column chromatography. A pre-purification hexane wash of the crude material can sometimes remove a significant portion of these non-polar byproducts.
-
Q3: The purification of the final product, serinol, is challenging. It streaks on silica gel and I have low recovery. How can I improve this?
A3: Serinol (2-amino-1,3-propanediol) is a highly polar, water-soluble molecule, which makes standard silica gel chromatography difficult. The free amine can interact strongly with the acidic silica, leading to tailing and poor recovery.
-
Solution 1 (Modified Eluent): Add a small amount of a basic modifier to your eluent system. A typical mobile phase for aminodiols is Dichloromethane/Methanol with 1-2% triethylamine or ammonium hydroxide added to the mixture. This suppresses the interaction between the product's amine and the silica gel.
-
Solution 2 (Ion-Exchange Chromatography): This is a highly effective method for purifying polar amines. The crude product can be passed through a cation-exchange resin.[7] After washing away neutral impurities (like silyl byproducts), the desired aminodiol can be eluted by washing the resin with an aqueous ammonia solution.
-
Solution 3 (Salt Formation & Crystallization): Convert the amine to a salt (e.g., hydrochloride or oxalate salt). These salts are often crystalline and can be purified by recrystallization, which is an excellent method for large-scale purification. The free base can be regenerated afterward if needed.
Frequently Asked Questions (FAQs)
Q1: Which deprotection reagent is best for my substrate?
A1: The best reagent depends on the overall stability of your molecule. The table below compares common choices.
| Reagent System | Typical Conditions | Advantages | Disadvantages & (Byproducts) |
| TBAF / THF | 1.1 eq. per silyl group, THF, 0 °C to RT | Commercially available, effective for most TBDMS ethers.[8] | Can be basic, leading to side reactions[3]; water content can be variable. (TBS-OH, Siloxanes, Tetrabutylammonium salts[1]) |
| HF-Pyridine / THF | Excess reagent, THF/Pyridine, 0 °C | Excellent for stubborn or sterically hindered silyl ethers; less basic than TBAF.[6] | Highly toxic and corrosive; must be handled in plasticware.[6] (TBS-F, Pyridinium salts) |
| HCl / Methanol | 1-3M HCl in MeOH, RT | Inexpensive, simple workup. | Not suitable for acid-sensitive substrates. (TBS-OMe, TBS-OH) |
| Acetic Acid / THF / H₂O | 3:1:1 AcOH:THF:H₂O, RT | Mild acidic conditions, good for some selective deprotections.[2][6] | Can be very slow for TBDMS groups.[6] (TBS-OAc, TBS-OH) |
Q2: How do I properly set up and monitor a TBDMS deprotection with TBAF?
A2: Here is a reliable, field-proven protocol.
Experimental Protocol: TBAF Deprotection
-
Setup: Dissolve the 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1M solution of TBAF in THF (2.2-2.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: A common eluent is 10-20% Methanol in Dichloromethane.
-
Visualization: The starting material is UV-inactive. Visualize spots using a permanganate (KMnO₄) stain or ninhydrin stain (for the amine). You should see the starting material spot disappear and a new, more polar spot (at a lower Rf) appear for the product.
-
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.[3]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol to recover the polar product. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using one of the methods described in the Troubleshooting section (Q3).
Q3: Is it possible to selectively remove only one of the two TBDMS groups?
A3: Selective mono-deprotection of a symmetric bis-TBDMS ether like this is extremely challenging and generally not practical.[9] Because both silyl ethers are primary and electronically identical, their reactivity is nearly the same. Any attempt at using sub-stoichiometric amounts of reagent will likely result in a statistical mixture of starting material, the desired mono-protected product, and the fully deprotected diol, making purification very difficult.[6] If a mono-protected serinol is required, a synthetic strategy that differentiates the two hydroxyl groups before protection is the recommended approach.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Poreddy, R., et al. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central, NIH. [Link]
-
Bhat, S. V., et al. (1993). Selective Deprotection Of tert-Butyldimethylsilyl Ether With Lithium Bromide And 18-Crown-6. Tetrahedron Letters. [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
de Vries, E. F. J., et al. (1995). Intramolecular Reductive Cleavage of tert-Butyldimethylsilyl Ethers. Selective Mono-Deprotection of Bis-Silyl-Protected Diols. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Ensaf, S., & Zarei, A. (2014). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Arkivoc. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Vedejs, E., & Duncan, S. M. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH. [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Organic Chemistry. (2020). TBAF Deprotection Mechanism. YouTube. [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: TBAF Deprotection of Bis-TBDMS Protected Serinol
Welcome to the technical support guide for the deprotection of bis-TBDMS protected serinol using tetrabutylammonium fluoride (TBAF). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth protocols, scientific rationale, and robust troubleshooting advice to ensure a successful and high-yielding reaction.
Core Methodology: From Protected Precursor to Purified Serinol
The removal of tert-butyldimethylsilyl (TBDMS or TBS) ethers with TBAF is a cornerstone of modern organic synthesis, prized for its selectivity and mild conditions.[1][2] However, the deprotection of a substrate like serinol, which yields a highly polar, water-soluble aminodiol, presents unique challenges, particularly during product isolation.[3][4] A standard aqueous workup is often inefficient, leading to significant product loss.[5][6]
This guide details a robust protocol featuring a non-aqueous workup procedure designed to effectively remove reaction byproducts while maximizing the recovery of the target molecule.[3][7]
Experimental Workflow Diagram
Caption: Workflow for TBAF deprotection and non-aqueous workup.
Detailed Experimental Protocols
Protocol 1: TBAF Deprotection of Bis-TBDMS Serinol
This protocol is a general starting point and may require optimization based on the specific substrate and scale.
Materials:
-
Bis-TBDMS protected serinol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.2 - 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the bis-TBDMS protected serinol (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution in a flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (use 1.1 to 1.5 equivalents for each TBDMS group, totaling 2.2 to 3.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. (See FAQ Q5 for monitoring tips).
-
Upon completion, proceed directly to the non-aqueous workup protocol.
Protocol 2: Non-Aqueous Workup for Polar Products (Kishi Workup)
This procedure is highly effective for removing TBAF salts without an aqueous extraction, preventing the loss of water-soluble products like serinol.[3][8][9]
Materials:
-
Crude reaction mixture from Protocol 1
-
Calcium carbonate (CaCO₃), powder (approx. 5 equiv. relative to TBAF)
-
DOWEX® 50WX8-400 ion-exchange resin (approx. 1.5 g per mmol of TBAF)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add powdered CaCO₃ followed by the DOWEX® 50WX8-400 resin.
-
Add MeOH to the suspension (typically a volume equal to the initial THF volume).
-
Stir the resulting suspension vigorously at room temperature for at least 1 hour.
-
Prepare a filtration funnel with a pad of Celite®.
-
Filter the suspension through the Celite® pad, ensuring all solids (resin, CaCO₃, and precipitated salts) are collected.
-
Wash the filter cake thoroughly with additional MeOH to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude serinol. The product can be further purified if necessary, but this procedure removes the vast majority of TBAF-related impurities.[3]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is slow or appears stalled. What are the common causes?
A: An incomplete reaction is typically traced to the reagent, conditions, or solvent.
-
TBAF Quality: Commercial TBAF solutions contain a small amount of water, and the reagent is hygroscopic. Over time, excess water can hydrolyze the reagent and reduce its efficacy. Use a relatively new bottle of TBAF or titrate it if its age is a concern.
-
Stoichiometry: Ensure you are using at least 1.1 equivalents of TBAF per TBDMS group. For a bis-protected substrate, a minimum of 2.2 equivalents is required. Using a slight excess (e.g., 2.5-3.0 total equivalents) can help drive the reaction to completion.
-
Solvent Purity: The THF should be anhydrous. While TBAF solutions contain some water, starting with dry THF prevents further dilution of the reagent's strength.
-
Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can accelerate the cleavage of more sterically hindered silyl ethers.[10] However, for primary TBDMS ethers on serinol, this is usually unnecessary.
Q2: I'm losing my product during workup. How can I improve my yield?
A: This is the most critical issue for this substrate. Serinol is an aminodiol with high polarity and excellent water solubility.[4] A traditional aqueous workup, where the reaction mixture is diluted with an organic solvent and washed with water or brine, will cause a substantial portion of your product to partition into the aqueous layer, leading to low recovery.
The solution is to avoid an aqueous workup entirely . The non-aqueous workup described in Protocol 2 is the authoritative method for this situation.[3][9][11] It relies on solid-supported reagents to capture the impurities, which are then simply filtered away. This method has been demonstrated to be highly efficient for isolating water-soluble alcohols after TBAF deprotection.[3][6]
Q3: My purified product is contaminated with tetrabutylammonium (TBA⁺) salts. How can I remove them?
A: TBA⁺ salts are notorious for being difficult to remove via standard silica gel chromatography, often co-eluting with polar products.[5] If you are still seeing contamination after the non-aqueous workup, it may be because the resin was not used in sufficient excess or the stirring time was too short.
-
Optimize the Kishi Workup: Increase the amount of DOWEX® resin and CaCO₃, and extend the stirring time to 2 hours to ensure complete ion exchange and precipitation.[3]
-
Alternative Workup: An older method involves washing the organic solution with dilute acid (e.g., NH₄Cl solution) to perform an ion exchange, but this reintroduces an aqueous phase, risking product loss.[11] For this specific substrate, optimizing the non-aqueous workup is the superior strategy.
Q4: I'm observing unexpected side products. What is causing them?
A: Commercial TBAF is inherently basic due to the fluoride anion and the presence of trace hydroxide. This basicity can sometimes cause side reactions with sensitive substrates.[12][13]
-
Basicity-Induced Reactions: For molecules with sensitive functional groups (e.g., adjacent esters prone to elimination), the basicity of TBAF can be problematic.
-
Buffering: In some cases, buffering the reaction with a mild acid like acetic acid (AcOH) can mitigate these side reactions.[12] A common cocktail is TBAF/AcOH in THF. However, for serinol, this is generally not required and would complicate the non-aqueous workup. The primary TBDMS ethers should cleave under standard, unbuffered conditions without issue.
Q5: How can I effectively monitor the reaction by TLC?
A: Both the starting material (bis-TBDMS serinol) and the product (serinol) have poor or no UV absorbance. Therefore, you must use a chemical stain for visualization.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄): This stain is excellent for visualizing the diol functionality of the serinol product. It will appear as a yellow spot on a purple background.
-
Ninhydrin: This stain reacts with the primary amine of serinol to give a characteristic purple spot (Ruhemann's purple).
-
-
TLC Analysis: Spot the reaction mixture alongside your starting material. The disappearance of the higher-Rf starting material spot and the appearance of a new, much lower-Rf (more polar) product spot that is active with both stains indicates a successful reaction.
Scientific Rationale: The Chemistry Behind the Protocol
Mechanism of TBAF Deprotection
The cleavage of a silyl ether by TBAF is driven by the exceptionally high affinity of silicon for fluoride. The reaction proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the silicon atom of the TBDMS group. This forms a transient, high-energy pentacoordinate silicon intermediate.[12][14] The formation of the very strong silicon-fluoride (Si-F) bond, which is thermodynamically more stable than the silicon-oxygen (Si-O) bond, provides the driving force for the collapse of this intermediate to release the alkoxide and tert-butyldimethylsilyl fluoride.[15] A subsequent protonation step (during workup or from trace water) yields the final alcohol.
Mechanism of the Non-Aqueous Workup
The elegance of the Kishi workup lies in its ability to drive equilibria toward the removal of soluble impurities by forming insoluble byproducts.[3][6]
-
Ion Exchange: The sulfonic acid resin (DOWEX®, R-SO₃H) exchanges its proton for the tetrabutylammonium cation (TBA⁺) from the TBAF salt, forming a resin-bound ammonium sulfonate and liberating hydrofluoric acid (HF) in solution.
-
R-SO₃H + (nBu)₄N⁺F⁻ ⇌ R-SO₃⁻(nBu)₄N⁺ + HF
-
-
Neutralization and Precipitation: Calcium carbonate (CaCO₃) is a base that readily neutralizes the HF. This reaction forms calcium fluoride (CaF₂), which is highly insoluble in organic solvents, along with water and carbon dioxide.
-
CaCO₃ + 2HF → CaF₂ (s) + H₂O + CO₂ (g)
-
By constantly removing HF from the solution as an insoluble salt, Le Châtelier's principle dictates that the initial ion-exchange equilibrium is driven completely to the right. The final result is the removal of the TBA⁺ cation onto the solid resin and the fluoride anion as a solid precipitate, which are both easily removed by a simple filtration.[3][9]
Reference Data: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 0.05 - 0.2 M in THF | Balances reaction rate and solubility. |
| TBAF Equivalents | 2.2 - 3.0 (total) | Ensures sufficient reagent for both silyl groups. |
| Temperature | 0 °C to 25 °C (RT) | Mild conditions are sufficient for primary TBDMS ethers. |
| Reaction Time | 1 - 4 hours | Typically complete within this timeframe; monitor by TLC. |
| DOWEX® 50WX8-400 | ~1.5 g / mmol TBAF | Sufficient capacity for complete ion exchange.[3] |
| CaCO₃ | ~5 equiv. relative to TBAF | Ensures complete neutralization of generated HF. |
References
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. PubMed. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Various Authors. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? ResearchGate. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
Various Authors. (2016). Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection. organic-chemistry.org. [Link]
-
Stolz, A. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology, 90(5), 1557-1567. [Link]
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- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Acid-Catalyzed Deprotection of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Welcome to the technical support guide for the acid-catalyzed deprotection of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key transformation to reveal the versatile 2-amino-1,3-propanediol (serinol) building block. As a molecule bearing both a primary amine and two sterically hindered silyl ethers, its deprotection presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of conditions.
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to ensure a successful and reproducible outcome in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of a TBDMS ether?
A1: The cleavage of a tert-butyldimethylsilyl (TBDMS) ether under acidic conditions proceeds via protonation of the ether oxygen. This step makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (like water or methanol) or a conjugate base. The reaction ultimately liberates the free alcohol and a silyl byproduct, such as t-butyldimethylsilanol (TBS-OH).[1][2]
Caption: General mechanism of acid-catalyzed TBDMS deprotection.
Q2: How does the primary amine in my substrate affect the reaction?
A2: The primary amine is basic and will be protonated by the acid catalyst to form an ammonium salt. This is a crucial consideration for two reasons:
-
Stoichiometry: At least one equivalent of acid will be consumed to protonate the amine before catalysis of the silyl ether cleavage can occur. Therefore, you must use more than one equivalent of acid.
-
Solubility: The resulting ammonium salt will be highly polar and may have limited solubility in non-polar organic solvents like dichloromethane (DCM), but enhanced solubility in polar protic solvents like methanol or water.
Q3: Which acidic reagents are recommended for this deprotection?
A3: The choice of acid depends on the stability of other functional groups in your molecule and the desired reaction rate. Common choices include:
-
Hydrochloric Acid (HCl): Typically used as a solution in a protic solvent like methanol or ethanol. It is effective and generates volatile byproducts.[3]
-
Trifluoroacetic Acid (TFA): A strong acid often used in aprotic solvents like DCM. Harsh conditions (e.g., 25% TFA in DCM) can certainly cleave TBDMS ethers.[4]
-
Acetic Acid (AcOH): A milder option, usually used in a mixture of THF and water.[3][5] This is suitable for substrates with other acid-labile groups.
-
Pyridinium p-toluenesulfonate (PPTS): One of the mildest systems, typically used in protic solvents like methanol, for sensitive substrates.[1]
Q4: How should I monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common method. The starting material, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, is relatively non-polar. The product, 2-amino-1,3-propanediol, is a very polar compound and will likely have a retention factor (Rf) near zero in common solvent systems like ethyl acetate/hexanes. Staining with ninhydrin (for the primary amine) or potassium permanganate can help visualize the product spot. For more quantitative analysis, LC-MS is also an excellent tool.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection experiment.
Caption: Troubleshooting workflow for TBDMS deprotection.
Issue 1: The reaction is slow or incomplete.
Q: I've been stirring my reaction for hours, but TLC analysis shows a significant amount of starting material remaining. What should I do?
A: Incomplete deprotection is a common challenge, often stemming from the high stability of the TBDMS group, which is attributed to the steric hindrance from the bulky tert-butyl group.[6]
-
Probable Cause A: Insufficient Acid. Remember that the substrate's primary amine will consume one equivalent of acid. For catalysis, you need a molar excess.
-
Solution: Add another equivalent of your acidic reagent and continue to monitor the reaction. For a substrate with two silyl groups and one amine, starting with 3-4 equivalents of acid is a reasonable starting point.
-
-
Probable Cause B: Inappropriate Reagent or Conditions. The chosen acid may be too mild, or the temperature may be too low. The stability of silyl ethers towards acid hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[7][8][9] TBDMS is roughly 20,000 times more stable than TMS.[2][9]
-
Solution:
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40 °C) and monitor its progress.
-
Change Reagent: If warming is ineffective or not desired, switch to a stronger acid system. If you are using acetic acid, consider moving to HCl in methanol.
-
-
| Reagent System | Typical Conditions | Relative Strength | Notes |
| PPTS / MeOH | Room Temp, 2-12 h | Mildest | Best for highly sensitive substrates.[1] |
| AcOH / THF / H₂O (3:1:1) | Room Temp, 8-24 h | Mild | Good for general use when over-reactivity is a concern.[3] |
| HCl / MeOH | 0 °C to Room Temp, 1-6 h | Strong | A robust and common method.[3] |
| TFA / DCM (10-25%) | 0 °C to Room Temp, 0.5-4 h | Strongest | Very effective but may cleave other acid-labile groups.[4] |
Issue 2: My work-up is difficult, and I have low recovery of my product.
Q: After quenching the reaction, I can't seem to extract my product from the aqueous layer. What is happening?
A: The product, 2-amino-1,3-propanediol, is highly polar and water-soluble. Under acidic work-up conditions, the amine remains protonated as an ammonium salt, making it virtually impossible to extract into common organic solvents like ethyl acetate or DCM.
-
Probable Cause: Incorrect pH during extraction.
-
Solution: Careful Neutralization. After the reaction is complete, the mixture must be carefully neutralized with a base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH of the aqueous layer is between 8 and 9. This deprotonates the ammonium salt, making the free amine product more amenable to organic extraction.
-
Extract with a polar organic solvent. Standard solvents like DCM may be insufficient. Consider using mixtures with higher polarity, such as 10% Isopropanol in DCM or performing multiple extractions with ethyl acetate. For extremely water-soluble products, continuous liquid-liquid extraction may be necessary.
-
-
Issue 3: I see multiple new spots on my TLC plate, suggesting side products.
Q: My reaction seems to be complete, but it's not clean. What are these side products?
A: While the acid-catalyzed deprotection of TBDMS ethers is generally clean, side reactions can occur, especially with prolonged reaction times or harsh conditions.
-
Probable Cause A: Silyl Migration. Under certain conditions, a silyl group can migrate from one oxygen to another. While less common than in base-mediated reactions, it can be a concern in poly-ol systems.[7]
-
Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Probable Cause B: Substrate Degradation. If your substrate contains other acid-sensitive functional groups (e.g., acetals, Boc groups), they may be partially or fully cleaved, leading to a complex mixture.[10][11]
Detailed Experimental Protocols
Protocol 1: Deprotection with Hydrochloric Acid in Methanol
This is a robust and generally applicable method for complete deprotection.
-
Reaction Setup: Dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane or concentrated aqueous HCl (3-4 eq) to the stirred solution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours, monitoring the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes, visualize with KMnO₄ stain).
-
Work-up: a. Once the reaction is complete, cool the mixture to 0 °C. b. Carefully add a saturated aqueous solution of NaHCO₃ or 1M NaOH with vigorous stirring until the pH of the mixture is ~8-9. c. Concentrate the mixture under reduced pressure to remove the methanol. d. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). If the product has poor solubility, try extractions with a 9:1 DCM:IPA mixture. e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-amino-1,3-propanediol.
-
Purification: The crude product can be purified by silica gel column chromatography using a polar solvent system (e.g., a gradient of 5% to 15% methanol in dichloromethane containing 1% ammonium hydroxide) or by crystallization.
Protocol 2: Mild Deprotection with Acetic Acid
This method is preferable for substrates containing other acid-labile protecting groups.[3]
-
Reaction Setup: Prepare a 3:1:1 solvent mixture of acetic acid:THF:water.
-
Reaction: Dissolve the silylated substrate (1.0 eq) in the solvent mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. This method is significantly slower and may take 12-24 hours.
-
Work-up: Follow the work-up steps outlined in Protocol 1, being mindful that a larger quantity of base will be required to neutralize the acetic acid.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]
-
National Institutes of Health (NIH). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Available at: [Link]
-
ResearchGate. Deprotection of TBDMS protected 8. i. TBAF in THF. Available at: [Link]
-
Semantic Scholar. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Available at: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available at: [Link]
-
National Institutes of Health (NIH). Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Available at: [Link]
-
National Institutes of Health (NIH). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Available at: [Link]
-
ResearchGate. Can TBDMS protecting group be cleaved under 25% TFA/DCM? Available at: [Link]
-
ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Available at: [Link]
-
Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Available at: [Link]
-
Wikipedia. Silyl ether. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Available at: [Link]
-
Reddit. TBDMS protection of guanosine - seems simple, but turned out terrible. Available at: [Link]
-
ResearchGate. 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available at: [Link]
- Google Patents. WO 2022/200247 A1.
-
Amanote Research. Synthesis of 2-Amino-1, 3-Propanedithiol and Related Compounds. Available at: [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. Available at: [Link]
- Google Patents. WO2014136047A2 - A process for the preparation of 2-amino- 1,3-propane diol compounds and salts thereof.
-
ResearchGate. TBMDS Protection of a Phenol going way over expected time? Available at: [Link]
- Google Patents. WO2014136047A3 - A process for the preparation of 2-amino- 1,3-propane diol compounds and salts thereof.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acylation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Welcome to the technical support resource for the N-acylation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered, silyl-protected serinol derivative in their synthetic workflows. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and a comprehensive troubleshooting guide to help you navigate the challenges and optimize your reaction conditions for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-acylation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane?
A1: The main challenge is the significant steric hindrance around the primary amine. The two bulky tert-butyldimethylsilyl (TBS) groups on the adjacent carbons create a sterically congested environment, which can significantly reduce the nucleophilicity of the amine and impede the approach of the acylating agent.[1][2][3][4] This often leads to sluggish or incomplete reactions. A secondary challenge is the stability of the TBS protecting groups, which are sensitive to strongly acidic conditions and fluoride sources.[5]
Q2: How do I choose the right acylating agent for this substrate?
A2: The choice of acylating agent is critical. Due to the steric hindrance, more reactive acylating agents are generally preferred. Here's a comparison:
-
Acyl Chlorides: Highly reactive and often effective for hindered amines.[6][7] They are a good starting point for this substrate.
-
Acyl Anhydrides: Less reactive than acyl chlorides. They may require longer reaction times, higher temperatures, or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP).[7]
-
Carboxylic Acids (with coupling agents): Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be effective but may be a more expensive option. This approach is generally mild and compatible with the TBS groups.
-
Acyl Fluorides: These are highly reactive and can be advantageous for particularly stubborn acylations where acyl chlorides are insufficient.[7][8][9]
Q3: Are the TBS protecting groups stable under typical N-acylation conditions?
A3: Generally, yes. TBS ethers are stable to a wide range of conditions, including basic and mildly acidic environments commonly used for N-acylation.[5] However, you must avoid:
-
Strong Acids: The HCl generated from reactions with acyl chlorides must be neutralized. If allowed to accumulate, it can lead to the cleavage of the TBS ethers.[10][11]
-
Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) will rapidly cleave TBS ethers and must be avoided in the reaction and workup until deprotection is desired.[5][12]
-
Anhydrous Methanol with Catalytic Acetyl Chloride: It has been reported that catalytic amounts of acetyl chloride in dry methanol can cleave TBS ethers, likely through the in situ generation of HCl.[10][13]
Q4: Which type of base is recommended for this reaction?
A4: A non-nucleophilic, sterically hindered base is ideal to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common and effective choices. DIPEA is more sterically hindered and can sometimes be advantageous in preventing side reactions.
-
Pyridine: Can be used as both a base and a solvent, though it is less basic than TEA or DIPEA.
-
Aqueous Base (Schotten-Baumann conditions): Using a biphasic system with an aqueous base like NaHCO₃ or Na₂CO₃ can be a very effective and mild method, particularly with acyl chlorides.[14][15][16][17][18] This approach keeps the acid concentration low in the organic phase, protecting the TBS groups.
Troubleshooting Guide for N-Acylation
This section addresses specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficient Reactivity of Acylating Agent: The steric bulk of the TBS groups is preventing the less reactive agent (e.g., anhydride) from accessing the amine. | Solution: Switch to a more reactive acylating agent, such as an acyl chloride or acyl fluoride.[7] The higher electrophilicity of the carbonyl carbon in these reagents helps to overcome the activation energy barrier imposed by steric hindrance. |
| 2. Steric Hindrance: The primary amine's nucleophilicity is significantly reduced by the flanking TBS groups. | Solution A: Increase the reaction temperature. This provides the necessary thermal energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.[7] Solution B: Add a catalyst. For acyl anhydrides, 0.1-0.2 equivalents of DMAP can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[7] | |
| 3. Amine Salt Formation: If using an acyl chloride without a sufficient amount of base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. | Solution: Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used to scavenge the acid.[19] Under Schotten-Baumann conditions, ensure the aqueous phase remains basic.[14][16] | |
| Formation of Side-Products | 1. TBS Deprotection: The reaction conditions are too acidic, leading to the cleavage of one or both silyl ethers. | Solution A: Use a sufficient excess of base (1.5-2.0 eq.) and add the acylating agent slowly to the amine/base mixture to prevent a localized buildup of acid. Solution B: Switch to Schotten-Baumann conditions.[15][18] The aqueous base will immediately neutralize any generated acid, protecting the TBS groups. |
| 2. O-Acylation: Although the hydroxyl groups are protected, trace hydrolysis could expose a free alcohol, which could then be acylated. This is more likely if the reaction is run at high temperatures for extended periods. | Solution: Ensure starting material is pure and anhydrous. Use milder conditions (lower temperature, shorter reaction time) if possible. Selective N-acylation of amino alcohols is generally favored due to the higher nucleophilicity of the amine, but forcing conditions can reduce this selectivity. | |
| 3. Di-acylation: The initially formed amide nitrogen is acylated a second time. | Rationale: This is highly unlikely for this substrate. After the first acylation, the resulting amide nitrogen is significantly less nucleophilic and more sterically hindered, making a second acylation extremely difficult. If observed, it may indicate a mischaracterization of the product. | |
| Difficult Purification | 1. Excess Acylating Agent: Unreacted acyl chloride or anhydride can hydrolyze during workup, forming a carboxylic acid that can be difficult to separate from the desired amide product. | Solution A: Use only a slight excess (1.05-1.1 eq.) of the acylating agent. Monitor the reaction by TLC and stop when the starting amine is consumed. Solution B: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct.[19] |
| 2. Emulsion during Workup: The silylated nature of the product can sometimes lead to emulsions during aqueous extraction. | Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. |
Experimental Protocols
Protocol 1: Standard N-Acylation with Acyl Chloride
This protocol provides a robust starting point for the N-acylation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
-
Reagents & Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add the base (TEA or DIPEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting with Schotten-Baumann Conditions
Use this protocol if you encounter TBS deprotection or need a milder alternative.
-
Reagents & Materials:
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous NaHCO₃ or 1M Na₂CO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in DCM in a flask.
-
Add an equal volume of the aqueous base solution. Stir the biphasic mixture vigorously at room temperature.
-
Add the acyl chloride (1.1 eq.) dropwise to the vigorously stirring mixture.
-
Stir at room temperature, monitoring by TLC until the reaction is complete (typically 1-4 hours).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Visualizations
Caption: Standard workflow for N-acylation of the silyl-protected amine.
Caption: Decision tree for troubleshooting common N-acylation issues.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Wang, Q., et al. (2021). Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (n.d.). Chemical Communications (RSC Publishing).
- Schotten-Baumann Reaction. (n.d.).
- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).
- Catalytic N-Acylation for Access to N–N
- An eco-friendly and highly efficient route for N-acylation under c
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
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- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Request PDF.
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- BenchChem. (n.d.). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic C
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- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). European Patent Office - EP 0633875 B1 - Googleapis.com.
- Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. (n.d.). PubMed Central.
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- Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. (n.d.). NIH.
- Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. (n.d.). PMC - NIH.
- Reported O‐selective acylation of amino alcohols without protecting the.... (n.d.).
- Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.).
- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
- Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. (n.d.). PubMed.
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- Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosyl
- ResearchGate. (2017).
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- A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substr
- Synthesis and Biological Evaluation of Triazole-Containing N-Acyl Homoserine Lactones as Quorum Sensing Modul
- Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (n.d.). PMC - NIH.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
- Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Silyl group deprotection by TBAF solution. (2022). YouTube.
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Technical Support Center: Purification of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Welcome to the technical support guide for the purification of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful column chromatography purification of this versatile synthetic intermediate.
Introduction: The Challenge of Purifying Silylated Amines
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable building block, characterized by two bulky tert-butyldimethylsilyl (TBDMS) ether protecting groups and a primary amine. This unique structure presents specific challenges during silica gel chromatography. The basicity of the amine can lead to strong interactions with the acidic surface of the silica gel, while the TBDMS ethers, though generally robust, are susceptible to cleavage under acidic conditions.[1][2][3] This guide provides a systematic approach to navigate these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
| Issue | Probable Cause(s) | Solution & Preventative Measures |
| Severe Streaking or Tailing of the Product Spot on TLC and Column | Acid-Base Interaction: The basic amine functionality is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface.[4][5][6][7] This causes a portion of the molecules to bind tightly, leading to a continuous "streak" rather than a compact band. | Deactivate the Silica Gel: Add a small amount of a tertiary amine base, such as triethylamine (TEA), to your eluent. A concentration of 0.5-2% (v/v) is typically effective.[3][4][6][8] Mechanism: The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and preventing the analyte from binding irreversibly.[6] Protocol: Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) and add the required volume of TEA. Use this mixture to run your TLC, equilibrate your column, and elute your compound. |
| Low or No Recovery of Product (Product is Missing) | 1. On-Column Decomposition: The acidic nature of the silica gel may be cleaving the acid-labile TBDMS protecting groups.[2][3] The resulting unprotected diol is highly polar and will not elute with standard non-polar solvent systems. 2. Irreversible Adsorption: The amine may have bound so strongly to the silica that it cannot be eluted with the chosen solvent system. | 1. Prevent TBDMS Cleavage: As with streaking, the addition of 0.5-2% triethylamine to the eluent will neutralize the silica and protect the silyl ethers from acid-catalyzed hydrolysis.[3][8] 2. Increase Eluent Polarity: If deprotection is not the issue, a gradual increase in solvent polarity (e.g., increasing the percentage of ethyl acetate or adding a small amount of methanol to a dichloromethane-based system) may be necessary to elute a strongly bound compound.[9] However, for this specific molecule, strong binding is usually due to the amine-silica interaction, which is best solved with TEA. |
| Poor Separation from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the target compound from byproducts. 2. Column Overloading: Too much crude material was loaded onto the column for its size. | 1. Optimize the Solvent System via TLC: The ideal eluent should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[10][11] Test various solvent mixtures (e.g., gradients of ethyl acetate in hexane, or diethyl ether in hexane) with 1% TEA to find the optimal separation.[9][12] 2. Correct Loading: A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample. For loading, dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent, and apply it carefully to the top of the column.[13] For compounds with poor solubility, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica.[8][13] |
| Product Elutes in the Solvent Front | Eluent is Too Polar: The solvent system has too high an eluotropic strength, causing all components, including your product, to travel with the solvent front without interacting with the stationary phase. | Decrease Solvent Polarity: Prepare a new eluent with a higher percentage of the non-polar component (e.g., switch from 50% EtOAc/Hexane to 20% EtOAc/Hexane). Always develop the optimal solvent system using TLC first to ensure the Rf is in the desired range.[10][14] |
Experimental Protocol: Standard Purification
This protocol provides a reliable starting point for the purification of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
1. Thin-Layer Chromatography (TLC) Analysis: a. Prepare a few potential eluent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Test ratios such as 1:9, 2:8, and 3:7 (EtOAc:Hexane). b. To each test eluent, add 1% triethylamine (TEA) (e.g., 100 µL of TEA in 10 mL of eluent). c. Spot your crude reaction mixture on a silica gel TLC plate. d. Develop the plate in a chamber saturated with the chosen eluent.[15] e. Visualize the plate. Since the compound is not UV-active, a chemical stain is required.[16][17] A potassium permanganate (KMnO₄) stain is effective as it reacts with the amine group, appearing as a yellow spot on a purple background.[18] f. Select the eluent system that gives your product an Rf value of ~0.3.
2. Column Preparation (Slurry Packing): a. Select an appropriate size glass column. b. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in your chosen eluent (with 1% TEA). d. Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, uniform surface. The final packed silica volume should be free of cracks or air bubbles.
3. Sample Loading: a. Dissolve the crude material in the minimum amount of the eluent. b. Carefully pipette the solution onto the top of the silica bed, trying not to disturb the surface.[13] c. Open the stopcock and allow the sample to absorb onto the silica until the liquid level meets the top of the bed. d. Carefully add a thin protective layer of sand on top of the silica.
4. Elution and Fraction Collection: a. Gently fill the column with the eluent. b. Begin elution, collecting fractions in test tubes or vials. Maintain a constant flow rate. c. Monitor the progress of the separation by periodically taking TLC spots from the collected fractions. d. Once the product begins to elute, collect the fractions containing the pure compound.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent and triethylamine using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: Why does my silylated amine streak so badly on silica gel? The surface of standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The primary amine in your compound is basic and can form a strong acid-base interaction or hydrogen bond with these silanol groups.[4][5][6] This strong, sometimes irreversible, binding causes the compound to lag behind the solvent flow and "streak" down the plate or column. Adding a competitive base like triethylamine to the eluent effectively "caps" these acidic sites, allowing your amine to travel smoothly.[6][19]
Q2: I saw my product on the initial TLC, but after the column, my NMR shows I've only recovered the unprotected 2-amino-1,3-propanediol. What happened? You have likely cleaved the TBDMS protecting groups during chromatography. TBDMS ethers are susceptible to cleavage under acidic conditions.[1][2] The acidic surface of the silica gel can be sufficient to catalyze this deprotection, especially with prolonged exposure during a slow column run.[3] The resulting highly polar diol is then either irreversibly stuck to the silica or requires a much more polar solvent to elute. To prevent this, you must neutralize the silica by adding 0.5-2% triethylamine to your eluent.[3][8]
Q3: How do I choose the best solvent system? The selection process is empirical and relies on TLC.[10][11][14] The goal is to find a solvent mixture where your target compound and its impurities have different affinities for the stationary phase, leading to different Rf values. For a compound of intermediate polarity like this one, a binary system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[9][12] Adjust the ratio of the two solvents until your product has an Rf of 0.25-0.35, which generally provides the best separation on a column.
Q4: My compound is not visible under a UV lamp. How can I see it on a TLC plate? 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane lacks a significant UV-absorbing chromophore (like an aromatic ring), so it will be invisible under 254 nm UV light.[16][20] You must use a destructive visualization technique (a chemical stain).[17]
-
Potassium Permanganate (KMnO₄) Stain: Excellent for this compound. It reacts with oxidizable functional groups, and the amine will be readily oxidized. It appears as a yellow or light spot on a purple background.[18]
-
Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes a wide range of organic compounds, including amines and alcohols (which would be present if deprotection occurs).[18]
-
Iodine Chamber: Iodine vapor complexes with many organic compounds, appearing as temporary yellow-brown spots.[16][20]
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification.
References
-
Reddit User Discussion on Streaking in Silica Gel Column Chromatography. (2019). r/chemhelp. [Link]
-
Brainly User Question on Amine Streaking on TLC Plates. (2023). brainly.com. [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
-
Reddit User Discussion on Adding Triethylamine to TLC Eluent. (2013). r/chemhelp. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. commonorganicchemistry.com. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. organic-chemistry.org. [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. orgprepdaily.wordpress.com. [Link]
-
Reddit User Discussion on Choosing a TLC Solvent System. (2022). r/OrganicChemistry. [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. chem.rochester.edu. [Link]
-
ResearchGate Discussion on Selecting a Solvent System for Column Chromatography. (2015). ResearchGate. [Link]
-
Reddit User Discussion on TBDMS Group Loss During Purification. (2023). r/Chempros. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). aga-analytical.com. [Link]
-
Chegg Question on Amine Streaking on Silica Gel TLC Plates. (2020). Chegg.com. [Link]
-
Chromatography Forum Discussion on Amine Column Degradation. (2009). Chromatography Forum. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. chem.rochester.edu. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. chem.rochester.edu. [Link]
Sources
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- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Welcome to the technical support center for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the procedures to ensure your success in the laboratory.
The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane involves the selective protection of the two primary hydroxyl groups of serinol (2-Amino-1,3-propanediol) as tert-butyldimethylsilyl (TBDMS) ethers. While the reaction is robust, its success hinges on controlling reaction conditions to prevent the formation of common side products. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable protocol for synthesizing 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane?
The most widely accepted method is the silylation of serinol using tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a base in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Imidazole plays a dual role: it acts as a base to deprotonate the hydroxyl groups and as a catalyst by forming a highly reactive N-silylimidazolium intermediate, which is a more potent silylating agent than TBDMS-Cl itself.[2]
A typical reaction setup is summarized in the table below.
| Reagent/Parameter | Molar Equivalents (relative to Serinol) | Purpose |
| Serinol | 1.0 | Starting Material |
| TBDMS-Cl | 2.2 - 2.5 | Silylating Agent |
| Imidazole | 2.5 - 3.0 | Base and Catalyst |
| Solvent (Anhydrous DCM/DMF) | - | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Control Reactivity |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent Moisture Contamination |
Using a slight excess of the silylating agent and base ensures the complete conversion of both hydroxyl groups.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields are typically traced back to three primary issues:
-
Incomplete Reaction: Insufficient TBDMS-Cl or imidazole, or too short a reaction time can lead to a mixture containing starting material and the mono-silylated intermediate. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Moisture Contamination: TBDMS-Cl readily reacts with water to form tert-butyldimethylsilanol, which can further dimerize to form a disiloxane. This non-productive consumption of the reagent reduces the amount available for protecting the diol. Always use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Product Loss During Workup: The product is an amine, which can have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous wash is basic (e.g., saturated sodium bicarbonate solution) to keep the product in its free-base form and maximize its partitioning into the organic layer.
Q3: I see multiple spots on my TLC analysis. What are these byproducts?
A typical TLC of a partially complete reaction will show three spots (visualized with ninhydrin or permanganate stain):
-
Baseline Spot (Lowest Rf): Unreacted serinol (highly polar).
-
Intermediate Spot: The mono-silylated intermediate, 2-Amino-3-(tert-butyldimethylsilanoxy)propan-1-ol.
-
Highest Rf Spot: The desired product, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Occasionally, a fourth, even less polar spot (higher Rf than the product) may be observed. This is likely the tris-silylated species, where the amine has also been protected.
Q4: How can I prevent the silylation of the amino group?
The primary amino group of serinol is less nucleophilic than the hydroxyl groups under these reaction conditions, and imidazole is generally not a strong enough base to deprotonate it for efficient silylation. Therefore, O-silylation is kinetically favored over N-silylation.[3][4] To minimize N-silylation:
-
Avoid using stronger, non-nucleophilic bases like DBU or Hunig's base (DIPEA).
-
Maintain a controlled temperature (0 °C to room temperature). Elevated temperatures can promote the less-favored N-silylation.
-
If N-silylation is observed, the N-TBDMS bond can often be selectively cleaved during a mildly aqueous workup, as N-Si bonds are more labile to hydrolysis than O-Si bonds.
Q5: My product appears to decompose during flash column chromatography. How can I purify it safely?
The desired product is an amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant streaking, poor separation, and even on-column decomposition if residual acid is present. To ensure successful purification:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine (Et3N). This deactivates the acidic sites.[5]
-
Use a Buffered Eluent: Incorporating a small amount of a volatile base like triethylamine into your mobile phase (e.g., Hexane/Ethyl Acetate/Et3N 90:10:1) will prevent streaking and improve recovery.[6]
-
Thorough Workup: Before chromatography, ensure all acidic byproducts (like imidazolium hydrochloride) are removed with a basic aqueous wash (e.g., NaHCO3 solution).[7]
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the common side reactions that can occur.
Caption: Reaction scheme for the synthesis and major side products.
Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and solve problems methodically.
Problem: Low or No Yield of the Desired Product
Low yield is the most frequent complaint. A systematic approach can quickly identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Breakdown:
-
Possible Cause 1: Incomplete Reaction
-
Diagnosis: TLC analysis shows significant amounts of starting material and/or the mono-silylated intermediate.
-
Solution:
-
Verify Reagent Stoichiometry: Ensure at least 2.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole are used. Under-charging of these reagents is a common error.
-
Check Reagent Quality: Old TBDMS-Cl may have hydrolyzed. Use a fresh bottle or material from a reliable supplier.
-
Increase Reaction Time: Allow the reaction to stir at room temperature for at least 4-6 hours, or overnight if necessary. Monitor progress by TLC.
-
-
-
Possible Cause 2: Moisture in the Reaction
-
Diagnosis: The reaction may appear cloudy or form a precipitate (siloxanes) shortly after adding TBDMS-Cl. Yield is low despite full consumption of starting material.
-
Solution:
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
-
Dry Reagents: Ensure the serinol starting material is dry. If it's hygroscopic, dry it under a high vacuum before use.
-
-
-
Possible Cause 3: Product Degradation or Loss
-
Diagnosis: The reaction appears complete by TLC, but the isolated yield after workup and purification is poor.
-
Solution:
-
Avoid Acid: TBDMS ethers are sensitive to acid.[7] Ensure all aqueous washes are neutral or basic. Avoid quenching with ammonium chloride (NH4Cl), which is slightly acidic; use water or saturated sodium bicarbonate instead.
-
Proper Chromatography: As detailed in FAQ Q5, use a neutralized silica gel or a buffered eluent to prevent on-column issues.
-
-
Experimental Protocols
Appendix A: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Materials:
-
Serinol (1.0 eq)
-
TBDMS-Cl (2.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Under an inert atmosphere (N2 or Ar), add serinol (1.0 eq) and imidazole (2.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (2.2 eq) portion-wise over 10 minutes. A white precipitate (imidazolium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.
-
Purify by flash column chromatography as described in Appendix C.
Appendix B: Protocol for TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 10% Methanol in Dichloromethane (for visualizing polar starting material) OR 20% Ethyl Acetate in Hexanes (for resolving product and byproducts).
-
Visualization:
-
UV light (if any components are UV active).
-
Ninhydrin stain (stains primary/secondary amines, typically pink/purple).
-
Potassium permanganate (KMnO4) stain (reacts with hydroxyl groups and other oxidizable functions).
-
Appendix C: Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 5% Ethyl Acetate in Hexanes) containing 1% triethylamine.
-
Column Packing: Pack the column with the prepared slurry.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%), maintaining 1% triethylamine throughout.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to obtain the final product.
References
- Fiveable. Tert-butyldimethylsilyl chloride Definition.
- BenchChem. The Enduring Guardian: A Technical Guide to the Stability of Tert-butyldimethylsilyl Ethers.
- BenchChem. Technical Support Center: TBAF Deprotection of 2'-TBDMS Ethers.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Wikipedia. Silyl ether.
- BenchChem. An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers.
- ChemSpider Synthetic Pages. Deprotection of a tert-butyldimethylsilyl ether.
- Wikipedia.
- Sorbead India.
- ResearchGate.
Sources
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- 4. Silylation - Wikipedia [en.wikipedia.org]
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- 6. column-chromatography.com [column-chromatography.com]
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Technical Support Center: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable building block in medicinal chemistry and organic synthesis. It is derived from serinol (2-amino-1,3-propanediol), where the two primary hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers.[1][2] This protection strategy leaves the primary amine available for a wide range of chemical transformations, such as amide bond formation or reactions with activated esters.[1][3]
The synthesis, while conceptually straightforward, involves the selective protection of hydroxyl groups in the presence of an amine, a task that can present several challenges. This guide provides field-proven insights to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the principles and reagents involved in the synthesis.
Q1: What is the precise role of imidazole in the silylation of serinol?
A: Imidazole serves a dual, critical function in this reaction. Firstly, it acts as a base to deprotonate the hydroxyl groups of the serinol, converting them into more nucleophilic alkoxides.[4] Secondly, it reacts with the tert-butyldimethylsilyl chloride (TBDMSCl) to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.[5][6] This intermediate is a much more potent silyl donor than TBDMSCl itself, significantly accelerating the rate of reaction.[5] While early work by E.J. Corey proposed this intermediate as the key reactive species, more recent research suggests that the solvent, particularly DMF, can also play a catalytic role.[5]
Q2: Why is the use of an anhydrous solvent (e.g., DMF, DCM) so critical?
A: Silylating agents, including TBDMSCl and its activated imidazole intermediate, are highly sensitive to moisture.[7] Water contains a protic hydrogen and can react readily with the silylating agent, consuming it and forming unreactive siloxanes. This side reaction reduces the amount of reagent available to protect the serinol, leading to incomplete reactions and low yields.[8] Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried are essential for success.
Q3: What is the reaction mechanism for TBDMS protection of an alcohol?
A: The protection proceeds via a nucleophilic substitution (SN2-type) reaction at the silicon atom. The base (imidazole) first deprotonates the alcohol (ROH). The resulting alkoxide (RO⁻) then acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride (or the activated silylimidazole intermediate). This attack displaces the chloride ion (or imidazole), which acts as a leaving group, to form the stable silyl ether (RO-SiMe₂tBu).[9]
Q4: How stable is the TBDMS ether protecting group, and what are the standard deprotection methods?
A: The TBDMS group is a robust protecting group, valued for its stability across a wide range of chemical conditions, including basic media, organometallic reactions, and many redox conditions.[4][10] It is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (TMS) group.[5][7]
Deprotection is most commonly achieved under acidic conditions or by using a fluoride ion source.[11][12]
-
Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) in THF is the classic and most common method.[5][11] The high affinity of silicon for fluoride drives the reaction, forming a strong Si-F bond and liberating the alcohol.[5][12]
-
Acidic Cleavage: TBDMS ethers can be cleaved under acidic conditions, such as acetic acid in a water/THF mixture or using catalytic acetyl chloride in methanol.[5][10] The stability of silyl ethers in acid generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[10][13]
Troubleshooting Guide
Even with established protocols, unexpected issues can arise. This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Summary of Troubleshooting Solutions
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| P1 | Low or No Product Yield | 1. Reagents or solvent contaminated with water. 2. Insufficient equivalents of imidazole or TBDMSCl. 3. Poor quality or degraded starting materials. | 1. Use freshly opened anhydrous solvents. Dry glassware thoroughly. 2. Verify stoichiometry; typically use ~2.2-2.5 eq. of imidazole and ~2.2 eq. of TBDMSCl per mole of serinol. 3. Use pure serinol and fresh TBDMSCl and imidazole. |
| P2 | Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is too low. 3. Reaction temperature is too low. | 1. Monitor reaction progress via TLC until starting material is consumed. Reactions can take 2-12 hours.[4] 2. Increase equivalents of TBDMSCl and imidazole slightly (e.g., to 2.5 eq. each). 3. If the reaction is sluggish at room temperature, gently warm to 30-40 °C. |
| P3 | Difficult Purification | 1. Presence of imidazole hydrochloride salt in the crude product. 2. Product streaking on silica gel column. | 1. Perform an aqueous workup with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic salts.[4] 2. Add 0.5-1% triethylamine to the eluent during column chromatography to suppress the basicity of the free amine and improve peak shape. |
| P4 | Unexpected Side Products | 1. N-silylation of the primary amine. 2. Formation of over-silylated (tris-TBDMS) product. | 1. TBDMSCl shows high preference for hydroxyls over amines.[6] This is rare but can be minimized by avoiding a large excess of silylating agent and base. 2. This indicates N-silylation. Use precise stoichiometry and avoid excessive heating. |
Logical Flow for Troubleshooting
Caption: A flowchart for systematic troubleshooting.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This protocol is based on the widely adopted Corey method for silyl ether formation.[4][5]
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-1,3-propanediol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Silylating Agent: To the stirred solution, add TBDMSCl (2.2-2.4 eq.) portion-wise at room temperature. A mild exotherm may be observed. The formation of a white precipitate (imidazole hydrochloride) will occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 2-12 hours, when the starting serinol spot is no longer visible.[4]
-
Work-up: Once the reaction is complete, quench by pouring the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes), often with the addition of 0.5% triethylamine to prevent streaking.
Workflow for Synthesis and Purification
Caption: Step-by-step workflow of the synthesis.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Eluent System: A typical mobile phase is 10-20% Methanol in Dichloromethane (DCM).
-
Spotting: Using a capillary tube, spot the starting material (serinol), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots using an appropriate stain, as the compounds are often UV-inactive. A potassium permanganate (KMnO₄) stain or ninhydrin stain (for the amine) are effective.
-
Analysis:
-
Serinol (Starting Material): Will have a low Rf value (highly polar).
-
Mono-silylated intermediate: Will have a medium Rf value.
-
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (Product): Will have the highest Rf value (least polar). The reaction is complete when the serinol spot is absent from the reaction mixture lane.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
ResearchGate. (2017). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group? ResearchGate. [Link]
-
Reddit. (2013). What does TBDMSCl, Imidazole and Ch2Cl2 do? Reddit. [Link]
-
Ogilvie, K. K., et al. (1974). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. [Link]
-
Black, D. A., et al. (2018). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie. [Link]
-
Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
-
Wikipedia. (n.d.). Silylation. Wikipedia. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Jadhav, V. H., et al. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
Pratt, D. A., et al. (2017). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
Singh, S., et al. (2019). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Link]
-
Sabitha, G., et al. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters. [Link]
-
Kelly, D. R., et al. (1979). The Cleavage of t-Butyldimethylsilyl Ethers with Boron Trifluoride Etherate. Organic Preparations and Procedures International. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
AxisPharm. (n.d.). 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. AxisPharm. [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods. JICA. [Link]
-
D'Alonzo, D., et al. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry. [Link]
-
AdooQ BioScience. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. AdooQ BioScience. [Link]
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Stability of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane under acidic and basic conditions
Welcome to the technical support center for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile molecule in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of its tert-butyldimethylsilyl (TBDMS) ether protecting groups under both acidic and basic conditions. Our goal is to provide you with the foundational knowledge and practical guidance to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the TBDMS ethers on 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane?
A1: The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for alcohols, known for its stability across a wide range of chemical conditions.[1] Generally, TBDMS ethers are stable to aqueous base but can be cleaved under acidic conditions.[2] Their stability is significantly influenced by steric hindrance around the silicon atom.[3] The bulky tert-butyl group shields the silicon atom from nucleophilic attack, making it much more stable than smaller silyl ethers like trimethylsilyl (TMS).[2][3] The presence of the primary amine in 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane can also influence its reactivity, particularly under acidic conditions where the amine can be protonated.
Q2: I am planning a synthesis where the TBDMS groups need to remain intact. What reaction conditions should I avoid?
A2: To maintain the integrity of the TBDMS ethers, you should avoid:
-
Strongly Acidic Conditions: TBDMS ethers are susceptible to cleavage in the presence of strong acids.[4][5] The mechanism involves protonation of the ether oxygen, making the silicon atom more electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the medium.[4][5]
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride (KF) are highly effective for cleaving silyl ethers and should be avoided if protection is desired.[2][4] The exceptional strength of the silicon-fluoride bond is the driving force for this deprotection.[4]
-
Forcing Basic Conditions: While generally stable to bases, TBDMS ethers can be hydrolyzed under harsh basic conditions, such as elevated temperatures with excess strong base (e.g., LiOH).[4]
Q3: Can the primary amine in the molecule affect the stability of the TBDMS ethers?
A3: Yes, the primary amine can play a role, particularly under acidic conditions. The amine group will be protonated to form an ammonium salt in an acidic environment. This can potentially influence the local electronic environment and solvation of the molecule, which might have a subtle effect on the rate of acid-catalyzed hydrolysis of the nearby silyl ethers. However, the primary determinant of stability remains the inherent properties of the TBDMS group itself.
Troubleshooting Guide: TBDMS Group Stability
Issue 1: Unexpected Cleavage of TBDMS Groups Under Mildly Acidic Conditions
Scenario: "I am performing a reaction that generates a small amount of acid as a byproduct, and I'm observing partial or complete deprotection of my 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane."
Root Cause Analysis: The TBDMS group, while relatively stable, is still classified as an acid-labile protecting group.[6] Even mild acids can catalyze its removal, especially over extended reaction times or at elevated temperatures. The general order of stability for silyl ethers under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[1]
Solutions & Protocols:
-
Buffer the Reaction Mixture: If the generation of acid is unavoidable, consider adding a non-nucleophilic base to neutralize the acid as it forms. A common choice is a hindered base like 2,6-lutidine or proton sponge.
-
Use a Milder Acid: If an acidic catalyst is required for another transformation in your synthesis, explore options that are less harsh. For example, pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol is a very mild system for deprotection and indicates a higher lability to milder acids than sometimes assumed.[4]
-
Reduce Reaction Temperature and Time: Lowering the temperature can significantly decrease the rate of the deprotection side reaction. Monitor the reaction closely to minimize the time the substrate is exposed to acidic conditions.
Issue 2: TBDMS Groups are Stable, but the Amine is Undergoing Unwanted Side Reactions
Scenario: "My TBDMS groups are intact, but the primary amine is reacting with my electrophilic reagents."
Root Cause Analysis: The primary amine is a nucleophile and will react with a variety of electrophiles, such as carboxylic acids and their derivatives, or other carbonyl compounds.[6]
Solutions & Protocols:
-
Protect the Amine: If the amine's reactivity is interfering with your desired transformation, it may be necessary to protect it. Common amine protecting groups that are stable under conditions used for TBDMS ethers include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Mechanisms of Deprotection
Understanding the mechanisms of TBDMS ether cleavage is crucial for predicting stability and troubleshooting unwanted deprotection.
Acid-Catalyzed Deprotection
Under acidic conditions, the deprotection proceeds through the protonation of the ether oxygen, which increases the electrophilicity of the silicon atom. A nucleophile, typically the solvent (e.g., water, methanol), then attacks the silicon center, leading to the cleavage of the silicon-oxygen bond.[4][5]
Caption: Acid-catalyzed cleavage of a TBDMS ether.
Base-Catalyzed Deprotection
While TBDMS ethers are generally stable to bases, cleavage can occur under forcing conditions.[4] The mechanism involves the direct nucleophilic attack of a hydroxide ion or other strong base on the silicon atom. This pathway is generally slower than the acid-catalyzed or fluoride-mediated routes due to the steric hindrance of the tert-butyl group.
Caption: Base-catalyzed cleavage of a TBDMS ether.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of TBDMS Ethers
This protocol describes a general method for the cleavage of a TBDMS ether using acidic conditions.
-
Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in a suitable solvent mixture such as acetic acid/tetrahydrofuran (THF)/water (e.g., in a 3:1:1 ratio).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection of TBDMS Ethers
This is a common and highly effective method for TBDMS ether cleavage.
-
Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in a suitable solvent such as THF in a plastic or Teflon vessel (as fluoride can etch glass).[5]
-
Addition of Deprotecting Agent: To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.5 eq.).[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Quantitative Data Summary
| Condition | Reagent/System | Stability of TBDMS Ether | Typical Application | Reference |
| Acidic | Acetic Acid / H₂O | Labile | Deprotection | [2] |
| Pyridinium p-toluenesulfonate (PPTS) / MeOH | Very Labile | Mild Deprotection | [4] | |
| Acetyl chloride (cat.) / MeOH | Labile | Mild Deprotection | [2][7] | |
| Basic | Excess LiOH, 90 °C | Labile under forcing conditions | Deprotection (less common) | [4] |
| K₂CO₃ / MeOH | Generally Stable | Compatible | [8] | |
| Fluoride | Tetrabutylammonium fluoride (TBAF) / THF | Very Labile | Standard Deprotection | [2][4] |
| HF / Acetonitrile | Very Labile | Deprotection | [8] |
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
ResearchGate. (n.d.). A simple and useful synthetic protocol for selective deprotection of tert-butyldimethylsilyl (TBS) ethers. Retrieved from [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
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- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and its Silyl Ether Analogs
Introduction: The Critical Role of Silyl Ethers in Amine-Containing Polyol Synthesis
In the realm of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield.[1][2] Amino-diols, a common structural motif in many biologically active molecules, present a unique challenge due to the presence of multiple reactive sites—two hydroxyl groups and an amino group. The protection of the hydroxyl groups is often a prerequisite for selective modification of the amine functionality.
Among the plethora of options, silyl ethers have emerged as a dominant class of protecting groups for alcohols due to their ease of introduction, predictable stability, and mild removal conditions.[3][4] The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a robust yet readily cleavable protecting group, making it a popular choice in multi-step syntheses.[5][6] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a key intermediate where the hydroxyl groups of 2-amino-1,3-propanediol are masked by TBDMS ethers.[7]
We will dissect the characteristic signals of the target molecule, compare them with alternative silyl ether protecting groups, and provide actionable insights for identifying common impurities. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently synthesize, purify, and characterize this and related compounds.
¹H NMR Spectral Analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
The ¹H NMR spectrum provides a detailed electronic and structural fingerprint of a molecule. For 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, the spectrum is clean and well-resolved, allowing for unambiguous confirmation of its structure.[5] The key to interpreting the spectrum lies in understanding how the molecular structure gives rise to distinct signals for each proton environment.
Figure 1. Molecular structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane with proton environments labeled.
The expected ¹H NMR signals for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane are summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.0 ppm.[8][9]
| Label | Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| a | -C(CH ₃)₃ | 18H | Singlet | 0.85 - 0.95 | The nine protons on each of the two magnetically equivalent tert-butyl groups are shielded.[3] |
| b | -Si(CH ₃)₂ | 12H | Singlet | 0.00 - 0.10 | The six protons on the two methyl groups attached to each silicon are highly shielded.[3] |
| c | -CH ₂-O- | 4H | Multiplet | 3.50 - 3.70 | These protons are adjacent to a stereocenter (C2) and are therefore diastereotopic, leading to complex splitting. They are deshielded by the adjacent oxygen atom. |
| d | -CH -NH₂ | 1H | Multiplet | 2.80 - 3.00 | This proton is coupled to the adjacent diastereotopic CH₂ protons. |
| e | -NH ₂ | 2H | Broad Singlet | 1.50 - 2.50 | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Comparative Analysis: The ¹H NMR Fingerprints of Alternative Silyl Ethers
The choice of silyl protecting group is dictated by the required stability towards various reaction conditions.[3][4] Sterically bulkier silyl groups generally offer greater stability.[10][11] A comparative analysis of the ¹H NMR spectra of diols protected with different silyl groups highlights the diagnostic signals for each.
| Protecting Group | Structure | Key ¹H NMR Signals (δ, ppm) | Key Features & Distinctions |
| TBDMS (tert-butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | ~0.9 (s, 9H), ~0.05 (s, 6H) | Two sharp singlets in distinct, uncrowded regions of the spectrum.[5] |
| TIPS (triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | ~1.00 - 1.20 (m, 21H) | A complex multiplet integrating to a large number of protons. Can be harder to distinguish from other aliphatic signals.[3] |
| TBDPS (tert-butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | ~7.3-7.7 (m, 10H), ~1.05 (s, 9H) | Presence of aromatic signals is a key identifier. Offers greater stability to acidic conditions than TBDMS.[4][10] |
| TES (triethylsilyl) | -Si(CH₂CH₃)₃ | ~0.95 (t, 9H), ~0.60 (q, 6H) | Characteristic quartet and triplet pattern. Less sterically hindered and less stable than TBDMS. |
The "clean" nature of the TBDMS ¹H NMR signals—two sharp singlets in otherwise unoccupied regions of the spectrum—makes it particularly attractive for reaction monitoring and characterization.[5]
Quality Control: Identifying Impurities and Side-Products by ¹H NMR
A crucial aspect of synthesis is ensuring the purity of the final compound. ¹H NMR is an invaluable tool for identifying common impurities that may arise during the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.[12][13]
| Potential Impurity | Structure | Diagnostic ¹H NMR Signals (δ, ppm) | Notes |
| 2-Amino-1,3-propanediol | HO-CH₂-CH(NH₂)-CH₂-OH | Absence of signals at ~0.9 and ~0.05 ppm. Presence of a broad -OH signal. | Incomplete reaction. |
| Mono-silylated Product | TBDMSO-CH₂-CH(NH₂)-CH₂-OH | Silyl signals integrate to 9H and 6H respectively. Presence of a broad -OH signal. | Incomplete reaction or use of insufficient silylating agent. |
| Triethylamine | N(CH₂CH₃)₃ | ~2.5 (q, 6H), ~1.0 (t, 9H) | Common base used in silylation; should be removed during workup.[14] |
| Silicone Grease | -(Si(CH₃)₂-O)-n | ~0.07 ppm (s) | Common contaminant from greased glassware joints.[15][16] |
| Water | H₂O | Variable, ~1.55 in CDCl₃ | Can be introduced from solvents or during workup.[15] |
Experimental Protocols
Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This protocol describes a standard procedure for the protection of 2-amino-1,3-propanediol using TBDMS-Cl.
-
Dissolution: Dissolve 2-amino-1,3-propanediol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equiv.) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Figure 2. General workflow for the synthesis and purification of the target compound.
¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak at 7.26 ppm does not typically interfere with the signals of interest.[17]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak is often sufficient for referencing. Tetramethylsilane (TMS) can be used as a reference standard (δ 0.00 ppm).[9]
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
Conclusion
The ¹H NMR spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a powerful and definitive tool for its structural elucidation and purity assessment. The characteristic signals of the TBDMS groups provide a clear and unambiguous fingerprint, distinguishing it from other silyl-protected analogs and common synthetic impurities. By understanding the principles outlined in this guide—from peak assignment and comparative analysis to impurity identification and proper experimental protocol—researchers can confidently navigate the synthesis and characterization of this valuable chemical intermediate, ensuring the integrity and success of their subsequent research and development endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Diol Protecting Groups for Organic Synthesis. BenchChem Technical Support.
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Greene, T. W., & Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Simulated reference based on content from search result[10])
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Sormunen, P., et al. (n.d.). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. (Simulated reference based on content from search result[18])
- Gelest. (n.d.). Silyl Groups. Gelest Technical Library.
- Nakashima, T., Ohmatsu, K., & Ooi, T. (n.d.). Supplementary Information: Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. The Royal Society of Chemistry.
- UvA-DARE (Digital Academic Repository). (n.d.). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops.
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Kocienski, P. J. (n.d.). Protecting Groups. Thieme. (Simulated reference based on content from search result[2])
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Sonari College. (2022).
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
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Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. (Simulated reference based on content from search result[19])
- ChemicalBook. (n.d.). tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum.
- BroadPharm. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
- BroadPharm. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
- AxisPharm. (n.d.). 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. (Simulated reference based on content from search result[12])
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum.
- Brown, W. P. (n.d.). Interpreting and explaining the H-1 hydrogen-1 (proton) NMR spectrum of propan-2-amine. Doc Brown's Chemistry.
- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Simulated reference based on content from search result[13])
- Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Bhaskar, T. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol.
- Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros.
- KGROUP. (n.d.).
- Brown, W. P. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.
- Brown, W. P. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Doc Brown's Chemistry.
- ResearchGate. (2025).
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Introduction: The Structural Imperative of a Versatile Linker
In the landscape of modern drug development and bioconjugation, the precise structural characterization of molecular building blocks is not merely a procedural step but the very foundation of reproducible and reliable science. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane stands out as a critical intermediate, valued for its unique architecture: a central aminopropane backbone flanked by two bulky tert-butyldimethylsilyl (TBDMS) ether groups.[1] This structure offers a primary amine for conjugation to biomolecules or surfaces, while the acid-labile TBDMS groups protect the hydroxyl functionalities.[1] Its applications span from being a structural spacer in drug delivery systems to a versatile linker in peptide synthesis and proteomics.[2][3]
Given its role, verifying the identity, purity, and structural integrity of this compound is paramount. While several analytical techniques can provide pieces of the puzzle, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a direct and unambiguous window into the carbon skeleton of the molecule.[4] This guide provides an in-depth examination of the ¹³C NMR analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, compares its utility against other common analytical methods, and presents the experimental rationale from a field-proven perspective.
Core Principles of ¹³C NMR: A Direct Look at the Carbon Backbone
Unlike ¹H NMR, which probes the proton environments of a molecule, ¹³C NMR provides direct information about the carbon framework.[4] The low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio make it inherently less sensitive than ¹H NMR.[4][5] However, this challenge is readily overcome with modern NMR spectrometers and techniques like proton decoupling, which simplifies the spectrum by removing ¹H-¹³C coupling and enhances signal intensity through the Nuclear Overhauser Effect (NOE).[4][5]
The resulting spectrum displays a series of single peaks (singlets), where each peak corresponds to a unique carbon environment in the molecule.[4] The position of these peaks, known as the chemical shift (δ) and measured in parts per million (ppm), is highly dependent on the electronic environment of each carbon atom.[6][7] Electronegative atoms like oxygen and nitrogen deshield the adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[7]
¹³C NMR Spectral Analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Structural Symmetry and Predicted Spectrum
A key aspect of interpreting the spectrum is to first analyze the molecule's symmetry. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane possesses a plane of symmetry passing through the C2 carbon and the amino group. This symmetry renders several carbon atoms chemically equivalent, meaning they will produce a single, combined signal in the ¹³C NMR spectrum.
Based on this symmetry, we can predict the number of distinct signals:
-
Propane Backbone: The C1 and C3 carbons are equivalent, as are the two CH₂ groups attached to them. The C2 carbon, bonded to the amine group, is in a unique environment. This results in two signals from the propane backbone.
-
TBDMS Groups: Due to the molecule's symmetry, the two TBDMS groups are identical. Within one TBDMS group:
-
The two methyl groups attached directly to the silicon atom are equivalent.
-
The tert-butyl group contains a quaternary carbon and three equivalent methyl carbons.
-
This results in three distinct signals from each TBDMS group.
-
Therefore, a pure sample of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is expected to exhibit a total of five signals in its proton-decoupled ¹³C NMR spectrum.
Anticipated Chemical Shifts
By referencing standard chemical shift tables and data for similar functional groups, we can predict the approximate regions where these five signals will appear.[7][8][9]
| Carbon Atom(s) | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C3 | CH₂-O-Si | 60 - 70 | Carbon attached to an electronegative oxygen atom is significantly deshielded. |
| C2 | CH-NH₂ | 45 - 55 | Carbon attached to a nitrogen atom. The chemical shift is distinct from the oxygen-bound carbons.[7] |
| C5, C5' | -Si-C(CH₃)₃ | 25 - 30 | Methyl carbons of the tert-butyl group. |
| C4, C4' | -Si-C(CH₃)₃ | 15 - 25 | Quaternary carbon of the tert-butyl group. Typically appears further upfield than the methyls it's attached to. |
| C6, C6', C7, C7' | Si-(CH₃)₂ | -5 - 5 | Methyl carbons directly bonded to silicon are highly shielded and characteristically appear upfield, sometimes even below the 0 ppm TMS reference. |
Note: The numbering is for assignment purposes and does not follow IUPAC nomenclature.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. The trustworthiness of the data relies on careful sample preparation and appropriate acquisition parameters.
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm which can be used as a secondary reference.[8][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.0 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
The experiment is typically performed on a spectrometer with a field strength of 75-125 MHz for ¹³C observation.
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. While longer delays are necessary for precise quantitative analysis, a 2-second delay is often sufficient for routine structural confirmation.[11]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if relative intensities are of interest, though routine ¹³C spectra are not reliably quantitative without special parameter adjustments.[5][11]
-
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis from sample preparation to structural verification.
Comparison with Alternative Analytical Techniques
While ¹³C NMR is powerful for elucidating the carbon skeleton, a comprehensive characterization relies on a multi-technique approach. Each method provides complementary information, creating a self-validating analytical system.
| Technique | Information Provided | Strengths | Limitations | Relevance to Target Molecule |
| ¹³C NMR | Carbon environments, molecular symmetry, skeletal structure. | Unambiguous carbon backbone information; excellent for identifying isomers.[4] | Low sensitivity requires more sample and/or longer acquisition times; not inherently quantitative without special setup.[5][11] | Primary: Confirms the 5 unique carbon environments and the overall molecular structure. |
| ¹H NMR | Proton environments, connectivity (through coupling), purity. | High sensitivity, fast acquisition, quantitative. | Can have complex signal overlap, especially in molecules with many similar protons. | Essential: Complements ¹³C data by showing proton signals for CH, CH₂, and CH₃ groups and their integrations. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Extremely high sensitivity, provides exact mass (HRMS). | Isomers are often indistinguishable; can be a destructive technique. | Essential: Confirms the molecular weight (347.68 g/mol ) and can help identify impurities. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information; spectrum can be complex. | Supportive: Confirms presence of N-H (amine), C-H (alkane), and Si-O-C bonds. |
| Elemental Analysis (EA) | Percentage composition of C, H, N. | Provides empirical formula. | Does not distinguish between isomers; requires high sample purity for accurate results. | Supportive: Confirms the elemental composition (C₁₅H₃₇NO₂Si₂) matches the expected formula. |
Decision Framework for Analytical Strategy
Caption: A logical flow for selecting complementary analytical techniques.
Conclusion: An Indispensable Tool for Structural Validation
For researchers, scientists, and drug development professionals, ¹³C NMR spectroscopy is an indispensable tool for the structural validation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. Its ability to provide a direct and unambiguous map of the carbon skeleton is unparalleled. The prediction of five distinct signals corresponding to the molecule's symmetric structure serves as a clear benchmark for confirming identity and assessing purity. When integrated into a comprehensive analytical workflow that includes ¹H NMR and Mass Spectrometry, ¹³C NMR analysis provides the authoritative data required to proceed with confidence in downstream applications, ensuring the integrity and reproducibility of scientific outcomes.
References
- 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine. Doc Brown's Chemistry.
- 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. AxisPharm.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. Biochemical Assay Reagent.
- Characterization of polyphenols from plant materials through their silylation and 29Si NMR spectroscopy - Line assignment through 29Si, 13C spin-spin couplings.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. B.H.U. Department of Chemistry.
- 13C NMR Chemical Shift.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. BroadPharm.
- NMR Chemical Shifts. J. Org. Chem.
- 13 Carbon NMR. University of Arizona.
- CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.
- A guide to 13C NMR chemical shift values. Compound Interest.
- 13C NMR Chemical Shift Table. N/A.
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and quantification of intermediates are paramount. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a key building block due to its protected hydroxyl groups and reactive primary amine, presents a unique analytical challenge.[1] Its analysis demands a robust methodology that can confirm its identity and purity with high fidelity. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this silylated aminopropanediol, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The Rationale for Derivatization: Enabling Gas-Phase Analysis
The parent compound, 2-amino-1,3-propanediol, is a polar molecule with low volatility due to the presence of hydroxyl and amino functional groups. Direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone of many analytical laboratories, is therefore challenging. Derivatization is a necessary step to increase the analyte's volatility and thermal stability. Silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a silyl group, is a widely used and effective technique for this purpose.[2]
The use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives is particularly advantageous. TBDMS derivatives are significantly more stable and less susceptible to hydrolysis compared to their trimethylsilyl (TMS) counterparts, a critical factor for reproducible analysis.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical determinant of the quality and nature of the mass spectral data obtained. For the TBDMS derivative of 2-amino-1,3-propanediol, the two most relevant ionization methods for GC-MS are Electron Ionization (EI) and Chemical Ionization (CI).
| Ionization Technique | Principle | Fragmentation | Molecular Ion | Key Application |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the analyte, causing electron ejection.[3] | Extensive, "hard" ionization leading to a wealth of structural information.[4] | Often weak or absent. | Structural elucidation and library matching. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, and these ions react with the analyte in a gentler process.[3] | Minimal, "soft" ionization preserving the molecular structure.[5] | Typically a strong [M+H]⁺ or adduct ion. | Molecular weight determination. |
Electron Ionization (EI): Unveiling the Structure Through Fragmentation
Electron Ionization is the workhorse of GC-MS, providing reproducible fragmentation patterns that are invaluable for structural confirmation. The high energy of EI induces significant fragmentation, creating a "fingerprint" of the molecule.[4] For 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, the EI mass spectrum is predicted to be characterized by several key fragmentation pathways, primarily driven by the stable TBDMS groups. The most characteristic fragments arise from the loss of a methyl group ([M-15]⁺) and a tert-butyl group ([M-57]⁺).
To predict the fragmentation of the target molecule, we can draw a close analogy to the experimentally determined mass spectrum of a structurally similar compound, the bis(tert-butyldimethylsilyl) ether of 1,3-propanediol, which is available in the NIST Mass Spectral Library.[6][7] The key difference is the presence of the amino group at the 2-position in our target analyte.
Predicted Fragmentation Pathway of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane under EI
Caption: Predicted EI fragmentation of the target molecule.
Chemical Ionization (CI): A Gentle Approach for Molecular Weight Confirmation
While EI is excellent for structural elucidation, the high degree of fragmentation can sometimes lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown compound.[5] This is where Chemical Ionization (CI) offers a significant advantage. CI is a "softer" ionization technique that results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺.[3]
For 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, CI would be particularly useful for unequivocally confirming its molecular weight of 347 g/mol . The choice of reagent gas in CI can influence the resulting spectrum. Methane often produces both an [M+H]⁺ ion and some adduct ions (e.g., [M+C₂H₅]⁺), while ammonia is even gentler and typically yields a strong [M+NH₄]⁺ adduct ion with minimal fragmentation.[8]
Alternative Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS after derivatization is a powerful technique, it is not the only option. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or UHPLC-MS) offers a viable alternative that avoids the need for derivatization.[9][10]
| Technique | Sample Preparation | Separation Principle | Ionization | Throughput |
| GC-MS | Derivatization required | Volatility and column interaction | EI, CI | Higher |
| HPLC-MS | Direct injection of dissolved sample | Partitioning between mobile and stationary phases | ESI, APCI | Lower |
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar, non-volatile molecules like the underivatized 2-amino-1,3-propanediol.[11] ESI would likely produce a strong protonated molecular ion [M+H]⁺, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation and obtain structural information if needed.
The primary advantage of an LC-MS approach is the elimination of the derivatization step, which can save time and reduce the potential for analytical variability. However, chromatographic resolution may not be as high as with capillary GC, and matrix effects in ESI can sometimes be a challenge.
Experimental Protocols
Protocol 1: TBDMS Derivatization for GC-MS Analysis
This protocol outlines the steps for the derivatization of 2-amino-1,3-propanediol using MTBSTFA.
Materials:
-
2-amino-1,3-propanediol standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
2 mL GC vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 2-amino-1,3-propanediol standard or sample into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial. For compounds that are difficult to derivatize, the addition of a small amount of a catalyst such as pyridine (10 µL) can be beneficial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Workflow for TBDMS Derivatization and GC-MS Analysis
Caption: Derivatization and analysis workflow.
Protocol 2: GC-MS Instrumental Parameters
These are typical starting parameters for the GC-MS analysis of TBDMS derivatives. Optimization may be required for your specific instrument and column.
-
Gas Chromatograph:
-
Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: EI or CI
-
EI Source Energy: 70 eV
-
CI Reagent Gas: Methane or Ammonia
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 50-500
-
Conclusion
The mass spectrometric analysis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is most effectively achieved through GC-MS following silylation with MTBSTFA. This approach leverages the high chromatographic resolution of GC and provides detailed structural information.
-
Electron Ionization (EI) is the preferred method for structural confirmation, yielding a rich fragmentation pattern that can be confidently identified.
-
Chemical Ionization (CI) serves as an excellent complementary technique for unambiguous molecular weight determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable, derivatization-free alternative, particularly useful for high-throughput screening, though potentially with lower chromatographic resolving power.
By understanding the principles behind these techniques and employing the appropriate experimental protocols, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and quality of their synthetic pathways.
References
-
Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Request PDF. Available at: [Link]
-
Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? IntechOpen. Available at: [Link]
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Waldhier, M., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Request PDF. Available at: [Link]
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Poplawska, M., et al. (2004). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. International Journal of Mass Spectrometry, 235(2), 163-170. Available at: [Link]
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Rivas-Cañedo, A., et al. (2012). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. Journal of Agricultural and Food Chemistry, 60(12), 3188-3195. Available at: [Link]
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A Senior Application Scientist's Guide to Silyl Ether Protection of Serinol: A TBDMS-Centric Comparison
Introduction: The Synthetic Challenge of Serinol
Serinol (2-amino-1,3-propanediol) is a highly valuable, prochiral building block in modern organic synthesis.[1] Its applications are extensive, ranging from the synthesis of pharmaceuticals like chloramphenicol and fingolimod to its use as a scaffold for X-ray contrast agents and in the preparation of modified oligonucleotides.[1][2] The synthetic utility of serinol is rooted in its trifunctional nature: a primary amine and two hydroxyl groups (one primary, one secondary). This very versatility, however, presents a significant challenge—selective functionalization. To exploit the reactivity of one functional group, the others must be temporarily masked with protecting groups.
This guide focuses on the protection of the hydroxyl moieties, a critical step before undertaking reactions such as N-acylation, N-alkylation, or oxidation. Among the myriad of alcohol protecting groups, silyl ethers stand out for their ease of installation, tunable stability, and mild removal conditions.[3][4] We will provide an in-depth comparison of the tert-butyldimethylsilyl (TBDMS) group—a workhorse in synthetic chemistry—with other common silyl ethers (TMS, TES, TIPS, TBDPS) for the protection of serinol. Our analysis is grounded in established chemical principles and supported by experimental data to guide researchers in making informed strategic decisions for their synthetic campaigns.
The Silyl Ether Family: A Spectrum of Steric Hindrance and Stability
Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base.[5] The fundamental difference between various silyl ethers lies in the steric bulk of the alkyl or aryl substituents on the silicon atom.[6][7] This steric hindrance is the primary factor governing the ease of formation, the stability of the resulting silyl ether, and the conditions required for its cleavage.[8][9]
The general order of stability for commonly used silyl ethers, which directly correlates with the steric bulk around the silicon atom, is well-documented.[5][8][10]
Relative Stability in Acidic Media: TMS < TES < TBDMS < TIPS < TBDPS
Relative Stability in Basic Media: TMS < TES < TBDMS ≈ TBDPS < TIPS
This tunable stability is the cornerstone of their strategic use, allowing for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.[5]
Caption: Relationship between steric bulk and stability in silyl ethers.
Comparative Analysis: TBDMS vs. Other Silyl Ethers for Serinol Protection
The choice of silylating agent for serinol is dictated by the desired outcome: mono-protection vs. di-protection, and selectivity for the primary vs. the secondary hydroxyl group.
Trimethylsilyl (TMS)
-
Reactivity: TMSCl is highly reactive and exhibits low steric hindrance.[11] It will rapidly protect both the primary and secondary hydroxyls of serinol, making selective mono-protection challenging.
-
Stability: TMS ethers are the least stable of the common silyl ethers. They are sensitive to moisture and can be cleaved by mild acidic conditions (e.g., aqueous workup, silica gel chromatography) or even protic solvents like methanol.[11][12] This lability makes TMS a poor choice for a robust protecting group that needs to survive subsequent reaction steps.
-
Verdict: Unsuitable for most multi-step syntheses involving serinol due to its inherent instability.
Triethylsilyl (TES)
-
Reactivity: TES offers a moderate increase in steric bulk over TMS.[11] While more stable, it often still leads to di-protection of serinol unless conditions are carefully controlled. It shows some preference for the primary hydroxyl, but selectivity can be poor.
-
Stability: TES ethers are significantly more stable than TMS ethers (approx. 64 times more stable to acid hydrolysis) but are still readily cleaved under conditions that would leave a TBDMS group intact.[5] This allows for orthogonal deprotection strategies.
-
Verdict: A viable option if only moderate stability is required, or for applications where it needs to be removed selectively in the presence of a TBDMS or TIPS group.
tert-Butyldimethylsilyl (TBDMS or TBS) - The Gold Standard
-
Reactivity & Selectivity: The TBDMS group represents an excellent balance of reactivity and steric hindrance.[7] Its significant bulk allows it to discriminate effectively between the primary and secondary hydroxyls of serinol. Using 1.0-1.1 equivalents of TBDMSCl with a base like imidazole in DMF typically results in high yields of the mono-protected primary alcohol.[13] This selectivity is a key advantage.
-
Stability: TBDMS ethers are robust and stable to a wide range of non-acidic and non-fluoride reaction conditions, including chromatography, many basic conditions, and organometallic reagents.[14] It is approximately 20,000 times more stable to acid hydrolysis than a TMS ether.[5]
-
Deprotection: Cleavage is typically achieved under mild conditions using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) in THF, or under acidic conditions such as acetic acid in THF/water or acetyl chloride in methanol.[12][15]
-
Verdict: The optimal choice for selective, robust mono-protection of serinol's primary hydroxyl group in most synthetic contexts.
Triisopropylsilyl (TIPS)
-
Reactivity & Selectivity: TIPS is significantly more sterically hindered than TBDMS.[11] This high steric demand makes it exceptionally selective for primary alcohols. Reaction with serinol would yield the primary TIPS ether exclusively. However, the silylation reaction itself is much slower and may require more forcing conditions (e.g., using the more reactive TIPS-triflate, TIPSOTf).[11]
-
Stability: TIPS ethers are considerably more stable than TBDMS ethers, particularly to acidic conditions.[5][8] This allows for the selective deprotection of a TBDMS group in the presence of a TIPS group.
-
Verdict: An excellent choice for highly selective primary alcohol protection when maximum stability is required. The trade-off is slower reaction kinetics for installation.
tert-Butyldiphenylsilyl (TBDPS)
-
Reactivity & Selectivity: Similar in steric bulk to TIPS, TBDPS is highly selective for primary alcohols.
-
Stability: The key feature of the TBDPS group is its exceptional stability towards acidic conditions, which is even greater than that of TIPS.[5][15] However, it is more labile than TIPS under basic conditions.
-
Deprotection: Removal often requires stronger fluoride sources or more forcing acidic conditions compared to TBDMS.
-
Verdict: A specialty protecting group used when extreme acid stability is paramount. For general use with serinol, TBDMS or TIPS are often more practical.
Data Presentation: Performance Comparison
| Protecting Group | Silylating Agent | Relative Steric Bulk | Typical Selectivity (1° vs 2° OH) | Relative Acid Stability | Key Deprotection Reagents |
| TMS | TMSCl | Low | Poor (Di-protection) | 1 | H₂O, MeOH, mild acid |
| TES | TESCl | Moderate | Moderate | 64 | Mild Acid, TBAF |
| TBDMS | TBDMSCl | High | Excellent | 20,000 | TBAF, CSA, AcCl/MeOH |
| TIPS | TIPSCl, TIPSOTf | Very High | Exceptional | 700,000 | TBAF (slower), HF-Py |
| TBDPS | TBDPSCl | Very High | Exceptional | 5,000,000 | TBAF, HF-Py |
| Relative stability data is approximate and serves as a guide.[5] |
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale for the selective protection and subsequent deprotection of serinol.
Workflow for Selective Mono-protection of Serinol
Caption: General synthetic workflow using TBDMS protection of serinol.
Protocol 1: Selective Mono-Silylation of Serinol with TBDMSCl
This protocol leverages the steric hindrance of the TBDMS group to selectively protect the primary hydroxyl group of serinol.
-
Rationale: Imidazole is used as a base and catalyst. It reacts with TBDMSCl to form N-(tert-butyldimethylsilyl)imidazole, a more reactive silylating agent than TBDMSCl itself.[12] DMF is an excellent polar aprotic solvent for this reaction. Using a slight excess of serinol or precisely one equivalent of TBDMSCl maximizes mono-protection.
-
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add serinol (1.0 eq.).
-
Dissolve the serinol in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Add imidazole (2.5 eq.) to the solution and stir until fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting diol.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-O-TBDMS protected serinol.
-
Protocol 2: Deprotection of TBDMS-Protected Serinol with TBAF
This is the most common and mild method for TBDMS ether cleavage.
-
Rationale: The fluoride ion has an exceptionally high affinity for silicon, leading to the formation of a very strong Si-F bond. This bond formation is the thermodynamic driving force for the cleavage of the Si-O bond.[4][12] TBAF is a convenient, organic-soluble source of fluoride ions.
-
Procedure:
-
Dissolve the TBDMS-protected serinol derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flask.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude alcohol can be purified by flash chromatography if necessary.
-
Conclusion and Recommendations
For the vast majority of synthetic applications involving serinol, the TBDMS group offers the best combination of performance characteristics. Its ability to be installed with high regioselectivity for the primary hydroxyl group, coupled with its robust stability and mild deprotection conditions, makes it the protecting group of choice.
-
Choose TBDMS for general-purpose, selective mono-protection.
-
Choose TIPS when enhanced stability to acidic conditions is required, and you can tolerate slower silylation kinetics.
-
Choose TES if you need a moderately stable group that can be removed orthogonally in the presence of TBDMS or TIPS.
-
Avoid TMS for all but the most transient protection schemes due to its high lability.
By understanding the principles of steric hindrance and stability outlined in this guide, researchers can confidently select the appropriate silyl protecting group to advance their synthesis of complex molecules derived from serinol.
References
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
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König, H. F., Rummel, L., Hausmann, H., Becker, J., Schümann, J. M., & Schreiner, P. R. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670–4679. Retrieved from [Link]
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Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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König, H. F., Rummel, L., Hausmann, H., Becker, J., Schümann, J. M., & Schreiner, P. R. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. PubMed. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. Retrieved from [Link]
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Bolt, M., & van der Marel, G. A. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]
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Bolt, M., & van der Marel, G. A. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. Retrieved from [Link]
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Kushwaha, B., Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2022). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 27(19), 6249. Retrieved from [Link]
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Semantic Scholar. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
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ResearchGate. (2025, August 6). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
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Kumar, P., Kumar, R., & Barman, J. (2015). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. RSC Advances, 5(105), 86266-86269. Retrieved from [Link]
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Unlocking Superior Performance in Bioconjugation: A Comparative Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
In the intricate landscape of drug development and molecular biology, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and overall success of a bioconjugate. This guide provides an in-depth technical comparison of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a serinol-derived linker, against other commonly employed linkers in key application areas. We will explore the fundamental advantages conferred by its unique structure, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in making informed decisions for their next breakthrough.
The Decisive Role of the Linker in Bioconjugate Design
A linker is more than a mere spacer; it is a dynamic component that dictates the pharmacokinetic and pharmacodynamic properties of a bioconjugate. Whether in an antibody-drug conjugate (ADC), a synthetic oligonucleotide, or a proteolysis-targeting chimera (PROTAC), the linker's stability in circulation and its cleavage characteristics at the target site are paramount. Premature cleavage can lead to off-target toxicity, while a linker that is too robust can prevent the release of the active payload, rendering the conjugate ineffective.[1]
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane emerges as a superior choice in many contexts due to the inherent properties of its twin tert-butyldimethylsilyl (TBDMS) ether groups. These bulky silyl ethers provide a unique combination of stability and controlled release, offering a significant advantage over many traditional linker technologies.
At the Core of Stability: The TBDMS Advantage
The defining feature of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is the presence of two TBDMS-protected hydroxyl groups. The remarkable stability of TBDMS ethers is primarily attributed to the significant steric hindrance imparted by the bulky tert-butyl group.[2] This steric shield effectively protects the silicon-oxygen bond from nucleophilic attack and hydrolysis, making it significantly more robust than simpler silyl ethers like trimethylsilyl (TMS) ethers.[3] This enhanced stability is not merely theoretical; it has been quantified to be approximately 10,000 times greater towards hydrolysis than the trimethylsilyloxy group.
This inherent stability translates directly to the performance of the linker in biological systems, particularly in the demanding environment of the bloodstream.
Application Spotlight I: Revolutionizing Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, plasma stability is a critical attribute for a successful therapeutic. The linker must remain intact in circulation to prevent the premature release of the potent cytotoxic payload, which could otherwise lead to systemic toxicity.[4] Here, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, as a representative of the silyl ether class of linkers, demonstrates a clear superiority over traditional acid-cleavable linkers.
Comparative Plasma Stability Data
| Linker Type | Example | Half-life (t½) in Human Plasma | Key Characteristic |
| Silyl Ether | MMAE Conjugate | > 7 days | High plasma stability, acid-cleavable. [5] |
| Hydrazone | Phenylketone-derived | ~2 days | Sensitive to acidic pH, but can exhibit instability at physiological pH.[4] |
| Carbonate | Sacituzumab govitecan | 36 hours | pH-dependent cleavage, but can show unsatisfactory plasma stability.[5] |
As the data clearly indicates, silyl ether linkers offer a significantly longer plasma half-life compared to hydrazone and carbonate linkers. This extended stability minimizes off-target toxicity and widens the therapeutic window, allowing for more of the potent payload to reach the tumor cells.[5] The acid-labile nature of the silyl ether bond ensures that the payload is efficiently released in the acidic environment of the endosomes and lysosomes of cancer cells.[6]
Experimental Protocol: Conjugation of a Payload to an Antibody using 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane-derived Linker
This protocol outlines a general strategy for the conjugation of a drug payload containing a carboxylic acid to an antibody via the primary amine of the 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane linker.
-
Activation of the Payload: a. Dissolve the carboxylic acid-containing payload in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). b. Add 1.2 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.2 equivalents of N-hydroxysuccinimide (NHS). c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester.
-
Linker-Payload Conjugation: a. To the solution of the activated payload, add a solution of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.0 equivalent) in DMF. b. Stir the reaction at room temperature overnight. c. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the linker-payload conjugate. d. Purify the conjugate by column chromatography on silica gel.
-
Antibody Conjugation: a. Prepare the antibody in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-7.5. b. Add the purified linker-payload conjugate (typically in a 5-10 fold molar excess over the antibody) to the antibody solution. The linker-payload should be dissolved in a co-solvent like dimethyl sulfoxide (DMSO) to ensure solubility. c. Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle agitation. d. The reaction is quenched by the addition of an excess of a small molecule amine, such as Tris buffer. e. The resulting ADC is purified by size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
Application Spotlight II: Enhancing Oligonucleotide Synthesis and Modification
In the field of nucleic acid therapeutics and diagnostics, the ability to introduce modifications at specific positions within an oligonucleotide is crucial. Non-nucleosidic linkers, such as those derived from 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, offer a versatile scaffold for such modifications.[7] The primary amine serves as a convenient attachment point for a variety of functionalities, including fluorescent dyes, biotin, or other bioactive molecules.
The robust nature of the TBDMS protecting groups is a significant advantage during the demanding conditions of solid-phase oligonucleotide synthesis.[8] They remain stable throughout the iterative cycles of coupling, capping, and oxidation, ensuring the integrity of the linker until the final deprotection step.[]
Experimental Protocol: Preparation of a Phosphoramidite of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and its Incorporation into an Oligonucleotide
-
Protection of the Amine: a. React 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane with a suitable protecting group for the primary amine, such as a trifluoroacetyl or a fluorenylmethyloxycarbonyl (Fmoc) group, under standard conditions.[10]
-
Phosphitylation: a. The resulting N-protected diol is then phosphitylated at one of the hydroxyl groups (after selective deprotection if necessary, though the primary hydroxyls are sterically hindered by the TBDMS groups) using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA).[11]
-
Solid-Phase Oligonucleotide Synthesis: a. The synthesized phosphoramidite can be used as a non-nucleosidic building block in a standard automated DNA/RNA synthesizer. b. The phosphoramidite is coupled to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support using an activator such as 5-ethylthio-1H-tetrazole.[12] Due to the steric hindrance of the TBDMS groups, extended coupling times or the use of a more potent activator might be necessary to achieve high coupling efficiencies.[][]
-
Deprotection and Cleavage: a. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. b. The TBDMS groups are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). c. The amine protecting group is removed according to its specific chemistry (e.g., ammonia for trifluoroacetyl, piperidine for Fmoc).
Application Spotlight III: Advancing PROTACs through Linker Optimization
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14] The linker in a PROTAC is not just a spacer but plays a crucial role in determining the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule, such as cell permeability.[15]
The hydrophobicity of the linker is a key parameter influencing the cell permeability of PROTACs.[5][16][17][18] The two bulky and lipophilic TBDMS groups in 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane can significantly increase the hydrophobicity of the resulting PROTAC. While excessive hydrophobicity can sometimes be detrimental, a degree of lipophilicity is often required for passive diffusion across cell membranes.[17] The serinol backbone provides a degree of flexibility, and the primary amine allows for versatile attachment to either the target-binding ligand or the E3 ligase-binding ligand.
Challenges and Considerations: Steric Hindrance and Hydrophobicity
While the steric bulk of the TBDMS groups is a major advantage for stability, it can also present challenges. During chemical synthesis, particularly in steps like phosphoramidite coupling in oligonucleotide synthesis, the steric hindrance can slow down reaction rates and may require more forcing conditions or specialized activators to achieve high yields.[3][]
The increased lipophilicity imparted by the TBDMS groups needs to be carefully considered in the context of the overall drug design. While it can enhance membrane permeability, it may also lead to issues with aqueous solubility, aggregation, or non-specific binding.[5][16][17][18] Therefore, the design of the final bioconjugate may require the incorporation of hydrophilic moieties to balance the overall physicochemical properties.
Conclusion: A Versatile and Robust Linker for Advanced Bioconjugation
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane offers a compelling set of advantages for researchers and drug developers working in the field of bioconjugation. Its core strengths lie in the exceptional stability of the TBDMS ether linkages, which translates to superior performance in demanding biological environments, particularly in the context of ADCs. The presence of a primary amine provides a versatile handle for conjugation, making it a valuable building block for the synthesis of modified oligonucleotides and the optimization of PROTACs.
While considerations around steric hindrance and hydrophobicity are important, these can be addressed through careful synthetic planning and molecular design. The evidence strongly suggests that for applications demanding high stability and controlled release, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and related silyl ether linkers represent a significant advancement over many conventional linker technologies.
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Zhou, B., et al. (2019). Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Molecules, 24(21), 3889. [Link]
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van der Meer, R., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(5), 756-762. [Link]
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van der Meer, R., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications.[Link]
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van der Meer, R., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ResearchGate.[Link]
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Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.[Link]
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Kumar, P., et al. (1998). A New Synthetic Protocol for Labeled Oligonucleotides, Using a Chemically Cleavable Universal Linker. Nucleic Acids Research, 26(14), 3314-3320. [Link]
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Wikipedia. (2023, October 27). Oligonucleotide synthesis. Wikipedia.[Link]
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ResearchGate. (n.d.). Representative of the cleavable linkers in PROTAC designs. ResearchGate.[Link]
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Scott, J. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 625-637. [Link]
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Ravikumar, V. T., et al. (2008). UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs. Organic Process Research & Development, 12(3), 399-410. [Link]
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Laurent, A., et al. (2001). Tandem oligonucleotide synthesis using linker phosphoramidites. Nucleic Acids Research, 29(12), 2497-2505. [Link]
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LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.[Link]
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Punit, P., et al. (2014). Synthesis of a 2'-amino-alpha-L-LNA-T phosphoramidite. ResearchGate.[Link]
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Prhavc, M., et al. (2000). C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation Into Oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1803-1823. [Link]
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Guzaev, A. (2002). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku.[Link]
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Laha, J. K., et al. (2024). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv.[Link]
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Nishida, R., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Pitsch, S., et al. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Helvetica Chimica Acta, 84(12), 3773-3795. [Link]
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Sheng, J., et al. (2008). Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 34(1), 4.35.1-4.35.18. [Link]
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Analytical methods for assessing the purity of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
In the landscape of pharmaceutical development and complex organic synthesis, the structural integrity and purity of intermediates are paramount. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS No. 188538-25-2) serves as a critical bifunctional linker and building block, where its primary amine allows for conjugation, while the two hydroxyl groups are protected by bulky tert-butyldimethylsilyl (TBDMS) ethers.[1] The efficacy, safety, and reproducibility of downstream applications hinge on the precise purity of this molecule. A purity of 96% is commercially available, but for many applications, a more rigorous assessment and higher purity are essential.[2]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Subject: 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This molecule is synthesized by the silylation of 2-amino-1,3-propanediol. The TBDMS protecting groups are chosen for their significant steric hindrance, which imparts greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[3][4] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers, a critical feature for surviving various reaction conditions.[3][5] However, they are not impervious, being susceptible to acidic conditions and fluoride ion-mediated cleavage.[6]
Understanding the likely synthesis route allows us to anticipate potential impurities:
-
Starting Material: Unreacted 2-amino-1,3-propanediol.
-
Intermediates: Mono-silylated species (2-amino-1-(tert-butyldimethylsilanoxy)-3-hydroxypropane).
-
By-products: Reagents from the silylation reaction (e.g., imidazole, triethylamine) and their salts.
-
Degradation Products: Hydrolysis products where one or both TBDMS groups have been cleaved.
An effective analytical method must be able to separate, identify, and quantify these potential contaminants from the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
Silylation is a cornerstone technique in analytical chemistry specifically designed to make polar molecules amenable to GC analysis by increasing their volatility and thermal stability.[7][8] Given that our target compound is already silylated, GC-MS is an inherently suitable and powerful tool for its purity assessment.[9]
Expertise & Experience: The "Why" Behind the GC-MS Protocol
The primary advantage of GC-MS is its exceptional chromatographic resolution and the structural information provided by the mass spectrometer. The choice of a mid-polarity column is strategic; it provides a good balance for resolving the main compound from both the more polar, under-silylated impurities and any less polar, process-related by-products. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which act as a "fingerprint" for the compound and its impurities, allowing for confident identification against spectral libraries.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of an anhydrous, inert solvent such as Dichloromethane (DCM) or Ethyl Acetate. The use of an anhydrous solvent is critical to prevent on-column hydrolysis of the silyl ethers.
-
GC System & Column:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/Splitless inlet at 280°C with a split ratio of 50:1.
-
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Trustworthiness: A Self-Validating System
The protocol's trustworthiness is established by co-injecting a known internal standard for quantification and by the mass spectral data. The fragmentation pattern of the main peak should exhibit characteristic ions for TBDMS compounds, such as the loss of a tert-butyl group ([M-57]⁺). Each identified impurity should also have a logical fragmentation pattern consistent with its proposed structure.
Data Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC): The Polarity Specialist
While GC-MS is a natural fit, HPLC, particularly Reversed-Phase (RP-HPLC), remains a workhorse in pharmaceutical analysis.[10] However, analyzing a primary amine like our target compound can be challenging on standard silica-based C18 columns due to interactions between the protonated amine and acidic silanol groups on the silica surface, leading to poor peak shape and tailing.[11][12]
Expertise & Experience: The "Why" Behind the HPLC Protocol
To overcome the challenges of analyzing a basic compound, we must control the mobile phase and select the right column. We employ a modern, ultra-inert C18 column, which has minimal residual silanol activity, thereby improving peak shape.[13] The mobile phase contains a low concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA), which serves two purposes: it protonates the analyte's amine group and pairs with it, masking its interaction with any remaining silanols. A gradient elution from water to acetonitrile is necessary to elute the highly nonpolar, silylated compound while still providing separation from more polar impurities like the starting aminodiol.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
-
HPLC System & Column:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: A modern, base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 30°C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Detector: DAD, monitoring at 210 nm. Since the molecule lacks a strong chromophore, low UV detection is required. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be used for more universal detection.
-
Trustworthiness: A Self-Validating System
The method's validity is supported by peak shape analysis and mass balance. The main peak should exhibit a high symmetry factor (typically >0.95). Spiking the sample with a small amount of the starting material (2-amino-1,3-propanediol) should result in a sharp, well-resolved peak at a much earlier retention time, confirming the method's ability to separate this key impurity.
Data Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. Its quantitative application, qNMR, is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the analyte itself.[14][15] The signal integral is directly proportional to the number of nuclei, providing an absolute measure of purity.[16]
Expertise & Experience: The "Why" Behind the qNMR Protocol
The power of qNMR lies in its ability to provide a purity value traceable to the International System of Units (SI) by using a certified internal standard.[17] We choose an internal standard (e.g., maleic acid) with sharp, well-resolved signals that do not overlap with any signals from our analyte or expected impurities. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for silylated compounds. A long relaxation delay (D1) is crucial; it ensures that all protons, regardless of their chemical environment, have fully relaxed before the next pulse, which is essential for accurate integration and, therefore, accurate quantification.[18]
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, CAS 110-16-7) into the same NMR tube.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker AVANCE III 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse ('zg30').
-
Acquisition Parameters:
-
Pulse Angle: 30° (to reduce relaxation time).
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of both analyte and standard).
-
Number of Scans (NS): 16-32 (for good signal-to-noise).
-
Acquisition Time (AQ): ~4 seconds.
-
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the 18 protons of the two tert-butyl groups) and a signal from the internal standard (e.g., the 2 protons of maleic acid).
-
-
Purity Calculation:
-
The purity (P) as a weight percentage (w/w %) is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and Pstd = Purity of the standard.
-
Trustworthiness: A Self-Validating System
The qNMR method is inherently self-validating through the use of a certified reference material. The final purity value is absolute and does not depend on the response factor of a detector. The full ¹H NMR spectrum also provides qualitative information about any proton-containing impurities present in the sample above the detection limit (~0.1%).
Data Visualization: qNMR Workflow
Caption: Workflow for qNMR purity determination.
Comparative Analysis Summary
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high-throughput screening.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point, detection by mass | Separation by polarity, detection by UV or light scattering | Quantitative measurement based on nuclear spin in a magnetic field |
| Primary Use | Impurity profiling, identification of volatile impurities | Quantification of main component and known impurities | Absolute purity determination, structural confirmation |
| Sensitivity | High (ppm to ppb level) | Moderate to High (ppm level) | Lower (~0.1% for impurities) |
| Specificity | Very High (Mass fragmentation provides structural info) | Moderate (Retention time based, detector dependent) | Very High (Chemical shift is highly specific) |
| Quantification | Relative (% Area); requires internal standard for accuracy | Relative (% Area); requires reference standards for accuracy | Absolute (Primary method); uses certified internal standard |
| Sample Prep | Simple dilution in anhydrous solvent | Simple dilution; mobile phase considerations are key | Requires accurate weighing of sample and standard |
| Analysis Time | ~20-30 minutes per sample | ~20-25 minutes per sample | ~10-15 minutes per sample (plus longer relaxation delay) |
| Key Advantage | Excellent for separating volatile impurities and providing structural identification. | Widely available, robust, good for non-volatile impurities. | Provides an absolute, non-destructive purity value without needing an analyte-specific standard. |
| Key Limitation | Not suitable for non-volatile or thermally labile impurities. | Peak shape can be poor for amines on standard columns; lacks universal detection with UV. | Lower sensitivity for trace impurity detection; high capital cost of equipment. |
Conclusion
For a comprehensive purity assessment of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a multi-faceted approach is recommended.
-
GC-MS stands out as the optimal technique for routine quality control and impurity profiling. Its ability to separate and identify volatile, structurally related impurities like the mono-silylated intermediate is unparalleled.
-
HPLC serves as a valuable orthogonal technique, particularly for detecting non-volatile impurities such as the starting 2-amino-1,3-propanediol or salts from the synthesis.
-
Quantitative NMR (qNMR) is the definitive method for establishing the absolute purity of a reference batch. It provides the most accurate and defensible purity value, which can then be used to qualify reference standards for other relative methods like HPLC and GC.
By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and consistency of this critical synthetic building block, ultimately contributing to more reliable and reproducible scientific outcomes.
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A Researcher's Guide to the Synthesis of Functionalized Serinol Derivatives: A Comparative Analysis
Introduction: The Versatility of Serinol and its Derivatives
Serinol, or 2-amino-1,3-propanediol, is a deceptively simple, prochiral amino alcohol that serves as a cornerstone in the synthesis of a vast array of complex and biologically significant molecules.[1][2] Its structural analogy to the amino acid serine provides a chiral backbone that is integral to natural products like sphingolipids and has been incorporated into a range of pharmaceuticals, including the multiple sclerosis drug Fingolimod and various X-ray contrast agents.[1][3] The ability to introduce diverse functionalities onto the serinol scaffold is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to functionalized serinol derivatives, offering field-proven insights and experimental data to inform the selection of the most appropriate strategy for a given research objective. We will delve into the nuances of each approach, from traditional chemical syntheses starting from petrochemical precursors to more modern strategies leveraging the chirality of natural amino acids and the precision of biocatalysis.
I. The Chiral Pool Approach: Leveraging L-Serine
The most common and arguably most elegant approach to chiral functionalized serinol derivatives begins with the readily available and optically pure amino acid, L-serine. This strategy capitalizes on the inherent chirality of the starting material to construct complex stereochemically defined targets.
A. The Gateway to Functionality: Garner's Aldehyde
A pivotal intermediate in serine-based syntheses is (S)-tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, widely known as Garner's aldehyde.[4][5][6] This configurationally stable chiral aldehyde serves as a versatile three-carbon building block for the stereoselective synthesis of a multitude of amino alcohol derivatives.[4][5]
Synthetic Workflow: From L-Serine to Garner's Aldehyde
The synthesis of Garner's aldehyde from L-serine typically involves a three-step sequence: protection of the amino and hydroxyl groups, followed by the reduction of the carboxylic acid moiety.
Caption: A simplified workflow for the synthesis of Garner's aldehyde from L-serine.
Experimental Protocol: A Scalable Synthesis of (S)-Garner's Aldehyde
This protocol is adapted from a procedure known for its scalability and high enantiomeric purity of the final product.[5]
-
Esterification and N-protection of L-Serine: L-serine (1.0 mol) is suspended in methanol and acetyl chloride is added dropwise at 0 °C. The mixture is then warmed to 50 °C and stirred until the reaction is complete. After cooling, triethylamine and Boc-anhydride are added to protect the amino group.
-
Acetonide Formation: The N-Boc protected serine methyl ester is dissolved in dichloromethane, and 2,2-dimethoxypropane and a catalytic amount of BF₃·Et₂O are added. The reaction is stirred at room temperature until completion.
-
Reduction to Garner's Aldehyde: The purified protected serine ester is dissolved in toluene and cooled to -78 °C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C. The reaction is quenched with methanol at low temperature, followed by an aqueous workup to yield Garner's aldehyde.
Diastereoselective Additions to Garner's Aldehyde
The true utility of Garner's aldehyde lies in its reactions with various nucleophiles, which proceed with a high degree of diastereoselectivity, primarily governed by the Felkin-Anh model. This allows for the controlled installation of a new stereocenter and the elaboration of the carbon skeleton.
Caption: Felkin-Anh model predicting the major diastereomer in nucleophilic additions to Garner's aldehyde.
Table 1: Comparison of Synthetic Routes to Garner's Aldehyde
| Method | Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess (ee) | Scalability | Key Advantages | Key Disadvantages |
| Original Garner | L-Serine | Boc₂O, MeI, p-TsOH, DIBAL-H | 46-58% | High | Moderate | Established method | Moderate yield, potential for racemization |
| Dondoni | L-Serine | LiAlH₄, Swern oxidation | 75-85% | 96-98% | Good | High yield and ee | Requires cryogenic conditions for Swern |
| Koskinen | L-Serine | AcCl, Boc₂O, BF₃·Et₂O, DIBAL-H | 66-71% | 97% | High (up to 0.5 mol scale reported) | Good yield, high ee, scalable | Requires careful temperature control during reduction |
| Burke & Clemens | Funk's alkene | Asymmetric hydroformylation | 70-71% | 94-97% | Potentially high | Catalytic asymmetric approach | Multi-step synthesis of starting alkene |
II. Direct Functionalization of Serinol
For applications where the inherent chirality of serinol is not required or can be introduced later, direct functionalization of commercially available serinol offers a straightforward and often more sustainable approach.
A. "Green" Synthesis of Imines and Oxazolidines
A particularly attractive method for the direct functionalization of serinol involves its solvent-free and catalyst-free reaction with aldehydes and ketones.[7] This approach is highly regioselective, with the outcome dictated by the steric and electronic properties of the carbonyl compound.
-
Formation of 1,3-Oxazolidines: Reaction with sterically unhindered aldehydes and ketones predominantly yields 1,3-oxazolidine derivatives.[7]
-
Formation of Imines: Aromatic or sterically hindered carbonyl compounds, or those that form conjugated systems, lead to the formation of imines.[7]
Experimental Protocol: Solvent-Free Synthesis of a Serinol-Derived Oxazolidine
-
Reaction Setup: In a round-bottom flask, serinol (1.0 eq) and an excess of the desired aldehyde or ketone (e.g., acetone) are combined with sodium sulfate as a drying agent.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Workup: The sodium sulfate is removed by filtration, and the excess carbonyl compound is removed under reduced pressure to afford the oxazolidine product in high yield (typically 56-95%).[7]
B. N-Acylation of Serinol
The amino group of serinol can be selectively acylated under mild conditions to provide N-acylated serinol derivatives, which are precursors to important molecules like ceramides.
III. Routes from Petrochemical Feedstocks
Historically, and in many industrial settings, serinol is synthesized from readily available petrochemical starting materials.[1][2] While often cost-effective for large-scale production, these methods can involve hazardous reagents and generate significant waste.
A. From 2-Nitro-1,3-Propanediol
A common industrial route involves the hydrogenation of 2-nitro-1,3-propanediol, which is itself derived from the condensation of nitromethane and formaldehyde.[1][2][8]
Synthetic Workflow: Serinol from Nitromethane
Caption: A typical industrial route to serinol from nitromethane.
Key Considerations:
-
Yields: This process can achieve high yields, with reports of up to 93% for the formation of serinol oxalate from the nitropropanediol salt.[2] Hydrogenation of the sodium salt of 2-nitro-1,3-propanediol can yield serinol in the range of 30-50% under certain conditions, with process improvements pushing this higher.[8]
-
Safety: Both nitromethane and 2-nitro-1,3-propanediol are energetic materials and require careful handling, especially on a large scale.[1][2]
-
Catalysts: The hydrogenation step typically employs catalysts such as palladium on carbon or Raney nickel under elevated hydrogen pressure.[1][2][8]
B. From Dihydroxyacetone and its Derivatives
Another established route starts with dihydroxyacetone (DHA). Reductive amination of DHA or the reduction of dihydroxyacetone oxime can produce serinol.[1][2] The reduction of dihydroxyacetone oxime with rhodium on alumina as a catalyst can yield crude serinol in 90% yield.[2]
Table 2: Comparison of Major Synthetic Routes to Functionalized Serinol Derivatives
| Synthetic Strategy | Starting Material(s) | Key Features | Stereocontrol | Scalability | Cost-Effectiveness |
| From L-Serine via Garner's Aldehyde | L-Serine | Versatile chiral building block, wide range of functionalization possible. | Excellent, derived from starting material. | Good, demonstrated on a multi-mole scale. | Higher initial cost due to chiral starting material. |
| Direct Functionalization of Serinol | Serinol, Aldehydes/Ketones | "Green" synthesis, simple, high-yielding for specific derivatives. | Not inherent, requires chiral reagents or resolution for enantiopure products. | Excellent, suitable for large-scale production. | Generally lower, depends on the cost of the carbonyl compound. |
| From Petrochemical Precursors | Nitromethane, Dihydroxyacetone | Established industrial processes, high throughput. | Achiral synthesis, requires resolution for enantiopure products. | Very high, designed for industrial production. | Most cost-effective for racemic serinol production. |
| Chemoenzymatic Synthesis | Serinol derivatives, Prochiral ketones | High enantioselectivity, mild reaction conditions. | Excellent, enzyme-controlled. | Moderate, can be limited by enzyme stability and cost. | Can be higher due to enzyme and cofactor costs. |
IV. The Biocatalytic Frontier: Chemoenzymatic Approaches
The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral serinol derivatives. Enzymes offer unparalleled stereoselectivity under mild reaction conditions.
A. Lipase-Catalyzed Kinetic Resolution
Lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives. In the context of serinol, this can be applied to resolve racemic N-protected serinol esters or other functionalized derivatives. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
B. Transaminase-Mediated Synthesis
Transaminases are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[9][10] A keto-functionalized serinol derivative could be a substrate for a transaminase, which would install the amino group with high enantioselectivity. This approach is particularly valuable for creating non-natural amino alcohol structures. The coupling of transketolase and transaminase reactions in a cascade has been demonstrated for the synthesis of chiral amino alcohols.[11]
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route to a functionalized serinol derivative is a multi-faceted decision that depends on the specific goals of the research program.
-
For the synthesis of complex, stereochemically defined molecules where chirality is paramount, the L-serine to Garner's aldehyde pathway remains the gold standard, offering a reliable and versatile platform.
-
When the target is a simpler derivative, such as an oxazolidine or an N-acylated product, and high throughput with minimal environmental impact is desired, the direct functionalization of serinol is an excellent choice.
-
For the large-scale, cost-effective production of racemic serinol as a starting material, the traditional routes from petrochemical feedstocks are well-established, though they come with safety and environmental considerations.
-
Finally, for the synthesis of highly enantiopure derivatives, especially those with non-natural stereochemistries, chemoenzymatic methods offer a powerful and increasingly viable alternative.
By understanding the strengths and limitations of each approach, researchers and drug development professionals can make informed decisions to efficiently access the diverse and valuable class of functionalized serinol derivatives.
References
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
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Galimberti, A., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Sustainable Chemistry & Engineering. [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
- Process for the production of SERINOL (2-amino-1,3-propanediol). (2000).
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Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
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Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
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Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. ResearchGate. [Link]
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Gouda, M. A., et al. (2014). Design and synthesis of some substituted 1H-pyrazolyl-oxazolidines or 1H-pyrazolyl-thiazolidines as anti-inflammatory-antimicrobial agents. PubMed. [Link]
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Villegas-Torres, M. F., et al. (2015). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. PMC. [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. ResearchGate. [Link]
-
Luo, H., et al. (2023). Engineering ω-transaminase for efficient dihydroxyacetone transamination in serinol biosynthesis starting from methanol. PMC. [Link]
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. Scite.ai. [Link]
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Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
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Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PMC. [Link]
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A new technology for the synthesis of serinol. (2017). Eureka | Patsnap. [Link]
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Ingram, C. U. (2007). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]
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Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
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Sharma, P., & Kumar, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Pure and Applied Microbiology. [Link]
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Singh, R. K., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
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A Researcher's Guide to the Effective Deprotection of Bis-TBDMS Ethers
The tert-butyldimethylsilyl (TBDMS or TBS) ether is a cornerstone of hydroxyl group protection in modern organic synthesis, prized for its robustness and predictable reactivity.[1] However, the successful execution of a complex synthetic route, particularly in drug development, often hinges on the efficient and selective removal of these protecting groups. This guide offers a comprehensive comparison of prevalent deprotection methods for molecules containing two TBDMS ethers (bis-TBDMS ethers), providing the experimental data and mechanistic insights necessary for researchers to make informed strategic decisions.
The Strategic Challenge: Cleaving the Si-O Bond
The stability of the TBDMS group is a significant asset, rendering it inert to a wide array of reagents. This same stability, however, necessitates specific and sometimes potent reagents for its removal. The primary challenge in deprotecting bis-TBDMS ethers lies in achieving complete and clean conversion to the corresponding diol without inducing unwanted side reactions or affecting other sensitive functionalities within the molecule. The choice of deprotection method is therefore a critical parameter that must be tailored to the specific substrate.
Fluoride-Based Reagents: The Workhorse Method
The exceptional affinity of fluoride for silicon makes fluoride-based reagents the most common and generally most effective choice for cleaving silyl ethers.[2] The reaction proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate which then fragments to release the alkoxide and a stable silyl fluoride.[3]
Tetrabutylammonium Fluoride (TBAF)
TBAF is the most widely used fluoride source due to its excellent solubility in common organic solvents like tetrahydrofuran (THF).[3] It is typically sold as a 1 M solution in THF.
Mechanism of TBAF-Mediated Deprotection:
Sources
A Comparative Guide to the Applications of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis, drug delivery, and chiral auxiliaries, the strategic use of protecting groups is paramount. Among the myriad of available building blocks, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a silyl-protected derivative of serinol, has emerged as a valuable and versatile synthon. This guide provides an in-depth technical comparison of this compound with alternative strategies, supported by experimental data, to inform its application in complex synthetic endeavors.
Introduction: The Strategic Advantage of a Silyl-Protected Serinol Synthon
2-Amino-1,3-propanediol (serinol) is a trifunctional molecule offering a primary amine and two primary hydroxyl groups. This structure makes it an attractive scaffold for creating branched structures in peptides, linkers for bioconjugation, and chiral auxiliaries. However, the similar reactivity of its functional groups necessitates a robust protection strategy to achieve selective transformations.
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane capitalizes on the utility of the tert-butyldimethylsilyl (TBDMS) ether protecting group. The TBDMS group offers a favorable balance of stability under a range of reaction conditions, yet can be readily cleaved under specific, mild conditions, typically with a fluoride source or acid.[1] This "tunable" stability is a key advantage in multi-step syntheses. The primary amine of this compound remains available for a variety of nucleophilic reactions, including amide bond formation with carboxylic acids or active esters.[2]
Core Applications and Performance Comparison
The primary utility of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane lies in its ability to act as a serinol equivalent where the hydroxyl groups are masked, allowing for selective reaction at the amine. This is particularly relevant in the following areas:
-
Peptide Synthesis: As a building block for introducing branching or for the synthesis of peptide-drug conjugates.
-
Linker Chemistry: Serving as a scaffold for constructing linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[3][4]
-
Chiral Auxiliaries: As a precursor for the synthesis of chiral ligands and auxiliaries for asymmetric synthesis.
Comparative Analysis of Diol Protection Strategies for Serinol
The choice of protecting group for the diol of serinol is critical and dictates the synthetic routes that can be employed. The TBDMS groups in 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane offer distinct advantages and disadvantages when compared to other common protecting groups.
| Protecting Group | Structure | Stability | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid.[5] | Good stability, readily introduced and removed under specific, mild conditions. | Sensitive to strong acids and fluoride. |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[5] | Rigid structure can influence stereochemistry; can be regioselectively opened. | Requires acidic conditions or hydrogenation for removal. |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[5] | Easy to introduce, stable to many conditions. | Requires acidic conditions for removal. |
| Benzyl (Bn) | Ether | Robust, stable to a wide range of conditions. | Hydrogenolysis (Pd/C, H₂). | Very stable. | Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups. |
The orthogonality of the TBDMS group to many other protecting groups is a significant advantage. For example, in a molecule containing both a TBDMS ether and a benzyl ether, the TBDMS group can be selectively removed with fluoride without affecting the benzyl group.
Experimental Protocols and Workflows
Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
The synthesis of the title compound is typically achieved by the silylation of 2-amino-1,3-propanediol (serinol).
Protocol: TBDMS Protection of Serinol
-
To a solution of 2-amino-1,3-propanediol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 equiv).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (2.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Diagram: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
Caption: Synthesis of the target compound from serinol.
Application in the Synthesis of Divalent Amides
A practical application of a di-TBDMS protected serinol derivative is in the synthesis of divalent compounds, which can act as scaffolds for multivalent ligands.[6]
Protocol: Synthesis of a Divalent Amide
-
Dissolve 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (2.0 equiv) and a base such as triethylamine (2.2 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
To this solution, add a solution of a dicarboxylic acid dichloride (e.g., terephthaloyl chloride, 1.0 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product is the TBDMS-protected divalent amide, which can be purified by column chromatography.
Diagram: Workflow for Divalent Amide Synthesis
Caption: Synthesis and deprotection of a divalent amide.
Deprotection of the TBDMS Ethers
The removal of the TBDMS groups is a critical step to unmask the hydroxyl functionalities.
Protocol: TBDMS Deprotection with TBAF
-
Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 equiv for di-TBDMS compounds).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the deprotected diol.
Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)
While direct comparative studies for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in SPPS are not abundant in the literature, we can infer its performance based on the known properties of TBDMS-protected amino acids. In Fmoc-based SPPS, side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) and cleavable under acidic conditions (e.g., TFA) at the end of the synthesis.
The TBDMS group is generally considered to be more acid-labile than the commonly used tert-butyl (tBu) group for protecting hydroxyls in serine and threonine.[7] This can be both an advantage and a disadvantage.
-
Potential Advantage: The milder acidic conditions required for TBDMS removal could be beneficial for sensitive peptide sequences.
-
Potential Disadvantage: The TBDMS group may not be fully orthogonal to the Fmoc/tBu strategy, as some cleavage of the TBDMS group could occur during repeated Fmoc deprotection cycles, leading to lower yields and purity.[8]
For Boc-based SPPS, where strong acid (e.g., HF) is used for final cleavage, the TBDMS group would be readily removed.
Conclusion and Future Perspectives
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable synthetic building block that provides a convenient and orthogonally protected serinol synthon. Its primary advantage lies in the well-understood chemistry of the TBDMS protecting group, which allows for selective reactions at the primary amine followed by mild deprotection of the hydroxyl groups.
While it is a powerful tool, the choice of a diol-protected serinol derivative should always be guided by the specific requirements of the synthetic route. For applications requiring extreme stability to acidic conditions, a benzyl-protected derivative might be more suitable. For syntheses where mild acidic cleavage is desired and orthogonality with base-labile groups is paramount, the TBDMS-protected compound is an excellent choice.
Future research in this area could focus on the development of novel serinol derivatives with even more refined orthogonality, as well as the exploration of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in emerging fields such as the synthesis of complex natural products and novel biomaterials.
References
- BenchChem. (2025). Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- BenchChem. (2025).
- MDPI. (n.d.).
- ACS Sustainable Chemistry & Engineering. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking.
- SFU Summit. (n.d.).
- ResearchGate. (2019).
- PMC. (2011). Serinol: small molecule - big impact.
- BroadPharm. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- PMC. (n.d.).
- Frontiers. (n.d.).
- PMC. (n.d.).
- Biochemical Assay Reagent. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
- MDPI. (n.d.).
- PMC. (2011). Serinol: small molecule - big impact.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthesis of amides 18-20 from protected serinol 16 and subsequent deprotection to give divalent compounds 21-23.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- NJ Bio, Inc. (n.d.). Recent Advances in ADCs.
- PMC. (n.d.). Current ADC Linker Chemistry.
- PMC. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
- MDPI. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- NIH. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.
- PMC. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- MDPI. (n.d.).
- Baylor University. (2019).
- PubMed. (2020). Synthesis of natural product-like polyprenylated phenols and quinones: Evaluation of their neuroprotective activities.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS No. 188538-25-2). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from authoritative sources.
Understanding the Compound: A Profile of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a bifunctional molecule featuring a primary amine and two tert-butyldimethylsilyl (TBDMS) protected hydroxyl groups. The TBDMS groups are acid-labile, making this compound a useful building block in organic synthesis, particularly where selective deprotection of hydroxyl groups is required. The primary amine allows for reactions with various electrophiles such as carboxylic acids and active esters.
While the Safety Data Sheet (SDS) for this specific compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that the presence of a primary amine and silyl ether functional groups necessitates careful handling.[1] Silyl ethers can be sensitive to moisture, and amino compounds can present their own set of handling challenges. Therefore, a comprehensive approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical, including 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. The following table outlines the recommended PPE, with justifications rooted in the potential hazards associated with its functional groups.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against potential skin irritation from the amine functional group. Always inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting the eyes from splashes or aerosols. Goggles provide a more complete seal and are preferable when there is a higher risk of splashing. |
| Face | Face shield (in addition to safety glasses/goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing to provide an extra layer of protection for the entire face. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-approved respirator | While the SDS does not indicate a respiratory hazard, it is prudent to handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure, especially if the material is heated or aerosolized. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of exposure and accidental release. The following steps provide a framework for the safe handling of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.
Preparation and Engineering Controls
-
Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Fume Hood : All handling of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Gather Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
Handling the Compound
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Inert Atmosphere : For reactions sensitive to moisture, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl ether groups.
-
Transfer : Use appropriate tools, such as a clean spatula or powder funnel, to transfer the solid compound. Avoid creating dust.
-
Storage : Store the compound at -20°C in a tightly sealed container to maintain its integrity.[1]
Spill Response
-
Small Spills :
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Prevent the spill from entering drains or waterways.[1]
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Emergency Response: In Case of Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Chemical Waste : 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and any solutions containing it should be disposed of as chemical waste. Consult your institution's hazardous waste disposal guidelines. Silyl ethers are generally considered to have low reactivity and can often be collected as non-hazardous or organic solvent waste if dry and not mixed with other hazardous materials.[2] However, it is always best to err on the side of caution and treat it as chemical waste.
-
Contaminated Materials : Any materials contaminated with the compound, such as gloves, absorbent materials from spills, and empty containers, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Hydrolysis for Disposal : For larger quantities, a controlled hydrolysis might be a viable disposal method. This should only be performed by trained personnel in a controlled environment. The silyl ethers can be cleaved using acidic or fluoride-containing reagents.[3] The resulting alcohol and silanol byproducts may be less hazardous, but a full hazard assessment of the final mixture is required before disposal.
Safe Handling Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, from preparation to disposal.
References
-
Silyl ether. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
